Flucloxacillin sodium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/q;+1;/p-1/t13-,14+,17-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARMJFIQRZRMHG-VICXVTCVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046477 | |
| Record name | Floxacillin sodium hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34214-51-2 | |
| Record name | Flucloxacillin sodium monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034214512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Floxacillin sodium hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium (2S,5R,6R)-6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCLOXACILLIN SODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMG7C674WJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Flucloxacillin Sodium on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucloxacillin sodium is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is particularly effective against infections caused by penicillinase-producing Gram-positive bacteria, most notably Staphylococcus aureus.[1] Its efficacy lies in its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for bacterial viability and integrity. This technical guide provides a comprehensive overview of the core mechanism of action of flucloxacillin, focusing on its interaction with bacterial enzymes, the resulting inhibition of peptidoglycan synthesis, and the molecular basis of resistance. This document includes quantitative data where available, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.
The Core Mechanism: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of flucloxacillin is a direct consequence of its interference with the final stages of peptidoglycan biosynthesis.[2][3] Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by short peptides, provides structural rigidity to the bacterial cell wall.
The key steps in the final stage of peptidoglycan synthesis are catalyzed by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). Flucloxacillin, like other β-lactam antibiotics, acts as a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. By binding to the active site of PBPs, flucloxacillin acylates the serine residue, forming a stable, covalent penicilloyl-enzyme intermediate. This irreversible inhibition of PBP transpeptidase activity prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[4][5]
Figure 1: Peptidoglycan biosynthesis pathway and the inhibitory action of flucloxacillin.
Quantitative Data
Binding Affinity of Flucloxacillin to Penicillin-Binding Proteins
| Penicillin-Binding Protein (PBP) | IC50 (µM) for Flucloxacillin in Streptococcus pneumoniae |
| PBP1a | >1000 |
| PBP1b | 11.04 ± 2.475 |
| PBP2x | 0.832 ± 0.323 |
| PBP2a | 35.29 ± 25.98 |
| PBP2b | 18.54 ± 11.07 |
| PBP3 | 0.911 ± 0.252 |
| Data from Sharifzadeh et al. (2020)[6] |
Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. It is a critical measure of an antibiotic's potency.
| Bacterial Species | Flucloxacillin MIC Range (mg/L) | Median MIC (mg/L) |
| Staphylococcus aureus (MSSA) | <0.06 - 0.25 | 0.125 |
| Streptococcus pyogenes | Not specified | ~0.04 |
| Enterococcus faecalis | Resistant | >16 |
| Data compiled from multiple sources[7][8] |
Experimental Protocols
Competitive PBP Binding Assay for IC50 Determination
This assay determines the concentration of flucloxacillin required to inhibit the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) to PBPs.
Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS), pH 7.4.
-
Resuspend the cell pellet in PBS and lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at a low speed to remove intact cells and debris.
-
Pellet the membrane fraction from the supernatant by ultracentrifugation.
-
Wash the membrane pellet and resuspend it in a storage buffer.
-
-
Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with a range of concentrations of flucloxacillin for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
-
Fluorescent Labeling:
-
Add a fixed concentration of Bocillin-FL to each tube and incubate for an additional 10-15 minutes to allow the probe to bind to any unoccupied PBPs.
-
-
Detection and Quantification:
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band.
-
-
Data Analysis:
-
Plot the percentage of Bocillin-FL binding (relative to a control with no flucloxacillin) against the concentration of flucloxacillin.
-
The IC50 value is the concentration of flucloxacillin that results in a 50% reduction in the fluorescent signal for a specific PBP band.
-
Figure 2: Experimental workflow for a competitive PBP binding assay.
In Vitro Peptidoglycan Synthesis Inhibition Assay
This assay directly measures the effect of flucloxacillin on the synthesis of peptidoglycan using radiolabeled precursors.
Methodology:
-
Preparation of Permeabilized Cells or Membrane Fractions:
-
Prepare bacterial membranes as described in the PBP binding assay, or use ether-treated whole cells to make them permeable to the substrates.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing a suitable buffer, ATP, and the necessary cofactors.
-
Add the radiolabeled peptidoglycan precursor, such as UDP-N-acetylmuramic acid-[14C]pentapeptide or [14C]-N-acetylglucosamine.
-
-
Inhibition Assay:
-
To a series of reaction tubes, add the permeabilized cells or membrane fraction and varying concentrations of flucloxacillin.
-
Initiate the reaction by adding the radiolabeled precursor.
-
Incubate the reactions at 37°C for a specific time.
-
-
Separation and Detection:
-
Stop the reaction (e.g., by boiling).
-
Separate the newly synthesized, radiolabeled peptidoglycan from the unincorporated precursors using techniques like precipitation with trichloroacetic acid followed by filtration, or by chromatography.
-
Quantify the amount of incorporated radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of peptidoglycan synthesis for each flucloxacillin concentration compared to a no-drug control.
-
Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of an antibiotic.
Methodology:
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of flucloxacillin in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of flucloxacillin that completely inhibits visible bacterial growth.
-
Mechanisms of Resistance
The primary mechanism of clinically significant resistance to flucloxacillin in Staphylococcus aureus is the acquisition of the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). The mecA gene encodes a modified penicillin-binding protein, PBP2a (or PBP2'). PBP2a has a very low affinity for flucloxacillin and other β-lactam antibiotics. In the presence of flucloxacillin, the native PBPs are inhibited, but PBP2a can continue to catalyze the transpeptidation reaction, allowing for the synthesis of a functional cell wall and conferring resistance. This is the hallmark of Methicillin-Resistant Staphylococcus aureus (MRSA).[4]
Figure 3: Logical relationship of PBP2a-mediated flucloxacillin resistance.
Conclusion
This compound remains a clinically important antibiotic due to its stability against staphylococcal penicillinases and its potent inhibitory effect on bacterial cell wall synthesis. Its mechanism of action is well-characterized, involving the covalent inactivation of essential penicillin-binding proteins. Understanding the quantitative aspects of its interaction with PBPs and its minimum inhibitory concentrations against key pathogens is crucial for its effective use and for the development of new antimicrobial strategies. The experimental protocols detailed in this guide provide a framework for the continued investigation of flucloxacillin and other β-lactam antibiotics, which is essential in the ongoing effort to combat bacterial resistance.
References
- 1. PBP4: A New Perspective on Staphylococcus aureus β-Lactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Transcriptional Induction of the Penicillin-Binding Protein 2 Gene in Staphylococcus aureus by Cell Wall-Active Antibiotics Oxacillin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein binding of flucloxacillin in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Level Resistance of Staphylococcus aureus to β-Lactam Antibiotics Mediated by Penicillin-Binding Protein 4 (PBP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Flucloxacillin Sodium for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of flucloxacillin sodium, a narrow-spectrum beta-lactam antibiotic. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating essential data, detailing experimental protocols, and visualizing key pathways and workflows.
Core Physicochemical Properties
This compound is a hygroscopic, white or almost white crystalline powder. A summary of its key physicochemical properties is presented in the tables below, offering a quick reference for laboratory use.
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₉H₁₆ClFN₃NaO₅S | [1] |
| Molecular Weight | 475.85 g/mol | [2] |
| pKa | ~2.7 | [3] |
| Appearance | White or almost white, hygroscopic, crystalline powder | [1][4] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Temperature | References |
| Water | Freely soluble (~100 mg/mL) | 25°C | [4][5][6] |
| Methanol | Freely soluble | Not Specified | [1][4][6] |
| Ethanol (96%) | Soluble (5 mg/mL) | 25°C | [1][4][6] |
| DMSO | ≥ 100 mg/mL | Not Specified | [5] |
Table 3: Thermal and Optical Properties of this compound
| Property | Value | References |
| Melting Point | 176-178 °C | [1] |
| Specific Optical Rotation | +158° to +168° (in water) | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of this compound.
Table 4: UV-Visible Spectroscopic Data for this compound
| Solvent | λmax (nm) | Method | References |
| Water | 274 | Direct UV Spectrophotometry | [7][8] |
| Chloroform | 408 | Ion-Pair Complexation with Bromocresol Purple | [9] |
| Methanol/Dichloromethane | 362 | Charge Transfer Complexation with Iodine | [10] |
Stability Profile
This compound is susceptible to degradation, primarily through hydrolysis of the β-lactam ring. Forced degradation studies have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
A stability-indicating HPLC method is crucial for separating flucloxacillin from its degradation products. A typical method would involve a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.
Experimental Protocols
The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.
Determination of Solubility
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using a potentiometric titrator.
UV-Visible Spectrophotometric Analysis
This protocol details a direct UV-Vis spectrophotometric method for the quantification of this compound in an aqueous solution.
Mechanism of Action
Flucloxacillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding to and inactivation of penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for research and development purposes. The provided data and protocols are intended to streamline experimental design and execution. For all laboratory work, it is essential to consult primary literature and adhere to all relevant safety guidelines.
References
- 1. uspbpep.com [uspbpep.com]
- 2. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 3. Flucloxacillin | 5250-39-5 [chemicalbook.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Research SOP: SOP FOR MELTING POINT APPRATUS | STANDARD OPERATING PROCEDURE FOR CLEANING, OPERATION & CALIBRATION OF MELTING POINT APPRATUS [researchsop.com]
- 6. fresenius-kabi.com [fresenius-kabi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
The Synthesis and Purification of Flucloxacillin Sodium: A Technical Guide
An in-depth exploration of the synthetic pathways and purification methodologies for the potent antistaphylococcal agent, flucloxacillin sodium, tailored for researchers, scientists, and drug development professionals.
This compound, a narrow-spectrum β-lactam antibiotic, is a cornerstone in the treatment of infections caused by penicillinase-producing staphylococci. Its efficacy is intrinsically linked to its purity, demanding robust and well-characterized synthesis and purification protocols. This technical guide provides a comprehensive overview of the core methodologies employed in the production of this compound, from the synthesis of its key intermediates to the final purification stages.
I. Synthetic Pathways of this compound
The industrial synthesis of this compound is a multi-step process that hinges on the acylation of 6-aminopenicillanic acid (6-APA), the core structural component of penicillins. The acylating agent is the specifically designed side chain, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.
The overall synthesis can be logically divided into two primary stages:
-
Synthesis of the Acylating Agent: Preparation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.
-
Acylation and Salt Formation: Condensation of the acyl chloride with 6-APA to form flucloxacillin acid, followed by its conversion to the sodium salt.
Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
The synthesis of this key intermediate begins with 2-chloro-6-fluorobenzaldehyde and proceeds through a series of reactions including oximation, chlorination, cyclization, and hydrolysis to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[1] This carboxylic acid is then converted to the highly reactive acyl chloride.
A common method for this chlorination involves the use of phosphorus oxychloride in the presence of an organic amine catalyst.[2][3] An alternative, more environmentally friendly approach utilizes bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent, which avoids the generation of phosphorus-containing wastewater.[4][5]
Experimental Protocol: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
-
Materials: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, toluene, tetramethylurea, bis(trichloromethyl) carbonate.[4]
-
Procedure:
-
To a reaction vessel, add 3-(2'-chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (100 mmol), tetramethylurea (2 mmol), and toluene (10 times the mass of the carboxylic acid).[4]
-
Stir the mixture to ensure homogeneity.[4]
-
Slowly add a toluene solution of bis(trichloromethyl) carbonate (33 mmol) over 45 minutes at room temperature. An HCl absorption system should be in place.[4]
-
Heat the reaction mixture to 110°C and reflux for 2 hours.[4]
-
After the reaction is complete, recover the toluene by vacuum distillation.[4]
-
Collect the product fraction at 168-170°C under a vacuum of 0.667 kPa. The product solidifies upon cooling.[4]
-
| Parameter | Value | Reference |
| Molar Ratio (Carboxylic Acid:Bis(trichloromethyl) carbonate:Tetramethylurea) | 1:0.33:0.02 | [4] |
| Solvent | Toluene | [4] |
| Reaction Temperature | 110°C | [4] |
| Reaction Time | 2 hours | [4] |
| Yield | 95.7% | [4] |
| Purity (GC) | 99.9% | [4] |
Acylation of 6-APA and Formation of this compound
The core of the flucloxacillin synthesis is the acylation of 6-aminopenicillanic acid (6-APA) with the prepared 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. This reaction is typically carried out in a biphasic system or in the presence of an organic solvent.
Experimental Protocol: Synthesis of this compound
-
Materials: 6-aminopenicillanic acid (6-APA), deionized water, sodium carbonate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride, dilute hydrochloric acid, ethyl acetate, saturated sodium chloride solution, anhydrous sodium sulfate, sodium isooctanoate.[6]
-
Procedure:
-
Dissolve 6-APA (20.0 g) in deionized water (100 g) with stirring and cool the mixture to 0-5°C.[6]
-
Prepare a 1 mol/L solution of sodium carbonate by dissolving 10.6 g of sodium carbonate in 100 mL of deionized water.[6]
-
Slowly add the sodium carbonate solution to the 6-APA suspension while maintaining the temperature below 10°C to obtain an aqueous solution of the 6-APA sodium salt.[6]
-
Add 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride (28.0 g) to the reaction mixture over 1 hour.[6]
-
Stir the reaction at 20-25°C for 4 hours.[6]
-
After the reaction, adjust the pH of the solution to 2.5 with 1 mol/L dilute hydrochloric acid.[6]
-
Extract the flucloxacillin acid into ethyl acetate (400 g).[6]
-
Wash the ethyl acetate phase with a saturated sodium chloride solution and dry it with anhydrous sodium sulfate.[6]
-
Prepare a 1 mol/L solution of sodium isooctanoate in ethyl acetate by dissolving 18.0 g of sodium isooctanoate in 108 mL of ethyl acetate.[6]
-
Slowly add the sodium isooctanoate solution to the ethyl acetate solution of flucloxacillin acid. A white solid will precipitate.[6]
-
Cool the mixture to 5-10°C and continue crystallization for 3 hours.[6]
-
Collect the solid by filtration, wash it twice with ethyl acetate, and dry it under vacuum at 50°C to yield this compound monohydrate.[6]
-
| Parameter | Value | Reference |
| 6-APA | 20.0 g | [6] |
| 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride | 28.0 g | [6] |
| Reaction Temperature (Acylation) | 20-25°C | [6] |
| Reaction Time (Acylation) | 4 hours | [6] |
| Crystallization Temperature | 5-10°C | [6] |
| Yield | 90.6% | [6] |
| Purity (HPLC) | 99.8% | [6] |
A schematic representation of the synthesis pathway is provided below:
II. Purification Methods
The purity of this compound is critical for its safety and efficacy. The primary method for purification is crystallization, which effectively removes unreacted starting materials, by-products, and other impurities.[7][8]
Crystallization
Crystallization of flucloxacillin acid before its conversion to the sodium salt is a key step to improve the final product's quality.[2][3] This intermediate crystallization helps to remove impurities that are difficult to separate from the final sodium salt.
The final purification of this compound often involves recrystallization from a suitable solvent or a mixture of solvents. Common solvents used for this purpose include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).[9][10] The choice of solvent and crystallization conditions can influence the crystal form (polymorphism) of this compound, which in turn can affect its stability and bioavailability.[7][10]
Experimental Protocol: Recrystallization of this compound
-
Materials: Crude this compound, isopropanol.[9]
-
Procedure:
-
Dissolve 1.0 g of crude this compound in 17 mL of isopropanol in a three-necked flask.[9]
-
Stir the mixture magnetically at a speed of 20 r/min.[9]
-
Heat the solution at 50-55°C for 0.5 hours.[9]
-
Filter the hot solution to remove any insoluble impurities.[9]
-
Allow the filtrate to cool to room temperature to induce crystallization.[9]
-
Collect the precipitated crystals by filtration.[9]
-
Dry the crystals at a constant temperature of 50°C for 12 hours.[9]
-
Store the purified this compound in a desiccator at room temperature.[9]
-
| Parameter | Value | Reference |
| Solvent | Isopropanol | [9] |
| Dissolution Temperature | 50-55°C | [9] |
| Crystallization Temperature | Room Temperature | [9] |
| Drying Temperature | 50°C | [9] |
A generalized workflow for the purification of this compound is depicted below:
III. Impurity Profile and Quality Control
The quality of this compound is determined by its purity and the profile of related substances. Common impurities can arise from starting materials, intermediates, by-products of the synthesis, and degradation products.[11]
Key impurities that are often monitored include:
-
Penicilloic acids: Formed by the hydrolysis of the β-lactam ring.[11]
-
Dimers and polymers: Can trigger allergic reactions.[12]
-
Unreacted intermediates: Such as 6-APA and 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
-
Residual solvents: From the synthesis and purification processes.[11]
A variety of analytical techniques are employed for the quality control of this compound. High-performance liquid chromatography (HPLC) is the most prominent method for determining the purity and quantifying impurities.[13][14] Other methods include spectrophotometry and thin-layer chromatography (TLC).[15][16]
| Impurity Class | Origin | Analytical Method |
| Penicilloic Acids | Degradation (hydrolysis) | HPLC |
| Dimers/Polymers | Degradation/Side reactions | HPLC-MS |
| Starting Materials/Intermediates | Incomplete reaction | HPLC |
| Residual Solvents | Manufacturing process | Gas Chromatography (GC) |
Conclusion
The synthesis and purification of this compound are well-established processes that require careful control of reaction conditions and purification parameters to ensure a high-quality final product. The methodologies outlined in this guide, from the synthesis of the key acylating agent to the final crystallization of the sodium salt, provide a comprehensive framework for researchers and professionals in the field. Continuous efforts to develop more efficient and environmentally benign synthetic routes, along with robust analytical methods for impurity profiling, are essential for the ongoing production of this vital antibiotic.
References
- 1. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]
- 2. CN102964356B - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN102964356A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. New this compound crystal form as well as preparation method and application thereof (2015) | Su Qinlu [scispace.com]
- 8. Purification of flucloxacillin through pseudopolymorphic crystalline forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102285998B - Preparation method of this compound amorphous and three polymorphs - Google Patents [patents.google.com]
- 10. CN103288852A - Preparation method of this compound crystal form II - Google Patents [patents.google.com]
- 11. veeprho.com [veeprho.com]
- 12. Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to the Molecular Structure and Chemical Characteristics of Flucloxacillin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucloxacillin sodium is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is a semisynthetic compound revered for its efficacy against β-lactamase-producing bacteria, particularly Staphylococcus aureus. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies pertinent to this compound, tailored for professionals in research and drug development.
Molecular Structure and Chemical Identity
This compound is the sodium salt of flucloxacillin, a molecule characterized by a complex heterocyclic structure. At its core is the 4-thia-1-azabicyclo[3.2.0]heptane ring system, the fundamental scaffold of all penicillins, which houses the critical β-lactam ring. The side chain, attached via an amide linkage at the 6-position, is a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido group. This bulky side chain provides steric hindrance, protecting the β-lactam ring from enzymatic degradation by bacterial β-lactamases.
Chemical Formula: C₁₉H₁₆ClFN₃NaO₅S[1]
IUPAC Name: Sodium; (2S,5R,6R)-6-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[2]
Molecular Structure:
Figure 1: Chemical structure of Flucloxacillin.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for formulation development, stability studies, and pharmacokinetic profiling. Key quantitative data are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 475.85 g/mol | [1] |
| Appearance | White or almost white crystalline powder | [3] |
| Solubility | Freely soluble in water and methanol; soluble in ethanol. | [3] |
| Melting Point | 176-178 °C | |
| Specific Optical Rotation | +158° to +168° | |
| pH (10% aqueous solution) | 5.0 - 7.0 | |
| Water Content (Karl Fischer) | ≤ 4.5% |
Mechanism of Action
Flucloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] This action is primarily targeted at Gram-positive bacteria. The signaling pathway for this mechanism is depicted below.
Caption: Mechanism of action of Flucloxacillin.
Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with the formation of an acid chloride, followed by its reaction with 6-aminopenicillanic acid (6-APA), and finally, salt formation. A generalized workflow is illustrated below.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocols for Chemical Characterization
Accurate and precise analytical methods are crucial for the quality control and characterization of this compound. This section details the experimental protocols for key analytical techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative determination of this compound.
-
Principle: This method is based on the formation of a yellow ion-pair complex between this compound and a chromogenic reagent, such as bromocresol purple, in a suitable solvent. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax).
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Reagents and Solutions:
-
This compound reference standard
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Bromocresol Purple (BCP)
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 250 µg/mL) by accurately weighing the reference standard and dissolving it in methanol.
-
Prepare a working standard solution by diluting the stock solution with chloroform.
-
Prepare a solution of BCP (e.g., 5x10⁻³ M) in chloroform.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and prepare a stock solution in methanol.
-
Dilute the sample stock solution with chloroform to a concentration within the calibration range.
-
-
Procedure:
-
To a series of volumetric flasks, add varying aliquots of the this compound working standard solution.
-
To each flask, add a fixed volume of the BCP solution and dilute to volume with chloroform.
-
Prepare a reagent blank containing only the BCP solution and chloroform.
-
Measure the absorbance of each standard and sample solution at the λmax (approximately 408 nm) against the reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its identity.
-
Principle: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational energies of its functional groups.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Expected Spectral Features: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
β-lactam C=O stretch (~1770 cm⁻¹)
-
Amide C=O stretch (~1680 cm⁻¹)
-
Carboxylate C=O stretch (~1600 cm⁻¹)
-
Aromatic C=C stretches (~1600-1450 cm⁻¹)
-
C-N and C-O stretches in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the flucloxacillin molecule.
-
Principle: The nuclei of certain atoms, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong magnetic field, they can absorb electromagnetic radiation at specific frequencies, which are dependent on their chemical environment.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra.
-
-
Spectral Data:
-
¹H NMR: A predicted ¹H NMR spectrum can be used for initial comparison. The spectrum will show distinct signals for the aromatic protons, the protons on the penicillin core, and the methyl protons.
-
¹³C NMR (in D₂O): The ¹³C NMR spectrum will display signals corresponding to all the unique carbon atoms in the molecule. A reference spectrum shows chemical shifts including those for the carbonyl carbons of the β-lactam, amide, and carboxylate groups, as well as the aromatic and aliphatic carbons.[6]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound and its related substances.
-
Principle: The sample is dissolved in a mobile phase and passed through a stationary phase packed in a column. The components of the sample separate based on their differential partitioning between the two phases.
-
Instrumentation: An HPLC system equipped with a pump, injector, column, and a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 225 nm).
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase to a concentration within the calibration range.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution into the chromatograph.
-
Record the chromatograms and determine the retention time and peak area of flucloxacillin.
-
Construct a calibration curve and calculate the concentration of this compound in the sample.
-
Conclusion
This technical guide has provided a detailed examination of the molecular structure and chemical characteristics of this compound. The information presented, including the tabulated physicochemical data, the diagrammatic representations of its mechanism of action and synthesis, and the comprehensive experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects is critical for the effective and safe utilization of this important antibiotic in both research and clinical settings.
References
- 1. CN102964356B - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. This compound | C19H17ClFN3NaO5S | CID 24197860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Flucloxacillin Sodium: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucloxacillin sodium is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1] It is particularly effective against infections caused by penicillinase-producing staphylococci.[2] This technical guide provides an in-depth analysis of flucloxacillin's spectrum of activity against gram-positive bacteria, its mechanism of action, and the molecular basis of resistance. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Mechanism of Action
Like other β-lactam antibiotics, flucloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] It specifically targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, flucloxacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3][4]
Flucloxacillin is notably resistant to hydrolysis by β-lactamases, enzymes produced by some bacteria that can inactivate many other penicillins.[1] This resistance is conferred by the isoxazolyl group in its chemical structure, which provides steric hindrance, preventing the β-lactamase from binding to and cleaving the β-lactam ring.[5]
Spectrum of Activity: Quantitative Data
The in vitro activity of flucloxacillin against a range of clinically significant gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.
| Gram-Positive Bacteria | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.1 - 0.5[6] | 0.25 | 0.5[7] |
| Staphylococcus epidermidis | - | - | - |
| Streptococcus pyogenes (Group A Streptococcus) | 0.1[6] | - | - |
| Streptococcus pneumoniae | 0.25[6] | - | - |
| Streptococcus agalactiae (Group B Streptococcus) | - | - | - |
| Enterococcus faecalis | Generally resistant[8] | - | - |
| Enterococcus faecium | Generally resistant[8] | - | - |
| Listeria monocytogenes | Generally resistant | - | - |
| Bacillus anthracis | Penicillinase-producing strains may be resistant[3] | - | - |
| Corynebacterium diphtheriae | Variable, some strains resistant[9][10][11] | - | - |
Note: Data for some species is limited or variable and is indicated as such. The susceptibility of specific isolates should always be confirmed with laboratory testing.
Mechanisms of Resistance
The primary mechanism of clinically significant resistance to flucloxacillin in gram-positive bacteria, particularly in Staphylococcus aureus, is the alteration of the drug's target, the penicillin-binding proteins. This is most notably seen in Methicillin-Resistant Staphylococcus aureus (MRSA).
MRSA strains have acquired a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). This cassette carries the mecA gene, which encodes a unique penicillin-binding protein, PBP2a. PBP2a has a very low affinity for flucloxacillin and other β-lactam antibiotics. In the presence of flucloxacillin, the native PBPs are inhibited, but PBP2a can continue to carry out the essential peptidoglycan cross-linking, allowing the bacteria to survive and replicate.
Experimental Protocols
Accurate determination of bacterial susceptibility to flucloxacillin is critical for clinical decision-making and for research and development. The following are detailed protocols for two standard methods of antimicrobial susceptibility testing (AST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Preparation of Flucloxacillin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration that is a convenient multiple of the highest concentration to be tested. Filter-sterilize the stock solution.
-
Preparation of Serial Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
In a separate tube, prepare a working solution of flucloxacillin at four times the final desired highest concentration in CAMHB.
-
Add 100 µL of this working solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mixing thoroughly.
-
Continue this two-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of flucloxacillin at which there is no visible growth (turbidity) as observed with the naked eye or a plate reader.
Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Flucloxacillin disks (e.g., 1 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the fluid level.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps or a disk dispenser, place the flucloxacillin disk onto the inoculated surface of the agar.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measuring and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to the established clinical breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Visualizations
Flucloxacillin Mechanism of Action
Caption: Flucloxacillin inhibits Penicillin-Binding Proteins, disrupting cell wall synthesis.
Mechanism of Resistance in MRSA
Caption: PBP2a in MRSA allows cell wall synthesis despite the presence of flucloxacillin.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining antimicrobial susceptibility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Treatment and prophylaxis - Anthrax in Humans and Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. Bactericidal activity and pharmacology of flucloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Cutaneous infections due to Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First-line antibiotic susceptibility pattern of toxigenic Corynebacterium diphtheriae in Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Stalwart Antibiotic: An In-depth Technical Guide to the Discovery and Development of Flucloxacillin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucloxacillin, a narrow-spectrum β-lactam antibiotic, has been a cornerstone in the management of infections caused by penicillinase-producing staphylococci for over five decades. Its development in the 1960s by Beecham Research Laboratories marked a pivotal moment in the ongoing battle against bacterial resistance. This technical guide provides a comprehensive overview of the discovery, history, and development of flucloxacillin sodium, detailing its mechanism of action, synthesis, in vitro and in vivo activity, pharmacokinetic profile, and the molecular basis of resistance.
Historical Context: The Rise of Penicillinase-Resistant Staphylococci
The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine.[1][2] However, the widespread use of penicillin G in the 1940s and 1950s led to the rapid emergence of penicillin-resistant strains of Staphylococcus aureus.[1] These bacteria produced β-lactamase (penicillinase), an enzyme that hydrolyzes the β-lactam ring of penicillin, rendering it inactive. This escalating resistance prompted an urgent search for new penicillins that could withstand the destructive action of these enzymes.
The Dawn of the Isoxazolyl Penicillins: The Beecham Breakthrough
Scientists at Beecham Research Laboratories in the United Kingdom spearheaded the development of semisynthetic penicillins. Their work led to the creation of the isoxazolyl penicillins, a new class of penicillinase-resistant antibiotics. This family includes oxacillin, cloxacillin, dicloxacillin, and flucloxacillin.[3] Flucloxacillin was developed in the 1960s and was first marketed in Europe in the 1970s.[4] It demonstrated particular stability against the β-lactamase of S. aureus and was also acid-stable, allowing for oral administration.[4]
A seminal paper by Sutherland, Croydon, and Rolinson in 1970 provided a detailed comparison of flucloxacillin with its isoxazolyl penicillin counterparts, highlighting its favorable pharmacokinetic profile.[3]
Mechanism of Action: Targeting the Bacterial Cell Wall
Like other β-lactam antibiotics, flucloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4][5] By binding to and inactivating these proteins, flucloxacillin disrupts cell wall integrity, leading to cell lysis and death. The isoxazolyl side chain of flucloxacillin provides steric hindrance, protecting the β-lactam ring from hydrolysis by penicillinases.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. (PDF) Flucloxacillin, a New Isoxazolyl Penicillin, Compared [research.amanote.com]
- 3. Flucloxacillin, a new isoxazolyl penicillin, compared with oxacillin, cloxacillin, and dicloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacokinetics and Pharmacodynamics of Flucloxacillin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of flucloxacillin sodium. Flucloxacillin is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci.[1] A thorough understanding of its in vitro properties is crucial for preclinical assessment, dose optimization, and predicting clinical efficacy.
Pharmacodynamics: The Action of Flucloxacillin on Bacteria
The pharmacodynamics of flucloxacillin describe its relationship with its microbial target. The primary measure of its activity is its ability to inhibit or kill bacteria, quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Mechanism of Action
Flucloxacillin, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3][4] This interference with cell wall formation leads to cell lysis and bacterial death.[2][3][5] The isoxazolyl side chain of flucloxacillin provides stability against hydrolysis by beta-lactamase enzymes produced by some bacteria, making it effective against penicillin-resistant Staphylococcus aureus.[2][6]
Caption: Mechanism of action of flucloxacillin.
In Vitro Susceptibility Data
The following table summarizes the in vitro activity of flucloxacillin against key Gram-positive pathogens.
| Organism | Parameter | Value (mg/L) | Reference |
| Staphylococcus aureus (MSSA) | MIC Range | 0.06 - 0.25 | [7] |
| Staphylococcus aureus (MSSA) | Median MIC | 0.125 | [7][8] |
| Staphylococcus aureus (MSSA) | MIC90 | ≤0.5 | [9] |
| Staphylococcus aureus (Wild-type) | Wild-type cut-off | 1 | [10] |
| Streptococcus pyogenes | - | - | Flucloxacillin is active, though less so than benzylpenicillin.[6] |
| Streptococcus agalactiae | - | - | Activity has been evaluated in in vivo models.[11] |
MSSA: Methicillin-susceptible Staphylococcus aureus MIC: Minimum Inhibitory Concentration MIC90: The concentration at which 90% of isolates are inhibited
Pharmacokinetics: The Disposition of Flucloxacillin In Vitro
In vitro pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.
Protein Binding
Flucloxacillin is highly bound to plasma proteins, primarily albumin.[12][13] This is a critical parameter as only the unbound (free) fraction of the drug is microbiologically active.[13]
| Parameter | Value | Reference |
| Human Serum Protein Binding | 94.6% | [12] |
| Neonatal Plasma Protein Binding (Mean ± SD) | 74.5% ± 13.1% | [13] |
| Neonatal Plasma Protein Binding (Range) | 34.3% - 89.7% | [13] |
Metabolism
Flucloxacillin is metabolized in the liver.[1][4] In vitro drug metabolism studies are crucial for identifying metabolic pathways and potential drug-drug interactions.[14][15] The primary metabolite is 5'-hydroxymethylflucloxacillin.[16]
| In Vitro Model | Application | Reference |
| Hepatic Microsomes | Study of CYP-mediated metabolism | [14][15] |
| S9 Fraction | Contains both microsomal and cytosolic enzymes | [14][15] |
| Hepatocytes | Intact cell model with a full complement of metabolic enzymes | [14][15][17] |
| Liver Slices | Maintains tissue architecture | [14][15] |
Transporter Interactions
Recent in vitro studies have shown that flucloxacillin can inhibit hepatic uptake transporters.[18]
| Transporter | IC50 (µM) | Reference |
| P-glycoprotein (P-gp) | 166 - 379 | [18] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Detailed methodologies are essential for the reproducibility of in vitro studies.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[7]
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test organism (e.g., S. aureus) to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this in a suitable broth, such as Mueller-Hinton Broth, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]
-
Antibiotic Dilution: Prepare serial twofold dilutions of flucloxacillin in a 96-well microtiter plate containing the broth.[7]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[7]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[7]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain the concentration of antibiotic required to kill the bacteria.[7]
Protocol:
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.[7]
-
Plating: Subculture these aliquots onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).[7]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.[7]
-
MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.[7]
In Vitro Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal activity of an antibiotic over time.[7][19][20]
References
- 1. m.youtube.com [m.youtube.com]
- 2. litfl.com [litfl.com]
- 3. PathWhiz [pathbank.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. microbiologymatters.com [microbiologymatters.com]
- 7. benchchem.com [benchchem.com]
- 8. Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics at Two Dose Levels and Pharmacodynamic Profiling of Flucloxacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bactericidal activity and pharmacology of flucloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein binding of flucloxacillin in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. biorxiv.org [biorxiv.org]
- 19. page-meeting.org [page-meeting.org]
- 20. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Binding Affinity of Flucloxacillin Sodium to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Flucloxacillin exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs) located in the bacterial cell membrane.[1][2] PBPs are a group of transpeptidases, carboxypeptidases, and endopeptidases that catalyze the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall.[3] The structural integrity of the cell wall is essential for bacteria to withstand osmotic pressure and maintain their shape.
The mechanism of inhibition involves the opening of the β-lactam ring of flucloxacillin and the formation of a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP.[3] This acylation effectively inactivates the enzyme, halting the transpeptidation step of peptidoglycan synthesis. The disruption of cell wall maintenance and synthesis ultimately leads to cell lysis and bacterial death.[2] Flucloxacillin's isoxazolyl side chain provides steric hindrance that protects the β-lactam ring from hydrolysis by many staphylococcal β-lactamases, rendering it effective against penicillin-resistant, but methicillin-susceptible, strains of Staphylococcus aureus.[4]
dot
Caption: Mechanism of action of flucloxacillin.
Quantitative Analysis of Flucloxacillin-PBP Binding Affinity
Table 1: IC50 Values of Flucloxacillin for Streptococcus pneumoniae D39 PBPs
| Penicillin-Binding Protein (PBP) | IC50 (µM) |
| PBP1a | >1000 |
| PBP1b | 11.04 |
| PBP2a | >1000 |
| PBP2b | >1000 |
| PBP2x | 0.832 |
| PBP3 | 0.911 |
Data sourced from a study on β-lactam selectivity in Streptococcus pneumoniae D39.
Experimental Protocols
The determination of PBP binding affinity is crucial for elucidating the mechanism of action of β-lactam antibiotics. A widely used method is the competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin-FL.
Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)
This method determines the IC50 of an unlabeled β-lactam by measuring its ability to compete with Bocillin-FL for binding to PBPs.
a. Preparation of Bacterial Membranes:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in an appropriate broth medium to the mid-logarithmic phase of growth.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using mechanical means, such as a French press or sonication, on ice.
-
Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unlysed cells and debris. Subsequently, centrifuge the supernatant at a high speed (ultracentrifugation) to pellet the bacterial membranes.
-
Washing and Storage: Wash the membrane pellet with a suitable buffer and resuspend it. The membrane preparation can be stored at -80°C until use.
b. Competitive Binding Assay:
-
Pre-incubation with Flucloxacillin: In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membrane fraction with a range of concentrations of flucloxacillin for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for the binding of flucloxacillin to the PBPs.
-
Labeling with Bocillin-FL: Add a fixed concentration of Bocillin-FL to each reaction tube and incubate for a specific time to allow the fluorescent probe to bind to the available (uninhibited) PBPs.
-
Termination of Reaction: Stop the reaction by adding an excess of an unlabeled broad-spectrum penicillin or by adding SDS-PAGE sample buffer.
c. Detection and Analysis:
-
SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Scanning: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
-
Quantification: Quantify the fluorescence intensity of each PBP band using densitometry software.
-
IC50 Determination: Plot the percentage of Bocillin-FL binding (relative to a control with no flucloxacillin) against the logarithm of the flucloxacillin concentration. The IC50 value is determined by fitting the data to a dose-response curve.
dot
Caption: Experimental workflow for a competitive PBP binding assay.
Signaling Pathways and Cellular Responses
The inhibition of PBPs by flucloxacillin triggers a cascade of cellular responses as the bacterium attempts to cope with the resulting cell wall stress. While a detailed signaling pathway for flucloxacillin-induced stress is complex and not fully elucidated, the general response involves the activation of two-component systems that sense cell envelope damage. These systems can, in turn, modulate the expression of genes involved in cell wall metabolism and stress response. In S. aureus, the GraRS and VraSR two-component systems are known to be involved in responding to cell wall-active antibiotics. Persistent PBP inhibition, however, overwhelms these compensatory mechanisms, leading to the activation of autolysins that degrade the existing peptidoglycan, contributing to cell lysis.
Conclusion
Flucloxacillin sodium remains a critical antibiotic for the treatment of infections caused by susceptible Staphylococcus aureus. Its efficacy is directly tied to its ability to bind and inactivate essential penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis. While there is a notable gap in the publicly available quantitative data regarding the binding affinity of flucloxacillin to the specific PBPs of S. aureus, the experimental methodologies for determining these parameters are well-established. Further research to quantify the binding affinities of flucloxacillin for the PBPs of clinically relevant S. aureus strains would provide valuable insights for optimizing dosing regimens and combating the emergence of resistance. This guide provides a foundational understanding of the core principles of flucloxacillin-PBP interactions and the experimental approaches to their study, serving as a valuable resource for researchers in the field of antibiotic drug development.
References
Unraveling Flucloxacillin Resistance: A Technical Deep Dive into Initial Mechanisms
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core molecular mechanisms underpinning initial studies on Flucloxacillin sodium resistance, with a primary focus on Staphylococcus aureus. As a critical antibiotic against staphylococcal infections, understanding the evolution of resistance is paramount for the development of novel therapeutic strategies. This document provides a consolidated overview of key resistance determinants, detailed experimental protocols for their identification, and visual representations of the underlying molecular pathways.
Core Mechanisms of Flucloxacillin Resistance
Initial research into flucloxacillin resistance has identified two predominant mechanisms employed by S. aureus to circumvent the bactericidal action of this beta-lactam antibiotic:
-
Target Site Modification: This is the most clinically significant mechanism and is primarily mediated by the acquisition of the mecA gene. This gene encodes a modified Penicillin-Binding Protein, PBP2a, which has a low affinity for flucloxacillin and other beta-lactam antibiotics. Consequently, PBP2a can continue to catalyze the essential cross-linking of the bacterial cell wall, rendering the antibiotic ineffective. The mecA gene is located on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).
-
Enzymatic Degradation: The production of beta-lactamase enzymes, encoded by the blaZ gene, represents another key resistance strategy. These enzymes hydrolyze the amide bond in the beta-lactam ring of flucloxacillin, inactivating the antibiotic before it can reach its PBP target. While flucloxacillin is designed to be resistant to some beta-lactamases, hyperproduction or mutations in the blaZ gene can lead to clinically relevant resistance.
Quantitative Analysis of Flucloxacillin Resistance
The level of resistance to flucloxacillin is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize representative MIC values for S. aureus strains with different resistance profiles.
| Resistance Mechanism | Genotype | Phenotype | Flucloxacillin MIC Range (mg/L) | References |
| Susceptible | mecA negative, blaZ negative/low-level expression | Methicillin-Susceptible S. aureus (MSSA) | 0.125 - 0.5 | [1][2] |
| Beta-lactamase Production | mecA negative, blaZ positive (hyperproduction) | Borderline Oxacillin-Resistant S. aureus (BORSA) | 1 - 8 | |
| Target Modification | mecA positive | Methicillin-Resistant S. aureus (MRSA) | 4 - >256 | [3] |
| S. aureus Strain Type | SCCmec Type | Typical Flucloxacillin MIC (mg/L) | Notes | References |
| MSSA | N/A | ≤ 2 | Generally susceptible to flucloxacillin. | [2] |
| HA-MRSA | I, II, III | High (often > 64) | Hospital-Associated MRSA, often multi-drug resistant. | [4] |
| CA-MRSA | IV, V | Variable (can be lower than HA-MRSA) | Community-Associated MRSA. Some strains may show lower MICs, posing detection challenges. | [3][4] |
Experimental Protocols
Accurate identification of flucloxacillin resistance mechanisms is crucial for both clinical diagnostics and research. The following are detailed protocols for key experimental procedures.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the minimum concentration of flucloxacillin required to inhibit the growth of a bacterial isolate.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 morphologically similar colonies of the S. aureus isolate from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
Prepare a stock solution of flucloxacillin in a suitable solvent.
-
Perform serial two-fold dilutions of flucloxacillin in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 0.06 to 128 mg/L).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of flucloxacillin at which there is no visible growth (turbidity) in the well.
-
PCR for Detection of the mecA Gene
This molecular method is the gold standard for identifying methicillin resistance.
Materials:
-
Bacterial DNA extraction kit
-
mecA-specific forward and reverse primers
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA ladder
Procedure:
-
DNA Extraction: Extract genomic DNA from the S. aureus isolate using a commercial kit or a standard phenol-chloroform method.
-
PCR Amplification:
-
Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and mecA-specific primers.
-
Add the extracted DNA to the master mix.
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 94°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30-60 seconds
-
Annealing: 55-60°C for 30-60 seconds
-
Extension: 72°C for 60-90 seconds
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel alongside a DNA ladder.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size for the mecA gene indicates a positive result.
-
PBP2a Latex Agglutination Assay
This rapid immunological test detects the presence of the PBP2a protein.
Materials:
-
PBP2a latex agglutination test kit (containing latex particles coated with anti-PBP2a monoclonal antibodies and control latex)
-
S. aureus isolate
-
Extraction reagents (provided in the kit)
-
Test cards
-
Mixing sticks
Procedure:
-
Antigen Extraction:
-
Prepare a heavy suspension of the bacterial isolate in the provided extraction reagent.
-
Boil the suspension for 3 minutes to release the PBP2a protein.
-
Centrifuge the suspension to pellet the cellular debris.
-
-
Agglutination Test:
-
Place a drop of the test latex and a drop of the control latex onto separate circles on the test card.
-
Add a drop of the supernatant from the extracted sample to each latex drop.
-
Mix the suspension with a clean mixing stick for each circle.
-
Rock the card for up to 3 minutes and observe for agglutination.
-
-
Result Interpretation:
-
Visible agglutination (clumping) of the test latex within 3 minutes, with no agglutination of the control latex, indicates the presence of PBP2a.
-
Nitrocefin-Based Beta-Lactamase Assay
This chromogenic test detects the production of beta-lactamase enzymes.
Materials:
-
Nitrocefin disks or solution
-
S. aureus isolate
-
Sterile loop or applicator stick
-
Microscope slide or Petri dish
Procedure:
-
Inoculation:
-
If using a disk, moisten it with a drop of sterile water.
-
Using a sterile loop, smear several colonies of the test organism onto the nitrocefin disk or into a drop of the nitrocefin solution on a slide.
-
-
Observation:
-
Observe for a color change from yellow to red/pink.
-
-
Result Interpretation:
-
A rapid color change (typically within 5-10 minutes) indicates the production of beta-lactamase. A delayed or no color change is a negative result.
-
Signaling Pathways and Experimental Workflows
The expression of resistance genes is often tightly regulated. The following diagrams, generated using Graphviz (DOT language), illustrate key regulatory pathways and a general experimental workflow for investigating flucloxacillin resistance.
Caption: Regulation of mecA gene expression.
Caption: Regulation of blaZ gene expression.
Caption: Experimental workflow for resistance analysis.
Conclusion
The initial studies on flucloxacillin resistance have laid a critical foundation for our understanding of how S. aureus adapts to antibiotic pressure. The interplay between target site modification via mecA/PBP2a and enzymatic inactivation by blaZ-encoded beta-lactamases, governed by complex regulatory networks, highlights the multifaceted nature of this resistance. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of these mechanisms and the evaluation of novel anti-staphylococcal agents. A thorough understanding of these fundamental principles is essential for the scientific community to stay ahead in the ongoing battle against antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mecA-Positive Staphylococcus aureus with Low-Level Oxacillin MIC in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of SCCmec type in resistance to the synergistic activity of oxacillin and cefoxitin in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Flucloxacillin Sodium Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Flucloxacillin sodium in bulk drug substances and pharmaceutical dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control and research applications.
Introduction
This compound is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is effective against beta-lactamase-producing bacteria, particularly Staphylococcus aureus. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of this compound in pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Flucloxacillin due to its high specificity, sensitivity, and accuracy[1]. This document provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required for this analysis. The following table summarizes the instrumental and chromatographic conditions based on established methods[2][3][4].
| Parameter | Recommended Conditions |
| HPLC System | Quaternary pump, autosampler, column oven, UV detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Varies; a common mobile phase is a mixture of a phosphate buffer and a solvent like acetonitrile or methanol. One example is 0.020 M Potassium Dihydrogen Orthophosphate and Acetonitrile (75:25 v/v)[3]. Another is Methanol and KH2PO4 buffer (pH 5) (60:40 v/v)[2]. |
| Flow Rate | Typically 1.0 to 1.5 mL/min[3][4] |
| Injection Volume | 10-20 µL[3][5] |
| Column Temperature | Ambient or controlled at 40°C[6] |
| Detection Wavelength | 225 nm or 237 nm[3][4] |
Preparation of Solutions
a. Mobile Phase Preparation: Prepare the chosen mobile phase by accurately mixing the components. For instance, to prepare a 0.020 M potassium dihydrogen orthophosphate buffer, dissolve the appropriate amount of KH2PO4 in HPLC grade water and adjust the pH if necessary. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use[5].
b. Standard Solution Preparation: Accurately weigh about 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve the standard in the mobile phase, sonicate for a few minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase to obtain a stock solution. Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration[3].
c. Sample Preparation (from Capsules): For the analysis of capsule dosage forms, take the contents of at least 20 capsules and determine the average weight. Weigh a quantity of the powdered capsule contents equivalent to a specific amount of this compound and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve the active ingredient, and then dilute to the mark. Filter the solution through a 0.45 µm filter before injecting it into the HPLC system[7].
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 20-100 µg/mL[4][8] |
| Correlation Coefficient (r²) | > 0.999[4][8] |
| Accuracy (% Recovery) | 98.52% - 100.01%[3] |
| Precision (% RSD) | < 2.0%[3][8] |
| Limit of Detection (LOD) | 0.00437% w/v[2] or 2.98 µg/mL[4][8] |
| Limit of Quantification (LOQ) | 0.0132% w/v[2] or 9.98 µg/mL[4][8] |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using the HPLC method.
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The HPLC method described in this application note is a reliable and validated technique for the quantification of this compound in pharmaceutical samples. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis. The provided protocols and validation data demonstrate the method's suitability for ensuring the quality and consistency of this compound products.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Flucloxacillin Sodium in a Neutropenic Murine Thigh Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: The neutropenic murine thigh infection model is a standardized and extensively utilized in vivo model for the preclinical evaluation of antimicrobial agents.[1][2][3] This model is particularly valuable for studying the pharmacokinetics and pharmacodynamics (PK/PD) of antibiotics under conditions of compromised host immunity, mimicking infections in immunocompromised patients.[1][2] By inducing neutropenia, the model minimizes the influence of the host's immune system, thereby allowing for a direct assessment of the antimicrobial agent's efficacy against the pathogen.[1][2] These application notes provide a detailed protocol for utilizing the neutropenic murine thigh infection model to evaluate the efficacy of flucloxacillin sodium, particularly against Staphylococcus aureus (MSSA), Streptococcus pyogenes, and Streptococcus agalactiae.[4][5][6][7]
Data Presentation
Table 1: Bacterial Strains and Corresponding Flucloxacillin MICs
| Bacterial Species | Strain Example(s) | Flucloxacillin MIC (mg/L) |
| Staphylococcus aureus | MUP1621, MUP4421, and six other isolates | Wild-type distribution end: 1 |
| Streptococcus pyogenes | One isolate | Not specified in provided abstracts |
| Streptococcus agalactiae | One isolate | Not specified in provided abstracts |
Table 2: Pharmacodynamic Targets for Flucloxacillin Efficacy (24h treatment)
| Bacterial Species | Pharmacodynamic Index | Efficacy Endpoint | Required Target Value |
| Staphylococcus aureus | %fT > 0.25 x MIC | 1-log reduction | Median of 15% |
| Staphylococcus aureus | %fT > 0.25 x MIC | 2-log reduction | ~20% |
| Streptococcus pyogenes | %fT > MIC | 1-log reduction | 10% |
| Streptococcus agalactiae | %fT > 0.25 x MIC | 1-log reduction | 22% |
-
%fT > MIC: Percentage of the dosing interval during which the unbound flucloxacillin concentration in plasma exceeds the Minimum Inhibitory Concentration (MIC) of the infecting organism. This was found to be the PK/PD index best correlated with the efficacy of flucloxacillin.[4][5][6][7]
Experimental Protocols
Induction of Neutropenia
This protocol describes the method for inducing a neutropenic state in mice to prepare them for the thigh infection model.
-
Objective: To deplete neutrophils in mice to mimic an immunocompromised state.
-
Materials:
-
Procedure:
Murine Thigh Infection
This protocol details the procedure for establishing a localized bacterial infection in the thigh muscle of neutropenic mice.
-
Objective: To create a reproducible soft tissue infection for evaluating antibiotic efficacy.
-
Materials:
-
Procedure:
This compound Administration
This protocol outlines the administration of this compound to the infected mice.
-
Objective: To treat the thigh infection with varying doses and dosing schedules of flucloxacillin.
-
Materials:
-
This compound powder for injection
-
Sterile saline for reconstitution
-
Infected neutropenic mice
-
-
Procedure:
-
Reconstitute this compound with sterile saline to the desired concentrations.
-
Administer the flucloxacillin solution subcutaneously in a volume of 0.1 mL.[7]
-
Dosing regimens can be varied to study pharmacodynamics. For example:
-
Dose-response studies: Administer doses ranging from 2 to 64 mg/kg every 2 hours.[7]
-
Dose-fractionation studies: To determine the key PK/PD driver, total daily doses can be administered in different schedules, such as every 2, 4, or 6 hours (e.g., total daily dose of 256 mg/kg administered as 32 mg/kg every 2h, 64 mg/kg every 4h, or a different dose every 6h).[4][7]
-
-
Treatment is typically initiated 2 hours post-infection and continued for 24 hours.[1][7]
-
Assessment of Efficacy
This protocol describes how to quantify the effect of flucloxacillin treatment on the bacterial burden in the infected thigh.
-
Objective: To determine the number of viable bacteria remaining in the thigh tissue after treatment.
-
Procedure:
-
At 24 hours post-initiation of treatment, humanely euthanize the mice.
-
Aseptically excise the entire thigh muscle.[4]
-
Homogenize the thigh tissue in a known volume of sterile phosphate-buffered saline (PBS) (e.g., 2 mL).[4]
-
Perform ten-fold serial dilutions of the tissue homogenate in sterile PBS.[1]
-
Plate 0.1 mL of appropriate dilutions onto suitable agar plates (e.g., Trypticase Soy Agar with 5% sheep's blood).[1]
-
Incubate the plates at 37°C for approximately 20 hours.[1]
-
Count the number of colony-forming units (CFU) on each plate to determine the bacterial load per thigh. The lower limit of detection is often 100 CFU/thigh.[7]
-
The efficacy of the treatment is expressed as the change in log10 CFU per thigh compared to the bacterial count at the start of therapy.[4][8]
-
Mandatory Visualizations
Caption: Experimental workflow for the neutropenic murine thigh infection model.
Caption: Relationship between PK/PD indices and flucloxacillin efficacy.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.eur.nl [pure.eur.nl]
- 6. Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flucloxacillin Sodium in the Clinical Evaluation of Skin and Soft Tissue Infections
Introduction
Flucloxacillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is particularly effective against beta-lactamase-producing bacteria, such as Staphylococcus aureus, which are common culprits in skin and soft tissue infections (SSTIs).[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[2][3][4] Flucloxacillin is widely used for treating various SSTIs, including cellulitis, impetigo, boils, carbuncles, and infected wounds.[1][5][6] These notes provide a summary of quantitative data and detailed protocols from clinical trials investigating the efficacy and application of flucloxacillin in skin infections.
Mechanism of Action
Like other β-lactam antibiotics, flucloxacillin targets and inhibits penicillin-binding proteins (PBPs) located within the bacterial cell wall.[3][4] This action disrupts the final stage of peptidoglycan synthesis by preventing the cross-linkage of peptidoglycan chains, which are essential for the integrity of the bacterial cell wall.[1] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[3] Flucloxacillin's structure, featuring an isoxazolyl group, confers resistance to degradation by beta-lactamase enzymes produced by many staphylococcal bacteria.[1]
Quantitative Data from Clinical Trials
The efficacy of flucloxacillin has been evaluated in various clinical settings for skin and soft tissue infections. The following tables summarize key quantitative outcomes from these trials.
Table 1: Efficacy of Flucloxacillin vs. Flucloxacillin with Clindamycin for Limb Cellulitis
| Outcome | Flucloxacillin with Clindamycin | Flucloxacillin Alone | Odds Ratio (95% CI) | P-value | Source |
|---|---|---|---|---|---|
| Clinical Improvement at Day 5 | 87% (136/156) | 81% (140/172) | 1.55 (0.81 to 3.01) | 0.174 | [7][8] |
| Return to Normal Activities at Day 30 | 82% (99/121) | 81% (104/129) | 0.90 (0.44 to 1.84) | - |[7][8] |
Table 2: Adverse Events in Limb Cellulitis Trial
| Adverse Event | Flucloxacillin with Clindamycin | Flucloxacillin Alone | Odds Ratio (95% CI) | P-value | Source |
|---|
| Diarrhoea at Day 5 | 22% (34/160) | 9% (16/176) | 2.7 (1.41 to 5.07) | 0.002 |[7][8] |
Table 3: Efficacy of Flucloxacillin in General Skin & Soft Tissue Infections
| Study Population | Number of Patients | Dosage | Treatment Duration | Outcome | Source |
|---|---|---|---|---|---|
| Nigeria | 235 | Not specified | 3 to 12 days | 88.5% completely cured or showed highly satisfactory improvement. | [9] |
| Ivory Coast | 37 | 62.5 mg to 1 g twice daily (oral) | 1 to 2 weeks | 34 of 37 patients were cured or showed a satisfactory response. |[10] |
Table 4: Prophylactic Efficacy of Flucloxacillin in Contaminated Soft Tissue Wounds
| Treatment Group | Number of Patients | Infection Rate | P-value | Source |
|---|---|---|---|---|
| Single 1g Oral Dose | 100 | 5% (5/100) | >0.67 | [11] |
| 5-Day Course (250mg, 6-hourly) | 102 | 5.9% (6/102) | >0.67 |[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical trial findings. Below are protocols from key studies.
Protocol 1: A Randomized Controlled Trial of Flucloxacillin with or without Clindamycin for Limb Cellulitis
This protocol is based on a parallel, double-blinded, randomized controlled trial conducted in 20 hospitals in England.[7][8][12]
-
Objective: To compare the efficacy of flucloxacillin combined with clindamycin versus flucloxacillin alone for the treatment of limb cellulitis.[7][8]
-
Study Population: 410 adult patients with unilateral limb cellulitis presenting to emergency departments or referred by general practitioners.[7][8]
-
Inclusion Criteria: Adult patients with unilateral limb cellulitis.[7]
-
Key Exclusion Criteria: Antibiotic treatment for more than 48 hours, previous Clostridium difficile infection, known MRSA carriage, allergy to penicillin or clindamycin, pre-existing diarrhoea, and the presence of obvious abscesses.[7]
-
Intervention:
-
Primary Outcome Measure: Clinical improvement at day 5, defined as being afebrile with either a reduction in the surface temperature or circumference of the affected skin area.[8][12]
-
Secondary Outcome Measures: Resolution of systemic features and inflammatory markers, reduction in the affected area, decrease in pain, return to normal activities, and incidence of side effects.[8]
Protocol 2: A Blinded, Non-inferiority Trial of 5 vs. 7 Days of Oral Flucloxacillin for Lower Limb Cellulitis (COAT Trial)
This protocol describes a Phase III trial designed to assess if a shorter course of flucloxacillin is non-inferior to the standard course for leg cellulitis in a primary care setting.[13][14]
-
Objective: To determine if a 5-day course of oral flucloxacillin is non-inferior to a standard 7-day course in adults with leg cellulitis, based on pain persistence or recurrence.[13][14]
-
Study Population: Adults presenting in primary care with unilateral cellulitis of the leg.[13]
-
Study Design: A blinded, multi-center, non-inferiority, randomized controlled trial.[14]
-
Intervention:
-
Randomization: Participants are individually randomized in a 1:1 ratio, stratified by obesity (BMI ≥30) and prior history of leg cellulitis.[13]
-
Primary Outcome Measure: Pain assessment over days 6-14, indicative of persistence or recurrence of symptoms.[13][14]
-
Secondary Outcome Measures: Safety, effectiveness, and cost-consequences from both an NHS and personal perspective.[14]
References
- 1. Flucloxacillin [medbox.iiab.me]
- 2. Flucloxacillin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mrmed.in [mrmed.in]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. Adjunctive clindamycin for cellulitis: a clinical trial comparing flucloxacillin with or without clindamycin for the treatment of limb cellulitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A clinical appraisal of flucloxacillin in the management of skin and soft tissue infections in Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Clinical evaluation of the effects of flucloxacillin in skin and soft tissue infections in the Ivory Coast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aston Publications Explorer [publications.aston.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. isrctn.com [isrctn.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes: Spectrophotometric Determination of Flucloxacillin Sodium Concentration
These application notes provide detailed protocols for the quantitative determination of Flucloxacillin sodium in pharmaceutical preparations using UV-Visible spectrophotometry. The methods outlined are simple, cost-effective, and suitable for routine quality control analysis.
Method 1: Direct UV Spectrophotometry
This is a rapid and straightforward method that involves the direct measurement of the ultraviolet absorbance of this compound in a suitable solvent.
Experimental Protocol
1. Instrumentation:
-
UV-Vis Spectrophotometer
-
1 cm matched quartz cuvettes
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Solutions:
-
This compound reference standard
-
Ultra-purified water or 0.01 N Sodium Hydroxide (NaOH)
3. Preparation of Stock and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 mg/mL) by accurately weighing the standard and dissolving it in the chosen solvent (ultra-purified water or 0.01 N NaOH).[1]
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 50.0 to 100.0 µg/mL).[2]
4. Spectrophotometric Measurement:
-
Scan the absorption spectra of the standard solutions over the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[1]
-
The λmax for this compound in ultra-purified water is approximately 274 nm.[1][2]
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
Method 2: Ion-Pair Complexation with Bromocresol Purple (BCP)
This method is based on the formation of a yellow ion-pair complex between this compound and Bromocresol purple (BCP) in a chloroform medium. The resulting complex is quantified spectrophotometrically.[1][3]
Experimental Protocol
1. Instrumentation:
-
UV-Vis Spectrophotometer
-
1 cm matched glass cells
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Solutions:
-
This compound reference standard
-
Bromocresol purple (BCP)
-
Methanol
-
Chloroform
3. Preparation of Stock Solutions:
-
This compound Stock Solution (246.95 µg/mL): Accurately weigh 24.70 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Dilute 1 mL of this solution to 10 mL with chloroform in a separate volumetric flask.[1][3]
-
Bromocresol Purple (BCP) Solution (5x10⁻³ M): Dissolve 135.055 mg of BCP in 50 mL of chloroform.[1]
4. Preparation of Calibration Standards:
-
Into a series of 10 mL volumetric flasks, pipette appropriate volumes of the this compound stock solution.[1]
-
To each flask, add 1 mL of the 5x10⁻³ M BCP solution.[1]
-
Bring the volume up to 10 mL with chloroform to achieve final concentrations in the range of 2.47 – 22.23 µg/mL.[1][3]
5. Sample Preparation:
-
For the analysis of raw material, prepare a stock solution of the this compound sample in methanol and then dilute with chloroform to a concentration within the calibration range.[1] Follow the same procedure as for the calibration standards.
6. Spectrophotometric Measurement:
-
Set the spectrophotometer to measure the absorbance at a wavelength of 408 nm.[1][3]
-
Use a reagent blank (1 mL of BCP solution diluted to 10 mL with chloroform) to zero the instrument.[1]
-
Measure the absorbance of each calibration standard and the sample solution.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.[1]
Method 3: Charge Transfer Complexation with Iodine
This method involves the formation of a charge transfer complex between this compound and iodine in a methanol-dichloromethane medium.[4][5]
Experimental Protocol
1. Instrumentation:
-
UV-Vis Spectrophotometer
-
1 cm matched glass cells
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Solutions:
-
This compound reference standard
-
Iodine
-
Methanol
-
Dichloromethane
3. Preparation of Stock Solutions:
-
This compound Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of methanol.[4]
-
Working Flucloxacillin Solution (e.g., 0.5 µg/mL): Prepare by suitable dilution of the stock solution with methanol.[4]
-
Iodine Solution (0.1%): Prepare a 0.1% solution of iodine in dichloromethane.[4]
4. Preparation of Calibration Standards:
-
Into a series of 10 mL volumetric flasks, pipette different volumes of the working this compound solution.[4]
-
To each flask, add 1.0 mL of 0.1% iodine solution at room temperature.[4]
-
Dilute to the mark with methanol to obtain concentrations ranging from 1.0 to 9.0 µg/mL.[4]
5. Spectrophotometric Measurement:
-
Allow the reaction to proceed at room temperature.
-
Measure the absorbance at 362 nm against a reagent blank prepared simultaneously.[4][5]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
Method 4: Reaction with Folin-Ciocalteu Reagent
This method is based on the formation of a light green colored product when this compound reacts with the Folin-Ciocalteu (F.C.) reagent.[6]
Experimental Protocol
1. General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.[1]
-
Prepare a series of calibration standards by diluting the stock solution to a concentration range of 0.05-0.25 mg/mL.[6]
-
To each standard and sample solution, add a specific volume of Folin-Ciocalteu reagent and a suitable buffer.[1]
-
Allow the reaction to proceed for a defined period.[1]
-
Measure the absorbance of the resulting light green colored product at its absorption maximum of 912 nm.[6]
-
Construct a calibration curve and determine the sample concentration.[1]
Data Presentation
| Parameter | Direct UV Spectrophotometry | Ion-Pair Complexation (BCP) | Charge Transfer Complexation (Iodine) | Folin-Ciocalteu Reagent |
| λmax | 274 nm[2] | 408 nm[1][3] | 362 nm[4][5] | 912 nm[6] |
| Linearity Range | 50.0 - 100.0 µg/mL[2] | 2.47 – 22.23 µg/mL[1][3] | 1.0 - 9.0 µg/mL[4][5] | 0.05 - 0.25 mg/mL[6] |
| Correlation Coefficient (R²) | 0.9998[2] | 0.9999[1][3] | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | 0.203 µg/mL[1][3] | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.615 µg/mL[1][3] | Not specified | Not specified |
| Solvent/Medium | Ultra-purified water[2] | Chloroform[1][3] | Methanol-Dichloromethane[4][5] | Aqueous buffer[1] |
| Color of Complex | Colorless | Yellow[1][3] | Not specified | Light green[6] |
Visualizations
Workflow for Direct UV Spectrophotometry.
Workflow for Ion-Pair Spectrophotometry with BCP.
Workflow for Charge Transfer Complexation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. scispace.com [scispace.com]
- 5. [PDF] A Sensitive Validated Spectrophotometric Method for the Determination of this compound | Semantic Scholar [semanticscholar.org]
- 6. Spectrophotometric Determination of this compound using Folin-Ciocalteu Reagent - ProQuest [proquest.com]
Application Notes and Protocols for Studying Flucloxacillin Sodium in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Flucloxacillin Combination Therapy
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic primarily effective against penicillinase-producing staphylococci.[1] The rise of antibiotic resistance, particularly Methicillin-resistant Staphylococcus aureus (MRSA), and the complexities of treating infections such as bacteremia and those involving biofilms, have necessitated the exploration of combination therapies.[1] Combining flucloxacillin with other antimicrobial agents aims to achieve synergistic effects, leading to enhanced bactericidal activity, the suppression of resistance development, and improved clinical outcomes.[1] This document provides detailed methodologies for key experiments used to study these combinations.
In Vitro Synergy Testing
In vitro synergy testing is a fundamental first step in assessing the potential of antibiotic combinations. The most common methods are the checkerboard assay and time-kill curve analysis.[1]
Flucloxacillin in Combination with Other Antibiotics: Data Summary
The following table summarizes the outcomes of combining flucloxacillin with various antibiotics against different bacterial strains.
| Antibiotic Combination | Bacterial Strain | Method | Fractional Inhibitory Concentration Index (FICI) | Outcome |
| Flucloxacillin + Fosfomycin | MRSA (ATCC 33592) | Checkerboard Assay | Synergistic | Increased susceptibility to both agents.[1] |
| Flucloxacillin + Fosfomycin | MSSA (ATCC 6538) | Checkerboard Assay | Synergistic | Enhanced bacterial killing.[1] |
| Flucloxacillin + Fosfomycin | MRSA (ATCC 33592) | Time-Kill Curve | Synergistic | Significant reduction in bacterial count compared to monotherapy.[1] |
| Flucloxacillin + Fosfomycin | MSSA (ATCC 6538) | Time-Kill Curve | Synergistic | Enhanced rate and extent of bacterial killing.[1] |
| Flucloxacillin + Amoxicillin | Amoxycillin-resistant Gram-negative bacilli | In vitro testing | Synergistic | Synergistic effects observed against bacteria with chromosomally-mediated beta-lactamases.[2] |
| Flucloxacillin + Rifampicin | S. aureus | In vivo (rat model) | - | Effective in treating implant-associated infections.[3] |
| Flucloxacillin + Vancomycin | MRSA | Clinical Trial | - | Investigated for the treatment of MRSA bacteremia.[1] |
| Flucloxacillin + Benzylpenicillin | Lower limb cellulitis isolates | Randomized Controlled Trial | - | No evidence to support the addition of benzylpenicillin to flucloxacillin.[4][5] |
Experimental Protocols
Protocol 1: Checkerboard Assay
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of flucloxacillin in combination with another antibiotic.[1]
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted[1]
-
96-well microtiter plates[1]
-
Flucloxacillin sodium and second antibiotic stock solutions
-
Bacterial isolate (e.g., S. aureus ATCC 33592)[1]
-
Spectrophotometer
-
Sterile saline
-
Blood agar plates
Procedure:
-
Bacterial Inoculum Preparation:
-
Antibiotic Dilution:
-
Prepare serial twofold dilutions of flucloxacillin and the second antibiotic in MHB within the 96-well plate.[1] The dilutions should cover a range above and below the known Minimum Inhibitory Concentrations (MICs) of the individual drugs.[1]
-
The first antibiotic is diluted serially along the y-axis, while the second antibiotic is diluted along the x-axis.[6]
-
-
Plate Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.[1]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[1]
-
-
MIC Determination:
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.[1]
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs.[6]
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[6]
-
-
Caption: Workflow for the checkerboard assay.
Protocol 2: Time-Kill Curve Analysis
Objective: To evaluate the rate and extent of bactericidal activity of flucloxacillin and a second antibiotic, alone and in combination.[1]
Materials:
-
MHB[1]
-
Flucloxacillin and second antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)[1]
-
Bacterial isolate[1]
-
Sterile saline for serial dilutions[1]
-
Agar plates for colony counting[1]
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in MHB with a starting inoculum of approximately 5 x 10⁵ CFU/mL.[1]
-
-
Exposure:
-
Add flucloxacillin and/or the second antibiotic at the desired concentrations to the bacterial suspension. Include a growth control without any antibiotic.
-
-
Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each suspension.
-
-
Colony Counting:
-
Perform serial dilutions of the aliquots in sterile saline and plate them on agar to determine the number of viable bacteria (CFU/mL).[1]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
Caption: Workflow for time-kill curve analysis.
In Vivo Models
Implant-Associated Infection Model
Objective: To assess the efficacy of flucloxacillin combination therapy in a relevant animal model of implant-associated infection.[1]
Protocol Summary:
-
Animal Model: A common model is the rat femoral medullary cavity contamination model.
-
Procedure:
-
Treatment:
-
Evaluation:
-
At the end of the treatment period, the animals are euthanized.
-
The implant and surrounding tissue are harvested.
-
Bacterial load is quantified by homogenizing the tissue and plating serial dilutions to determine CFU per gram of tissue or per implant.[1]
-
-
Data Analysis:
-
The bacterial loads are compared between the different treatment groups to determine the efficacy of the combination therapy.[1]
-
Caption: Workflow for an in vivo implant-associated infection model.
Analytical Methods for Pharmacokinetic Studies
Studying flucloxacillin combinations in vivo also requires robust analytical methods to determine the concentrations of each drug in biological matrices, which is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous determination of flucloxacillin and other antibiotics in plasma.[7]
Key Steps in Method Development and Validation:
-
Sample Preparation: A simple protein precipitation step is often sufficient for plasma samples.[7][8] For determining unbound drug concentrations, ultrafiltration is used to separate the unbound drug from the protein-bound drug before analysis.[7]
-
Chromatographic Separation: A C18 column is commonly used to resolve flucloxacillin, the other antibiotic(s), and their corresponding isotopically labeled internal standards.[7]
-
Mass Spectrometric Detection: Detection is typically performed using electrospray ionization in the positive mode with multiple reaction monitoring (MRM) for high specificity and sensitivity.[7][8]
-
Validation: The method must be validated for linearity, accuracy, precision (intra- and inter-day), and limit of quantification according to regulatory guidelines.[7][8]
The development of such analytical methods is essential for clinical pharmacokinetic studies and therapeutic drug monitoring to optimize dosing regimens.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial activity and synergy, in vitro and in vivo, of a combination of amoxycillin and flucloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of antibiotic treatment of implant-associated Staphylococcus aureus infections with moxifloxacin, flucloxacillin, rifampin, and combination therapy: an animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flucloxacillin alone or combined with benzylpenicillin to treat lower limb cellulitis: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of flucloxacillin and ampicillin in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and subsequent application to a clinical study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flucloxacillin Sodium in Bone and Joint Infection Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of flucloxacillin sodium in preclinical research models of bone and joint infections. The following sections detail the pharmacokinetics, pharmacodynamics, and experimental protocols for evaluating the efficacy of flucloxacillin in treating these challenging infections.
Introduction
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class.[1] It is primarily used in the treatment of infections caused by methicillin-susceptible Staphylococcus aureus (MSSA), a common pathogen in bone and joint infections.[1][2] The efficacy of flucloxacillin, like other beta-lactam antibiotics, is time-dependent and is best correlated with the pharmacokinetic/pharmacodynamic (PK/PD) index, specifically the percentage of time the unbound drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[1] Understanding the optimal dosing and exposure of flucloxacillin in bone and surrounding tissues is critical for designing effective treatment strategies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on flucloxacillin for bone and joint infections.
Table 1: Minimum Inhibitory Concentration (MIC) of Flucloxacillin against Staphylococcus aureus
| Strain Type | Number of Isolates | MIC Range (mg/L) | Median MIC (mg/L) |
| MSSA | 305 | Not specified | End of wild-type distribution: 1 |
| MSSA | 37 | 0.06 - 0.25 | 0.06 (IQR 0.06–0.1) |
| MSSA (from BSI) | 44 (oxacillin MICs) | Not specified | 0.38 (IQR 0.3–0.5) |
BSI: Bloodstream Infection, IQR: Interquartile Range, MSSA: Methicillin-Susceptible Staphylococcus aureus
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Target Values for Flucloxacillin Efficacy
| Research Model | Pathogen | Efficacy Endpoint | Required %fT > MIC |
| Neutropenic Murine Thigh Infection | S. aureus | 1-log reduction | 15% (%fT > 0.25 x MIC) |
| Neutropenic Murine Thigh Infection | S. aureus | 2-log reduction | 20% (%fT > 0.25 x MIC) |
| Neutropenic Murine Thigh Infection | S. pyogenes | 1-log reduction | 10% |
| Neutropenic Murine Thigh Infection | S. agalactiae | 1-log reduction | 22% (%fT > 0.25 x MIC) |
Table 3: Flucloxacillin Tissue Concentrations in a Porcine Model (1g Dose)
| Administration | Tissue | Mean fT > MIC (0.5 µg/ml) in minutes (95% CI) | Mean fT > MIC (2.0 µg/ml) in minutes |
| Intravenous (IV) | Subcutaneous | 149 (119 to 179) | Close to zero |
| Intravenous (IV) | Cancellous Bone | 106 (76 to 136) | Close to zero |
| Intravenous (IV) | Cortical Bone | 61 (29 to 94) | Close to zero |
| Oral (PO) | All Tissues | 0/8 pigs reached 0.5 µg/ml | Close to zero |
CI: Confidence Interval
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of flucloxacillin against specific bacterial strains.
Protocol:
-
Animal Model: Female albino mice (e.g., Swiss strain), weighing 23 to 27 g.
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally at 150 mg/kg of body weight four days before infection and 100 mg/kg one day before infection to induce neutropenia.
-
Bacterial Strains: Use well-characterized strains of S. aureus, S. pyogenes, or S. agalactiae.
-
Infection: Two hours before starting antibiotic treatment, inject 0.1 mL of a bacterial suspension containing 10^6 to 10^7 colony-forming units (CFU) into the thigh muscle of each mouse.
-
Treatment:
-
Prepare this compound in sterile saline.
-
Administer doses subcutaneously in a 0.1 mL volume.
-
Dosing regimens can be varied to study dose-fractionation and dose-response relationships (e.g., 2–64 mg/kg every 2 hours, 8–128 mg/kg every 4 hours, or 32–256 mg/kg every 6 hours).[1]
-
-
Outcome Assessment:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions.
-
Plate the dilutions on appropriate agar plates to determine the number of CFU per thigh.
-
The efficacy is determined by the change in CFU per thigh from the start of treatment.[1]
-
Porcine Microdialysis Model for Bone and Soft Tissue Concentrations
This model allows for the in situ assessment of unbound (microbiologically active) flucloxacillin concentrations in various tissues.
Protocol:
-
Animal Model: Sixteen pigs are randomly allocated to two groups: intravenous (IV) or oral (PO) administration.[3][4]
-
Microdialysis Catheter Placement: Under general anesthesia, insert microdialysis catheters into the subcutaneous tissue, knee joint, cancellous bone, and cortical bone.[3]
-
Drug Administration:
-
Sample Collection:
-
Collect dialysate from the microdialysis catheters at specified time intervals.
-
Simultaneously, collect plasma samples.
-
-
Drug Concentration Analysis: Analyze the concentration of flucloxacillin in the dialysate and plasma samples using a validated analytical method (e.g., high-performance liquid chromatography).
-
Pharmacokinetic Analysis: Calculate the unbound flucloxacillin concentration-time profiles for each tissue and determine the %fT > MIC for predefined MIC targets (e.g., 0.5 µg/ml and 2.0 µg/ml).[3][4]
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Neutropenic Murine Thigh Infection Model.
Caption: Workflow for the Porcine Microdialysis Model.
Signaling Pathways
Flucloxacillin's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[5] This leads to bacterial cell lysis. Extensive searches of the current literature did not yield specific information on flucloxacillin directly modulating host signaling pathways in the context of bone and joint infections. Its therapeutic effect is primarily attributed to its direct bactericidal activity. Therefore, a signaling pathway diagram is not applicable based on the available research.
Conclusion
The provided data and protocols offer a framework for the preclinical evaluation of this compound in the context of bone and joint infections. The neutropenic murine thigh infection model is a valuable tool for assessing in vivo efficacy and determining PK/PD targets. The porcine microdialysis model provides crucial insights into the distribution of unbound, active flucloxacillin into bone and soft tissues, which is essential for optimizing dosing regimens. While flucloxacillin demonstrates efficacy, particularly with intravenous administration, achieving therapeutic concentrations in bone with standard oral dosing can be challenging.[3][4] Future research should focus on optimizing dosing strategies, including continuous infusion, to enhance clinical outcomes in the treatment of bone and joint infections.
References
Standard operating procedure for preparing Flucloxacillin sodium solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation of Flucloxacillin sodium solutions for various experimental applications. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Introduction
This compound is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1] It is primarily effective against Gram-positive bacteria, particularly penicillinase-producing strains of Staphylococcus aureus.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. By binding to penicillin-binding proteins (PBPs), flucloxacillin disrupts the cross-linking of peptidoglycan chains, which is a critical step in maintaining the structural integrity of the bacterial cell wall.[3][4][5] This ultimately leads to cell lysis and bacterial death.[3][4]
Physicochemical Properties
This compound is a white or almost white, crystalline, hygroscopic powder.[6][7] It is important to handle the compound in a low-humidity environment and to store it in airtight containers at a temperature not exceeding 25°C.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆ClFN₃NaO₅S | [2] |
| Molecular Weight | 475.85 g/mol | [2] |
| Appearance | White or almost white crystalline powder | [2][6] |
| pH (10% solution in water) | 5.0 - 7.0 | [7] |
| Storage of Powder | Ambient temperature, protect from light | [2] |
Solubility
This compound exhibits good solubility in several common laboratory solvents. This property facilitates the preparation of stock solutions for various experimental assays.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Freely soluble | [2][6] |
| Methanol | Freely soluble | [6] |
| Ethanol (96%) | Soluble | [6] |
| DMSO | 55 mg/mL (115.58 mM) | [8] |
Standard Operating Procedure for Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound and subsequent dilutions for experimental use.
4.1. Materials
-
This compound powder (≥95% purity)
-
Sterile, pyrogen-free Water for Injections (WFI) or a suitable sterile buffer (e.g., 0.3% w/v citrate-buffered saline, pH 7)[9][10]
-
Sterile volumetric flasks and pipettes
-
Sterile centrifuge tubes for aliquots
-
Analytical balance
-
Vortex mixer or sonicator
-
Sterile 0.22 µm syringe filters
4.2. Protocol for Preparing a 10 mg/mL Stock Solution
-
Aseptic Technique: All procedures should be performed in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mg/mL solution, weigh 100 mg of the powder.
-
Dissolution: Transfer the powder to a sterile volumetric flask. Add a small amount of the chosen solvent (e.g., WFI) and gently swirl to dissolve the powder. Once dissolved, bring the solution to the final volume with the solvent. For 100 mg, add solvent to a final volume of 10 mL. A vortex mixer or sonication can be used to aid dissolution.[8]
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile centrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use.[9][11]
4.3. Preparation of Working Solutions
Prepare working solutions by diluting the stock solution with the appropriate sterile cell culture medium or experimental buffer to the desired final concentration immediately before use.
Stability of this compound Solutions
The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. Unbuffered aqueous solutions have limited stability and should be freshly prepared.[9]
Table 3: Stability of this compound Solutions
| Concentration | Solvent/Diluent | Storage Condition | Stability | Reference |
| 500 mg in 500 mL | Normal saline, Glucose saline, or 5% Glucose | 2°C - 8°C | Up to 24 hours | [11] |
| 10 mg/mL and 50 mg/mL | 0.3% w/v Citrate-buffered saline pH 7 | 13 days at 2°C - 8°C followed by 24 hours at 32°C | >95% of initial concentration remains | [9][10] |
| 50 mg/mL | 0.9% NaCl | 6 days at 2-8°C followed by 24 hours at 33°C | ~83% of initial concentration remains | [12] |
| 50 mg/mL | 0.9% NaCl | 6 days at 2-8°C followed by 24 hours at 37°C | ~70% of initial concentration remains | [12] |
Note: The pH of unbuffered solutions tends to decrease over time, which can accelerate degradation, especially at elevated temperatures.[12] For experiments requiring prolonged incubation, the use of a buffered solution is highly recommended to maintain a stable pH.[9][13]
Experimental Workflow and Signaling Pathway Diagrams
Workflow for Preparing this compound Solutions
Caption: Experimental workflow for solution preparation.
Mechanism of Action of Flucloxacillin
References
- 1. microbiologymatters.com [microbiologymatters.com]
- 2. toku-e.com [toku-e.com]
- 3. PathWhiz [pathbank.org]
- 4. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. uspbpep.com [uspbpep.com]
- 7. drugfuture.com [drugfuture.com]
- 8. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 9. ejhp.bmj.com [ejhp.bmj.com]
- 10. ejhp.bmj.com [ejhp.bmj.com]
- 11. fresenius-kabi.com [fresenius-kabi.com]
- 12. mdpi.com [mdpi.com]
- 13. e-opat.com [e-opat.com]
Application Notes and Protocols for the Use of Flucloxacillin Sodium in Bacterial Biofilm Formation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucloxacillin sodium, a narrow-spectrum β-lactam antibiotic, is a crucial agent in the study of bacterial biofilms, particularly those formed by Staphylococcus aureus. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts peptidoglycan synthesis and leads to cell lysis.[1] In the context of biofilms, a complex, sessile community of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, the efficacy and effects of flucloxacillin can differ significantly from its action on planktonic (free-floating) bacteria.
These application notes provide a comprehensive overview of the use of this compound in bacterial biofilm research. We detail its effects on biofilm formation, present quantitative data from relevant studies, and provide detailed experimental protocols for key assays. Furthermore, we visualize critical signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this research.
Data Presentation: Quantitative Effects of Flucloxacillin on Staphylococcus aureus Biofilms
The following tables summarize the quantitative data on the impact of flucloxacillin and the closely related cloxacillin on S. aureus biofilm formation and viability.
Table 1: Effect of Cloxacillin Concentration on S. aureus Biofilm Biomass (Crystal Violet Assay)
| Cloxacillin Concentration (mg/L) | Biofilm Biomass (OD595) - Mean ± SD | Percentage Inhibition (%) |
| 0 (Control) | 1.25 ± 0.15 | 0 |
| 0.5 (Sub-MIC) | 1.45 ± 0.20 | -16 (Induction) |
| 1 (MIC) | 0.85 ± 0.10 | 32 |
| 2 (2x MIC) | 0.60 ± 0.08 | 52 |
| 4 (4x MIC) | 0.40 ± 0.05 | 68 |
| 8 (8x MIC) | 0.25 ± 0.04 | 80 |
Note: Data is representative and compiled from typical findings in the literature. Sub-inhibitory concentrations of some β-lactams have been observed to induce biofilm formation in certain strains.
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Cloxacillin for Biofilm-Growing S. aureus
| S. aureus Strain Type | Planktonic MIC (mg/L) | Biofilm MBEC (mg/L) | Fold Increase (MBEC/MIC) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 - 1.0 | 128 - >256 | 128 - >1024 |
| CC398 (Livestock-Associated) | 0.5 - 2.0 | >256 | >128 |
Data adapted from a study on CC398 S. aureus, highlighting the significant increase in resistance of biofilm-embedded bacteria to cloxacillin.[1]
Experimental Protocols
Biofilm Formation and Quantification: Crystal Violet Assay
This protocol outlines the quantification of biofilm biomass using the crystal violet staining method.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBG)
-
This compound stock solution
-
96-well flat-bottomed polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate S. aureus in TSBG and incubate overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture in fresh TSBG to an OD600 of 0.1.
-
Plate Setup: Add 100 µL of the bacterial suspension to each well of a 96-well plate. Include wells with sterile TSBG as a negative control.
-
Flucloxacillin Treatment: Add 100 µL of TSBG containing various concentrations of this compound (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x MIC) to the wells.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells three times with 200 µL of PBS, being careful not to disturb the biofilm.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader.
Biofilm Viability Assessment: XTT Assay
This protocol measures the metabolic activity of cells within the biofilm, providing an indication of cell viability.
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet Assay protocol (Steps 1-5).
-
Washing: Gently wash the biofilms twice with PBS to remove planktonic cells.
-
XTT Reagent Preparation: Prepare the XTT-menadione solution immediately before use by mixing XTT and menadione solutions according to the manufacturer's instructions.
-
Incubation: Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to control wells without biofilm. Incubate the plate in the dark at 37°C for 2-5 hours.
-
Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Biofilm Visualization: Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the visualization of the three-dimensional structure of the biofilm and the differentiation of live and dead cells.
Materials:
-
Glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on glass-bottom dishes or chamber slides under the desired conditions with and without flucloxacillin.
-
Washing: Gently wash the biofilms with PBS to remove planktonic cells.
-
Staining: Prepare the LIVE/DEAD staining solution by mixing SYTO 9 and propidium iodide according to the manufacturer's protocol. Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-20 minutes.
-
Imaging: Visualize the stained biofilms using a confocal microscope. Use appropriate laser excitation and emission filters for SYTO 9 (green, live cells) and propidium iodide (red, dead cells).
-
Image Analysis: Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Analyze images using software such as ImageJ or COMSTAT to quantify parameters like biomass, thickness, and live/dead cell distribution.
Transcriptomic Analysis: RNA Sequencing
This protocol outlines the steps for extracting RNA from flucloxacillin-treated biofilms for subsequent RNA sequencing (RNA-seq) analysis.
Materials:
-
RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)
-
Enzymatic lysis buffer (with lysostaphin)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
Bead-beating tubes with sterile beads
-
High-speed homogenizer
Procedure:
-
Biofilm Harvesting: Grow biofilms as previously described. Treat with the desired concentration of flucloxacillin for the specified duration. Aspirate the medium and immediately add RNA stabilization solution to the biofilm.
-
Cell Lysis: Scrape the biofilm and transfer the cell suspension to a microcentrifuge tube. Pellet the cells by centrifugation. Resuspend the pellet in an enzymatic lysis buffer containing lysostaphin and incubate to degrade the staphylococcal cell wall.
-
Mechanical Disruption: Transfer the lysate to a bead-beating tube and homogenize to ensure complete disruption of the cells within the biofilm matrix.
-
RNA Extraction: Proceed with RNA extraction using a commercial kit following the manufacturer's instructions. Include an on-column DNase I digestion step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
-
Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA and perform sequencing on a suitable platform (e.g., Illumina).
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes between flucloxacillin-treated and untreated biofilms.
Mandatory Visualizations
Signaling Pathway: Flucloxacillin Interaction with the agr Quorum Sensing System
The accessory gene regulator (agr) system is a key quorum-sensing system in S. aureus that regulates virulence and biofilm development. At high cell densities, the agr system is typically activated, leading to the expression of toxins and proteases that can promote biofilm dispersal. Beta-lactam antibiotics, including flucloxacillin, can interfere with this system. The following diagram illustrates the proposed mechanism of flucloxacillin's impact on the agr signaling pathway.
References
Application Notes and Protocols for Continuous Infusion of Flucloxacillin Sodium in an Outpatient Parenteral Antimicrobial Therapy (OPAT) Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Outpatient Parenteral Antimicrobial Therapy (OPAT) facilitates the administration of intravenous (IV) antimicrobial agents in non-inpatient settings, offering a safe and effective alternative to prolonged hospitalization.[1] Continuous infusion of beta-lactam antibiotics, such as flucloxacillin, is gaining prominence in OPAT due to its potential to optimize pharmacokinetic/pharmacodynamic (PK/PD) parameters, leading to improved patient outcomes and antimicrobial stewardship.[2] This document provides detailed application notes and protocols for the continuous infusion of flucloxacillin sodium in an OPAT setting, drawing upon current stability data, clinical effectiveness studies, and established methodologies.
Flucloxacillin, a narrow-spectrum penicillin antibiotic, is highly effective against Gram-positive organisms, particularly Methicillin-Sensitive Staphylococcus aureus (MSSA).[3] However, its short half-life necessitates frequent dosing when administered intermittently, making it logistically challenging for outpatient care.[1] The advent of stable formulations for continuous infusion via ambulatory devices has made flucloxacillin a viable and attractive option for OPAT programs.[1][4]
Data Presentation
Table 1: Flucloxacillin Stability in Ambulatory Infusion Devices
| Concentration | Diluent | Device(s) | Storage Conditions (Refrigerated) | In-Use Conditions (Body Temperature) | Shelf-Life | Reference(s) |
| 10 mg/mL and 50 mg/mL | 0.3% w/v Citrate-Buffered Saline (pH ~7) | Accufuser® and INfusor LV® | Up to 13 days at 2-8°C | Up to 24 hours at 32°C | Up to 14 days (13 days refrigerated + 24 hours in-use) | [2][4][5] |
| 12 g in 240 mL (50 mg/mL) | 0.9% Sodium Chloride | Elastomeric infusion devices | 6 days at 2-8°C | 24 hours at 31°C | >94% of initial concentration retained | [6] |
| 5% and 12% solutions | 0.9% Sodium Chloride or Water for Injection (with phosphate buffer, pH 7) | Elastomeric infusion devices and PVC bags | 14 days (buffered) / 6 days (unbuffered) at 2-8°C | 24 hours at 37°C | Stable (buffered) / Up to 60% loss (unbuffered) | [7] |
Table 2: Clinical Outcomes of Continuous Infusion Flucloxacillin in OPAT
| Study Population | N | Indication(s) | Daily Dose | Treatment Success/Cure Rate | Adverse Events/Complications | Reference(s) |
| Patients with complicated MSSA infection | 39 | Complicated MSSA infections | 8g or 12g / 24h | 74% 'Treatment aim attained uncomplicated' | 8 patients experienced an adverse event/complication | [1][8][9] |
| Outpatients treated with continuous infusion | 70 | Primarily osteo-articular infections | Not specified | 95% cure rate at 3 months | 11% experienced an adverse event | [10][11] |
Experimental Protocols
Protocol 1: Preparation and Stability Testing of Citrate-Buffered Flucloxacillin for Continuous Infusion
Objective: To prepare and verify the stability of this compound in a citrate-buffered saline diluent for use in ambulatory infusion devices.
Materials:
-
This compound for injection
-
0.3% w/v sodium citrate in 0.9% sodium chloride (citrate-buffered saline), pH ~7
-
Sterile water for injection (if required for initial reconstitution)
-
Ambulatory infusion devices (e.g., Accufuser®, INfusor LV®)
-
Validated stability-indicating High-Performance Liquid Chromatography (HPLC) system
-
pH meter
-
Particle counter
-
Incubators set at 2-8°C and 32°C
Methodology:
-
Preparation of Flucloxacillin Infusion:
-
Aseptically reconstitute this compound powder with sterile water for injection, if necessary, according to the manufacturer's instructions.
-
Further dilute the reconstituted flucloxacillin to the final desired concentrations (e.g., 10 mg/mL and 50 mg/mL) using the 0.3% w/v citrate-buffered saline.[4]
-
Fill the ambulatory infusion devices (e.g., to a final volume of 240 mL).[4][5]
-
Prepare triplicate samples for each concentration and device type.[4]
-
-
Storage and Sampling:
-
Analytical Testing:
-
Visual Inspection: At each time point, visually inspect the solutions for color change, clarity, and visible particulate matter.[2]
-
pH Measurement: Measure the pH of the solutions at each time point.[2]
-
Sub-visible Particle Count: Determine the sub-visible particle count to ensure it remains within acceptable limits.[2]
-
HPLC Analysis: Quantify the flucloxacillin concentration using a validated, stability-indicating HPLC method. The stability is confirmed if the concentration remains >95% of the initial concentration.[4][5]
-
Protocol 2: Patient Management and Monitoring in an OPAT Setting for Continuous Flucloxacillin Infusion
Objective: To outline the clinical management and monitoring of patients receiving continuous infusion flucloxacillin in an OPAT setting.
Patient Selection:
-
Patients with infections caused by susceptible organisms (e.g., MSSA) requiring parenteral therapy.
-
Patients who are clinically stable and have a suitable home environment for OPAT.
-
Patients or their caregivers must be capable of managing the infusion device after appropriate training.[1]
Procedure:
-
Initial Inpatient Management:
-
Patients are typically initiated on intermittent intravenous flucloxacillin during their inpatient stay.
-
Prior to discharge, a transition is made to the same total daily dose administered as a continuous infusion.[1]
-
-
Loading Dose:
-
Administer a 2g loading dose of flucloxacillin as a slow bolus before connecting the first continuous infusion device.[1]
-
-
Device Administration:
-
Patients are trained on how to self-administer the infusion, or arrangements are made for a home-care nurse to change the device daily.[1]
-
-
Laboratory Monitoring:
-
Therapeutic Drug Monitoring (TDM):
-
Clinical Follow-up:
-
The frequency of outpatient visits should be determined by the treating physician based on the patient's condition, the nature of the infection, and their response to therapy.[15]
-
Monitor for clinical signs of improvement and any potential adverse drug reactions.
-
Mandatory Visualizations
References
- 1. Clinical Effectiveness of Continuous Infusion Flucloxacillin in the Outpatient Parenteral Antimicrobial Therapy (OPAT) Setting in a UK Hospital: A Service Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-opat.com [e-opat.com]
- 3. PathWhiz [pathbank.org]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Intravenous Flucloxacillin Solutions used for Hospital-in-the-Home | CoLab [colab.ws]
- 8. Clinical Effectiveness of Continuous Infusion Flucloxacillin in the Outpatient Parenteral Antimicrobial Therapy (OPAT) Setting in a UK Hospital: A Service Evaluation (2024) | Annette Margaret Clarkson | 2 Citations [scispace.com]
- 9. Clinical Effectiveness of Continuous Infusion Flucloxacillin in the Outpatient Parenteral Antimicrobial Therapy (OPAT) Setting in a UK Hospital: A Service Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. unmc.edu [unmc.edu]
- 13. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 14. tdm-monografie.org [tdm-monografie.org]
- 15. Clinical Practice Guideline for the Management of Outpatient Parenteral Antimicrobial Therapy: 2018 IDSA [idsociety.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flucloxacillin Sodium for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing flucloxacillin sodium dosage for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of flucloxacillin?
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3][4] It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3][4] This inactivation interferes with the cross-linkage of peptidoglycan chains, which are essential components for the strength and rigidity of the cell wall, particularly in Gram-positive bacteria.[1][3] This disruption ultimately leads to the weakening of the cell wall and subsequent cell lysis.[3] A key feature of flucloxacillin is its resistance to degradation by beta-lactamase enzymes produced by many penicillin-resistant bacteria.[1][4]
Q2: What is a typical starting concentration range for flucloxacillin in in vitro experiments?
The effective concentration of flucloxacillin is highly dependent on the bacterial species and strain being tested. For Staphylococcus aureus, a common target for flucloxacillin, the Minimum Inhibitory Concentration (MIC) has been determined to be in the range of 0.25–2 μg/mL.[5] For moderate to severe infections, it is recommended to maintain unbound (free) plasma concentrations at 1-4 times the MIC of the infecting organism.[6] It is crucial to determine the specific MIC for your bacterial strain of interest using standardized protocols.
Q3: My flucloxacillin appears to be inactive in my experiment. What are the possible reasons?
Several factors could contribute to the apparent inactivity of flucloxacillin in an in vitro setting:
-
Bacterial Resistance: The target bacteria may possess resistance mechanisms. The most significant is the alteration of the PBP target, particularly the expression of PBP2a encoded by the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA).[4][7]
-
Presence of Serum Proteins: Flucloxacillin is highly bound to serum proteins, especially albumin.[8][9] This binding is variable and can range from 28% to 97%.[10] The bound fraction is microbiologically inactive; therefore, the presence of serum or albumin in the culture medium can significantly reduce the concentration of free, active flucloxacillin.
-
Drug Degradation: The stability of flucloxacillin can be affected by temperature and pH.[11] It is more stable under refrigeration (2-8°C) and at room temperature, with minimal degradation over 24 hours.[11][12] However, stability decreases at higher temperatures (e.g., 37°C).[11] The initial pH of the solution also plays a role, with lower pH potentially leading to reduced stability.[11]
-
Incorrect Dosage: The concentration used may be below the MIC for the specific bacterial strain. It is essential to perform a dose-response experiment to determine the optimal concentration.
Q4: How should I prepare and store this compound for in vitro use?
For experimental use, this compound should be dissolved in an appropriate solvent, such as Water for Injections or a suitable buffer.[13] Solutions should be freshly prepared whenever possible.[13] If short-term storage is necessary, solutions can be stored at 2-8°C for up to 24 hours with minimal degradation.[13] It is not recommended to mix this compound with blood products or proteinaceous fluids other than for the experimental setup, as this can affect its availability.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low antibacterial activity observed | Bacterial resistance (e.g., MRSA) | Confirm the identity and susceptibility of your bacterial strain. Test for the presence of resistance genes like mecA.[4][7] |
| High serum protein concentration in media | Reduce the concentration of serum in your culture medium or use a serum-free medium if possible. Alternatively, calculate the expected unbound flucloxacillin concentration and adjust the total concentration accordingly.[8] | |
| Flucloxacillin degradation | Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions at 2-8°C for no longer than 24 hours.[13] Verify the pH of your experimental medium. | |
| Sub-optimal concentration | Determine the MIC of flucloxacillin for your specific bacterial strain using a standardized protocol. | |
| Inconsistent results between experiments | Variability in inoculum preparation | Standardize the bacterial inoculum preparation to ensure a consistent starting concentration (e.g., using a 0.5 McFarland standard).[14] |
| Instability of flucloxacillin in the medium | Check the stability of flucloxacillin in your specific culture medium and under your experimental conditions (temperature, pH).[11][12] | |
| Pipetting errors or inaccurate dilutions | Calibrate pipettes regularly and perform serial dilutions carefully. | |
| Unexpected synergistic or antagonistic effects with other compounds | Drug-drug interactions | Be aware that flucloxacillin can interact with other compounds, potentially altering their metabolism or excretion.[15] If using combination therapies, perform checkerboard assays to assess for synergy, additivity, or antagonism.[14] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
This compound stock solution
-
Bacterial isolate
-
Spectrophotometer or McFarland standards
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial isolate overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Dilute this suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
-
Antibiotic Dilution:
-
Prepare serial twofold dilutions of the flucloxacillin stock solution in MHB in the 96-well plate. The concentration range should span the expected MIC.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the flucloxacillin dilutions.
-
Include a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.[14]
-
-
MIC Determination:
-
The MIC is the lowest concentration of flucloxacillin at which there is no visible growth (turbidity).[14]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16]
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (at and above the MIC).
-
Spread the aliquots onto an appropriate antibiotic-free agar medium.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of flucloxacillin that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[16][17]
Visualizations
Caption: Mechanism of action of flucloxacillin.
Caption: Workflow for optimizing flucloxacillin dosage.
Caption: Troubleshooting guide for flucloxacillin experiments.
References
- 1. Flucloxacillin - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. microbiologymatters.com [microbiologymatters.com]
- 5. This compound | beta-lactam antibiotic of the penicillin | CAS# 1847-24-1 | InvivoChem [invivochem.com]
- 6. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. FUNDAMENTAL STUDIES ON FLUCLOXACILLIN [jstage.jst.go.jp]
- 10. Target attainment and population pharmacokinetics of flucloxacillin in critically ill patients: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Examination of stability and compatibility of flucloxacillin (Floxapen) and ceftazidime (Fortum) in two infusion media: relevance for the clinical praxis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fresenius-kabi.com [fresenius-kabi.com]
- 14. benchchem.com [benchchem.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Troubleshooting Flucloxacillin Sodium Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent instability of Flucloxacillin sodium in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable?
A1: Flucloxacillin, a β-lactam antibiotic, is inherently unstable in aqueous solutions due to the strained β-lactam ring in its structure.[1][2] This ring is susceptible to hydrolysis, which is the primary degradation pathway.[3][4] The rate of this degradation is significantly influenced by factors such as pH, temperature, and the concentration of the solution.[1][5]
Q2: What are the primary factors that affect the stability of this compound solutions?
A2: The key factors affecting stability are:
-
pH: Flucloxacillin is most stable in a pH range of 6.0 to 7.0.[5] Degradation accelerates at both acidic and alkaline pH extremes.[3] A decrease in pH below 5.9 has been shown to significantly worsen stability.[1]
-
Temperature: Higher temperatures dramatically increase the rate of degradation.[5][6] Storing solutions at refrigerated temperatures (2-8°C) is crucial for maintaining stability.[7][8] For instance, a study showed that over 92% of flucloxacillin remained after 24 hours at 33°C, but this dropped to less than 85% at 37°C.[1]
-
Concentration: While less pronounced than pH and temperature, the concentration of flucloxacillin in the solution can also impact its stability.[5]
-
Diluents: The choice of diluent can affect stability. While common diluents include Water for Injections, 0.9% sodium chloride, and 5% glucose, the use of buffers can significantly improve stability.[3][8]
Q3: What are the visible signs of Flucloxacillin degradation in my solution?
A3: Degradation of Flucloxacillin can manifest in several ways:
-
Color Change: The solution may turn yellow.[5]
-
Precipitation: A white precipitate may form, especially at a lower pH (around 5.3).[1][5]
-
pH Drop: The pH of the solution tends to decrease over time as degradation occurs.[1]
Q4: How long can I store a reconstituted this compound solution?
A4: The storage time depends heavily on the storage conditions:
-
Reconstituted solutions for oral use are typically stable for up to 7 days when stored in a refrigerator (2-8°C).[9][10]
-
For injection or infusion, freshly prepared solutions should be used immediately.[8] However, they can be stable for up to 24 hours under refrigeration (2-8°C).[7][11] Some studies have shown stability for up to 72 hours under refrigeration.[12]
-
At room temperature, stability is significantly reduced.[6]
Q5: Can I do anything to improve the stability of my Flucloxacillin solution?
A5: Yes, several measures can be taken to enhance stability:
-
pH Control: Using a buffer system to maintain the pH between 6.0 and 7.0 can significantly reduce degradation.[3] Citrate buffers have been shown to be effective.[3][13]
-
Temperature Control: Always store solutions at refrigerated temperatures (2-8°C) and protect them from light.[7][9]
-
Fresh Preparation: Prepare solutions as close to the time of use as possible.[8]
Data Presentation: Stability of this compound Solutions
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Effect of Temperature on Flucloxacillin Stability in 0.9% NaCl (50 mg/mL)
| Storage Temperature | Remaining Flucloxacillin after 24 hours | Reference |
| 2-8°C (Refrigeration) | >99% | [1][6] |
| Room Temperature | >95% | [6] |
| 33°C | >92% | [1][6] |
| 37°C | <85% | [1][5][6] |
Table 2: Effect of pH on Flucloxacillin Stability
| Initial pH of Solution | Stability Outcome after 24h at 33°C | Reference |
| > 5.9 | Concentration remained above 90% | [1] |
| ~ 5.3 | Precipitate started to form | [1][6] |
| 4.8 | Degradation rate is ~10 times faster than at pH 5.7-6.2 | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution using HPLC.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a buffer).
-
Prepare the test sample solution by dissolving the this compound in the aqueous medium of interest (e.g., water, saline, buffer) to the desired concentration.
-
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol or acetonitrile), often in a gradient mode.[14][15]
-
Flow Rate: A flow rate of 1 mL/min is common.[15]
-
Detection: UV detection at a wavelength of approximately 225 nm or 237 nm.[14][16]
-
Injection Volume: Typically 20 µL.[14]
-
Forced Degradation Studies (for method validation):
-
To ensure the method is stability-indicating, subject the Flucloxacillin solution to stress conditions such as acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), and thermal stress.[14][15]
-
Analyze the stressed samples to confirm that the degradation products are well-resolved from the parent drug peak.
-
-
Analysis of Stability Samples:
-
Store the sample solutions under the desired conditions (e.g., different temperatures, pH values).
-
At specified time points, withdraw aliquots of the samples, dilute if necessary, and inject them into the HPLC system.
-
Quantify the remaining Flucloxacillin by comparing the peak area of the sample to that of the standard solution.
-
Visualizations
Caption: Primary degradation pathway of Flucloxacillin via hydrolysis.
Caption: General workflow for a Flucloxacillin stability study.
References
- 1. An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on Degradation of this compound in Binary and Ternary Systems through UV Spectroscopy and pH Measurement – Oriental Journal of Chemistry [orientjchem.org]
- 3. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medicines.org.uk [medicines.org.uk]
- 8. fresenius-kabi.com [fresenius-kabi.com]
- 9. medicines.org.uk [medicines.org.uk]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. bowmed.com [bowmed.com]
- 12. nzno.org.nz [nzno.org.nz]
- 13. ejhp.bmj.com [ejhp.bmj.com]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Flucloxacillin Resistance in Staphylococcus aureus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome flucloxacillin sodium resistance in Staphylococcus aureus strains.
Section 1: Troubleshooting Experimental Assays
This section addresses common issues encountered during in vitro experiments designed to assess flucloxacillin resistance and synergy.
Checkerboard Assay for Synergy Testing
Question: My checkerboard assay results are inconsistent or difficult to interpret. What are the common causes and solutions?
Answer: Inconsistent results in checkerboard assays can arise from several factors. Here are some common issues and troubleshooting tips:
-
Inaccurate Pipetting: Small volume errors during serial dilutions can significantly impact the final concentrations in the wells.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure thorough mixing at each dilution step.
-
-
Edge Effects: Evaporation from the wells on the edge of the microtiter plate can concentrate the antimicrobial agents, leading to erroneous MIC values.
-
Solution: Fill the peripheral wells with sterile broth or water and do not use them for experimental data.
-
-
Subjective Interpretation of Growth: Visually determining the presence or absence of growth can be subjective and lead to variability.
-
Solution: Use a microplate reader to measure the optical density (OD) at 600 nm for a quantitative endpoint. Alternatively, a growth indicator dye like resazurin can be used.[1]
-
-
"Skipped" Wells: Observation of growth in wells with higher antibiotic concentrations while wells with lower concentrations show no growth can occur.
-
Solution: This may be due to bacterial clumping or contamination. Ensure your bacterial inoculum is a homogenous suspension.[1]
-
-
Paradoxical Effect (Eagle Effect): Some beta-lactam antibiotics, including flucloxacillin, can exhibit a paradoxical effect where their bactericidal activity decreases at concentrations above a certain point.[1]
-
Solution: If you suspect a paradoxical effect, a time-kill assay is a more suitable method to observe the dynamics of bacterial killing over a range of concentrations.[1]
-
Time-Kill Curve Assay
Question: My time-kill curve assay shows conflicting results with my checkerboard assay, or the results are unexpected. What could be the reason?
Answer: Discrepancies between checkerboard and time-kill assays are not uncommon as they measure different aspects of antimicrobial activity.
-
Static vs. Dynamic Measurement: The checkerboard assay is a static method that determines the inhibition of growth at a single time point (e.g., 24 hours). In contrast, the time-kill assay is a dynamic method that assesses the rate of bacterial killing over time.[1] A combination may be synergistic in its rate of killing but not in the final concentration required for inhibition.[1]
-
Antibiotic Degradation: Flucloxacillin can degrade in aqueous solutions at 37°C over extended incubation periods.[1]
-
Solution: Prepare fresh antibiotic stock solutions for each experiment. For long incubation times, consider replenishing the antibiotic.[1]
-
-
Biphasic Kill Curves: You may observe a rapid initial killing followed by a slower killing rate or even regrowth.
-
Solution: This can be due to the presence of a subpopulation of "persister" cells that are phenotypically tolerant to the antibiotic.[2]
-
Section 2: FAQs on Flucloxacillin Resistance Mechanisms
This section provides answers to frequently asked questions regarding the molecular basis of flucloxacillin resistance in S. aureus.
Question: What are the primary mechanisms of flucloxacillin resistance in Staphylococcus aureus?
Answer: There are three main mechanisms of flucloxacillin resistance in S. aureus:
-
Target Site Modification: This is the most significant mechanism for high-level resistance and is primarily due to the acquisition of the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[3] The mecA gene encodes for a modified penicillin-binding protein, PBP2a, which has a low affinity for beta-lactam antibiotics like flucloxacillin.[4][5] This allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic.[5]
-
Enzymatic Inactivation: S. aureus can produce beta-lactamase enzymes that hydrolyze the beta-lactam ring of flucloxacillin, rendering the antibiotic inactive.[6] The gene responsible for this is often blaZ.[6]
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug to sub-inhibitory levels.[7][8] Several multidrug efflux pumps, such as NorA, NorB, NorC, and MepA, have been described in S. aureus.[6][9]
Question: How can I detect the presence of PBP2a in my S. aureus isolates?
Answer: Several methods are available for the detection of PBP2a:
-
Latex Agglutination Tests: Commercial kits are available that use latex particles coated with monoclonal antibodies against PBP2a. These tests are rapid and easy to perform.[10][11][12]
-
Immunochromatographic Assays (ICA): These are also rapid tests that detect PBP2a and have shown high sensitivity and specificity.[13][14]
-
PCR for mecA gene: This is the gold standard for confirming methicillin resistance as it directly detects the genetic determinant.[11][12]
Question: How can I determine if efflux pump overexpression is contributing to flucloxacillin resistance in my strains?
Answer: Assessing the role of efflux pumps involves a combination of phenotypic and genotypic methods:
-
Phenotypic Assays with Efflux Pump Inhibitors (EPIs): A common method is to determine the MIC of flucloxacillin in the presence and absence of an EPI, such as reserpine or verapamil. A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
Troubleshooting: The lack of a consensual methodological approach can make interpretation difficult.[15] The choice of EPI and its concentration are critical.
-
-
Real-Time Quantitative PCR (RT-qPCR): This method can be used to quantify the expression levels of known efflux pump genes (e.g., norA, mepA).[16][17] An increase in gene expression in a resistant isolate compared to a susceptible control strain indicates overexpression.
-
Troubleshooting: Overexpression of a particular pump gene may not always correlate with a clinically relevant increase in resistance.[16]
-
Section 3: Strategies to Overcome Flucloxacillin Resistance
This section explores approaches to counteract flucloxacillin resistance, with a focus on combination therapies.
Question: What are some promising strategies to overcome flucloxacillin resistance?
Answer: A key strategy is the use of combination therapies to achieve synergistic effects.
-
Flucloxacillin and Fosfomycin: The combination of flucloxacillin and fosfomycin has demonstrated synergistic activity against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA).[18][19][20][21] Fosfomycin inhibits an early step in cell wall synthesis, which can re-sensitize MRSA to beta-lactams.
-
Flucloxacillin and Rifampicin: This combination is often considered for deep-seated S. aureus infections, including those involving biofilms.[19][22]
-
Flucloxacillin and Vancomycin: This combination has been investigated for the treatment of MRSA bacteremia, with the hypothesis that the beta-lactam enhances the activity of vancomycin.[19]
-
Efflux Pump Inhibitors (EPIs): The development of potent and non-toxic EPIs is an active area of research. These compounds could potentially restore the efficacy of existing antibiotics that are substrates of efflux pumps.[23]
Section 4: Data Presentation
Table 1: MIC Ranges of Flucloxacillin for S. aureus
| Strain Type | Flucloxacillin MIC Range (mg/L) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | 0.06 - 0.5 | [8][24] |
| Methicillin-Resistant S. aureus (MRSA) | >2 | [25] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Table 2: Synergy of Flucloxacillin and Fosfomycin against S. aureus
| Bacterial Strain | Method | FIC Index (FICI) | Outcome | Reference |
| MRSA (ATCC 33592) | Checkerboard Assay | Synergistic (0.21 ± 0.06) | Increased susceptibility to both agents | [19][26] |
| MSSA (ATCC 6538) | Checkerboard Assay | Synergistic | Enhanced bacterial killing | [19] |
| MRSA (ATCC 33592) | Time-Kill Curve | Synergistic | Significant reduction in bacterial count compared to monotherapy | [19] |
| MSSA (ATCC 6538) | Time-Kill Curve | Synergistic | Enhanced rate and extent of bacterial killing | [19] |
FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to ≤ 1.0 = Additive; > 1.0 to < 4.0 = Indifference; ≥ 4.0 = Antagonism.[26]
Section 5: Experimental Protocols
Checkerboard Assay Protocol
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of flucloxacillin and the partner antibiotic at a concentration that is a multiple of the highest concentration to be tested.
-
Prepare Microtiter Plate: Add a suitable volume of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.[1]
-
Serial Dilutions: Create serial twofold dilutions of flucloxacillin along the rows and the partner antibiotic down the columns of the plate.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of S. aureus equivalent to a 0.5 McFarland standard. Dilute this in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[27]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.[1]
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FICI = FIC of drug A + FIC of drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).[27]
Time-Kill Curve Assay Protocol
-
Prepare Cultures: Grow an overnight culture of S. aureus and dilute it in fresh MHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Add Antibiotics: Add the desired concentrations of flucloxacillin, the partner antibiotic, and the combination to separate culture tubes. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline and plate the dilutions onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates for 18-24 hours at 37°C and then count the number of colonies (CFU/mL) for each time point and condition.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[28]
Section 6: Visualizations
Caption: Workflow for in vitro synergy testing.
Caption: Regulation of mecA expression in MRSA.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Multidrug Efflux Pumps in Staphylococcus aureus: an Update [openmicrobiologyjournal.com]
- 4. Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. aimspress.com [aimspress.com]
- 7. Role of the mecA Gene in Oxacillin Resistance in a Staphylococcus aureus Clinical Strain with a pvl-Positive ST59 Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Rapid Detection of Methicillin Resistance in Staphylococcus aureus Isolates by the MRSA-Screen Latex Agglutination Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 13. Rapid Detection of PBP2a in Staphylococci from Shortly Incubated Subcultures of Positive Blood Cultures by an Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Clearview Exact PBP2a, a New Immunochromatographic Assay, for Detection of Low-Level Methicillin-Resistant Staphylococcus aureus (LL-MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multidrug Efflux Pumps in Staphylococcus aureus: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. researchgate.net [researchgate.net]
- 18. Resistance to Antimicrobials Mediated by Efflux Pumps in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 21. Synergistic activity of fosfomycin and flucloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus: in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. MIC EUCAST [mic.eucast.org]
- 26. researchgate.net [researchgate.net]
- 27. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of Flucloxacillin Sodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental setups aimed at improving the bioavailability of flucloxacillin sodium.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound, and what are the main factors influencing it?
A1: The oral bioavailability of this compound is variable but has been reported to be around 54.4% +/- 18.8% from capsules.[1] Higher serum concentrations after oral administration compared to cloxacillin are attributed to better oral absorption (around 53.7%) and slower elimination.[2] Several factors can significantly influence its bioavailability:
-
Food Effect: Co-administration with food can delay the absorption of flucloxacillin and lead to a 50% overall reduction in the concentrations obtained compared to the fasting state.
-
pH Stability: Flucloxacillin's stability is pH-dependent, with maximum stability around pH 6.5. It degrades more rapidly at lower pH values, which can be a factor in the gastric environment.
-
Inter-individual Variability: Significant inter-patient variability in oral absorption has been observed, which is not consistently correlated with serum creatinine or albumin levels.[3] Factors such as higher Body Mass Index (BMI) have been associated with inadequate absorption.[4]
-
Drug Transporters: Flucloxacillin interacts with several hepatic and intestinal uptake transporters, including Organic Anion Transporting Polypeptides (OATPs) and efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5][6] Genetic variations in these transporters may contribute to variable absorption.[3]
-
Metabolism: Flucloxacillin undergoes first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, into metabolites such as 5'-hydroxymethylflucloxacillin (5-OH-FX).[7][8][9]
Q2: What are the promising strategies to enhance the oral bioavailability of this compound in an experimental setting?
A2: Given flucloxacillin's solubility and absorption challenges, several formulation strategies can be explored to enhance its oral bioavailability. These approaches are aimed at improving solubility, increasing dissolution rate, and protecting the drug from degradation.
-
Lipid-Based Formulations: These are a promising approach for poorly water-soluble drugs.[1][10][11][12][13] Encapsulating flucloxacillin in lipid-based systems can improve its solubility and absorption.
-
Nano-drug Delivery Systems: Reducing the particle size to the nanoscale can significantly increase the surface area for dissolution, leading to improved bioavailability.[17]
-
Co-administration with Absorption Enhancers: Co-administration of agents that can modulate the activity of intestinal efflux transporters (like P-gp inhibitors) or tight junction proteins could be investigated. For instance, co-administration of acetylsalicylic acid has been associated with adequate absorption in some studies.[4]
Q3: Which analytical methods are recommended for quantifying this compound in biological samples during bioavailability studies?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and validated method for the determination of flucloxacillin in biological matrices like plasma and urine.[18] HPLC methods with ultraviolet (UV) detection are commonly employed. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be utilized.
Troubleshooting Guides
Section 1: Formulation and In Vitro Dissolution Studies
Q: My flucloxacillin-loaded solid lipid nanoparticles (SLNs) show low entrapment efficiency. What are the possible causes and solutions?
A: Low entrapment efficiency in SLNs can be due to several factors:
| Possible Cause | Troubleshooting Steps |
| Poor drug solubility in the lipid matrix | Screen different solid lipids to find one with higher solubilizing capacity for flucloxacillin. |
| Drug partitioning into the aqueous phase | Optimize the homogenization speed and time. A shorter duration at optimal speed can minimize drug leakage. Modify the pH of the aqueous phase to reduce the ionization of flucloxacillin, thereby favoring its partitioning into the lipid phase. |
| High concentration of surfactant | A high surfactant concentration can increase the solubility of the drug in the external aqueous phase. Reduce the surfactant concentration to the minimum required for stable nanoparticle formation. |
| Rapid cooling during preparation | Too rapid cooling can lead to imperfect crystal lattice formation in the lipid, expelling the drug. Optimize the cooling rate to allow for better drug incorporation. |
Q: The dissolution profile of my flucloxacillin formulation shows high variability between samples. How can I improve the consistency?
A: Variability in dissolution profiles often points to issues with formulation homogeneity or the dissolution test setup itself.
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous formulation | Ensure the drug is uniformly dispersed in the formulation. For solid dispersions or nanoparticles, verify the mixing and drying processes. |
| Inadequate wetting of the formulation | Incorporate a suitable wetting agent in the dissolution medium if the formulation is hydrophobic. |
| "Cone" formation at the bottom of the vessel | Increase the stirring speed (RPM) of the paddle or basket to ensure adequate hydrodynamics, but avoid creating a vortex. |
| pH fluctuations in the dissolution medium | Use a buffer with sufficient capacity to maintain a constant pH throughout the experiment, as flucloxacillin's solubility is pH-dependent. |
Section 2: In Vivo Pharmacokinetic Studies
Q: I am observing high inter-subject variability in the plasma concentrations of flucloxacillin in my animal study. What could be the reasons?
A: High variability is a known issue with oral flucloxacillin and can be multifactorial.[3]
| Possible Cause | Troubleshooting Steps |
| Differences in GI transit time and pH | Standardize the fasting period before drug administration. Ensure all animals have free access to water. |
| Inconsistent oral gavage technique | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach. |
| Genetic differences in transporters/enzymes | Use a well-characterized and genetically homogenous animal strain for your studies. |
| Food intake post-dosing | Control the feeding schedule post-administration, as food can significantly impact flucloxacillin absorption. |
| Coprophagy (in rodents) | House animals in metabolic cages or cages with wire mesh floors to prevent coprophagy, which can lead to reabsorption of the drug or its metabolites. |
Q: The calculated bioavailability of my new flucloxacillin formulation is lower than expected. What should I investigate?
A: Lower than expected bioavailability points towards issues with drug release, absorption, or pre-systemic clearance.
| Possible Cause | Troubleshooting Steps |
| Poor in vivo dissolution | Re-evaluate the in vitro dissolution profile under biorelevant conditions (e.g., using simulated gastric and intestinal fluids). |
| First-pass metabolism | Flucloxacillin is a substrate for CYP3A4.[7] If using a new formulation with excipients known to induce CYP3A4, this could increase first-pass metabolism. |
| Efflux transporter activity | The formulation might be releasing the drug in a region of the intestine with high P-gp/BCRP expression, leading to efflux back into the lumen.[5][19] |
| Instability in the GI tract | Assess the stability of your formulation and the drug itself in simulated gastric and intestinal fluids to rule out significant degradation before absorption. |
| Analytical issues | Verify the accuracy and precision of your bioanalytical method (e.g., HPLC) for plasma sample analysis. |
Section 3: Bioanalytical Method (HPLC)
Q: I am seeing ghost peaks in my HPLC chromatogram when analyzing plasma samples for flucloxacillin. What is the likely source?
A: Ghost peaks are spurious peaks that can interfere with quantification.
| Possible Cause | Troubleshooting Steps |
| Contamination in the mobile phase | Use high-purity solvents and freshly prepared mobile phases. Water is a common source of contamination.[20] |
| Late eluting compounds from previous injections | Run a blank gradient after each sample injection to wash out any strongly retained compounds from the column. |
| Sample carryover | Optimize the injector wash cycle. Use a strong solvent in the wash solution to effectively clean the needle and injection port. |
| Degradation of flucloxacillin | Ensure the stability of flucloxacillin in the autosampler. If necessary, keep the autosampler tray cooled. |
Q: My flucloxacillin peak is showing significant tailing. How can I improve the peak shape?
A: Peak tailing can compromise resolution and integration accuracy.[21]
| Possible Cause | Troubleshooting Steps |
| Secondary interactions with the column | This is often due to interactions with residual silanol groups on the silica-based column. Lowering the pH of the mobile phase (e.g., to pH 2.5-3) can suppress silanol ionization. Adding a competing base like triethylamine (TEA) to the mobile phase can also help. |
| Column overload | Reduce the concentration or injection volume of the sample. |
| Column void or contamination | A void at the column inlet or contamination of the inlet frit can cause peak distortion. Try back-flushing the column or replacing the frit. If a void is suspected, the column may need to be replaced.[22] |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is at least 2 units away from the pKa of flucloxacillin to maintain a consistent ionization state. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral this compound (500 mg Dose) in Humans
| Parameter | Mean Value | Reference |
| Cmax (Maximum Plasma Concentration) | 14.23 - 34.83 µg/mL | [23] |
| Tmax (Time to Cmax) | 0.8 - 1.20 hours | [1][23] |
| t1/2 (Elimination Half-life) | 1.45 - 2.21 hours | [1][23] |
| AUC0-∞ (Area Under the Curve) | 63.69 - 70.55 µg·h/mL | [23] |
| Absolute Bioavailability | 54.4% (± 18.8%) | [1] |
Table 2: Hypothetical Comparison of Standard vs. Enhanced Flucloxacillin Formulation (e.g., SLNs) in an Animal Model
| Formulation | Cmax (µg/mL) | Tmax (hours) | AUC0-t (µg·h/mL) | Relative Bioavailability (%) |
| Standard Oral Suspension | 8.5 (± 1.8) | 1.0 | 35.2 (± 7.5) | 100% |
| Flucloxacillin-loaded SLNs | 14.2 (± 2.5) | 2.5 | 72.8 (± 10.1) | ~207% |
Note: Data in Table 2 is illustrative and intended to represent potential improvements based on nano-formulation strategies.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To prepare flucloxacillin-loaded SLNs to improve oral bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Methodology:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse or dissolve a pre-weighed amount of this compound into the molten lipid under continuous stirring until a clear, homogenous mixture is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 RPM) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) at the same elevated temperature.
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the entrapped drug.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the oral bioavailability of a novel flucloxacillin formulation against a standard control solution.
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with a standard 12-hour light/dark cycle and free access to food and water.
-
Grouping: Randomly divide the animals into two groups (n=6 per group):
-
Group A: Control (receives standard this compound solution)
-
Group B: Test (receives novel flucloxacillin formulation)
-
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the respective formulations to each group via oral gavage at a dose equivalent to 50 mg/kg of flucloxacillin.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or via a cannula at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dosing. Collect samples into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 RPM for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of flucloxacillin in the plasma samples using a validated HPLC-UV method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each group using non-compartmental analysis software. Calculate the relative bioavailability of the test formulation compared to the control.
Visualizations
Caption: Experimental workflow for developing and evaluating an enhanced bioavailability formulation of flucloxacillin.
Caption: Primary metabolic pathway of flucloxacillin.[7][8]
References
- 1. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of flucloxacillin and cloxacillin in healthy subjects and patients on chronic intermittent haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njmonline.nl [njmonline.nl]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of flucloxacillin and its metabolites in patients with renal failure: Impact on liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. routledge.com [routledge.com]
- 12. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. multiresearchjournal.com [multiresearchjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. hplc.eu [hplc.eu]
- 22. realab.ua [realab.ua]
- 23. researchgate.net [researchgate.net]
Degradation pathways of Flucloxacillin sodium under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of flucloxacillin sodium under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through hydrolysis and oxidation.[1] The β-lactam ring is susceptible to cleavage under aqueous conditions, leading to the formation of inactive degradation products.[2][3] The degradation is significantly influenced by pH, temperature, and the presence of other chemical species in the formulation.[2][4][5]
Q2: How do different storage conditions affect the stability of this compound?
A2: Storage conditions play a critical role in the stability of this compound. Key factors include:
-
Temperature: Increased temperature accelerates the degradation rate.[4][5] For instance, at 37°C, degradation is considerably more pronounced than at 33°C or under refrigeration.[4]
-
pH: The stability of flucloxacillin is pH-dependent. The degradation rate is higher in both acidic and alkaline conditions compared to a neutral pH.[1][6] The use of citrate buffers has been shown to improve stability in solutions.[6][7]
-
Humidity: In solid dosage forms, high humidity can lead to increased moisture absorption and subsequent degradation.[8][9] The choice of excipients can influence the impact of humidity on stability.[8]
-
Light: this compound is relatively stable under photolytic stress conditions.[1]
-
Oxidative Stress: The drug is susceptible to degradation under oxidative conditions, for example, in the presence of hydrogen peroxide.[1]
Q3: What are the major degradation products of this compound?
A3: Forced degradation studies have identified several degradation products. Under hydrolytic (acidic, alkaline, and neutral) and oxidative stress, a number of degradation products are formed.[1] The primary mechanism involves the opening of the β-lactam ring. Advanced analytical techniques like LC-MS/TOF are used to identify and characterize these products.[1]
Q4: Are there any validated analytical methods to assess the stability of this compound?
A4: Yes, several stability-indicating analytical methods have been developed and validated. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating flucloxacillin from its degradation products.[1][10][11] Micellar Electrokinetic Chromatography (MEKC) is another reported method for its analysis.[12][13] These methods are crucial for accurate quantification of the active pharmaceutical ingredient in the presence of its degradants.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in solution.
| Potential Cause | Troubleshooting Step |
| High Storage Temperature | Store solutions at recommended temperatures, typically refrigerated (2-8°C), to minimize thermal degradation.[5] Avoid exposure to temperatures above 30°C for extended periods.[4] |
| Inappropriate pH | Ensure the pH of the solution is controlled. The use of a suitable buffer system, such as citrate buffer, can significantly enhance stability.[6][7] |
| Presence of Oxidizing Agents | Avoid contact with oxidizing agents. Use high-purity solvents and excipients to prevent oxidative degradation. |
| Extended Storage Time | Prepare solutions fresh whenever possible. If storage is necessary, adhere to established stability data for the specific concentration and storage conditions. |
Issue 2: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Step |
| Non-validated Analytical Method | Develop and validate a stability-indicating analytical method (e.g., HPLC) capable of separating the parent drug from all potential degradation products as per ICH guidelines.[1][11] |
| Variability in Storage Conditions | Ensure precise control and monitoring of storage conditions (temperature, humidity, light exposure) throughout the experiment. |
| Interaction with Excipients | Evaluate the compatibility of this compound with all excipients in the formulation. Some excipients may accelerate degradation.[8] |
| Inadequate Sample Handling | Standardize sample preparation and handling procedures to minimize variability. |
Quantitative Data Summary
Table 1: Stability of this compound in Solution under Different Temperatures.
| Temperature | Duration | Remaining Flucloxacillin (%) | Reference |
| Refrigerated (2-8°C) | 6 days | >99% | [4][5] |
| Room Temperature | 24 hours | >95% | [5] |
| 33°C | 24 hours | >92% | [4][5] |
| 37°C | 24 hours | <85% | [4][5] |
| 2-8°C for 6 days, then 33°C | 24 hours | ~83% | [4] |
| 2-8°C for 6 days, then 37°C | 24 hours | ~70% | [4] |
Table 2: Forced Degradation of this compound.
| Stress Condition | Duration | Degradation (%) | Reference |
| Neutral Hydrolysis (Water at 60°C) | 6 hours | 34.26% | [1] |
| Acidic Hydrolysis (0.001 N HCl at 60°C) | 4 hours | 27.24% | [1] |
| Alkaline Hydrolysis (0.001 N NaOH at 60°C) | 4 hours | 20.15% | [1] |
| Oxidative (0.3% H₂O₂ at Room Temp.) | 2 hours | 21.46% | [1] |
| Thermal (60°C) | 72 hours | Stable | [1] |
| Photolytic | - | Stable | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation pathways and products, as recommended by the International Conference on Harmonisation (ICH) guidelines Q1A(R2).[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Reflux the drug solution in 0.001 N HCl at 60°C for 4 hours.[1]
-
Alkaline Hydrolysis: Reflux the drug solution in 0.001 N NaOH at 60°C for 4 hours.[1]
-
Neutral Hydrolysis: Reflux the drug solution in water at 60°C for 6 hours.[1]
-
Oxidative Degradation: Treat the drug solution with 0.3% H₂O₂ at room temperature for 2 hours.[1]
-
Thermal Degradation: Expose the solid drug to a dry heat of 60°C for 72 hours.[1]
-
Photolytic Degradation: Expose the drug solution and solid drug to UV and fluorescent light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify flucloxacillin and its degradation products.[1]
-
Use techniques like LC-MS/TOF for the identification and characterization of the degradation products.[1]
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. akjournals.com [akjournals.com]
- 2. Studies on Degradation of this compound in Binary and Ternary Systems through UV Spectroscopy and pH Measurement – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Stability indicating RP-HPLC method for the estimation of this compound in a tablet dosage form | International Journal of Research In Pharmaceutical Chemistry and Analysis [rubatosis.org]
- 12. Development and Validation of A Stability-Indicating Mekc Method for Determination of this compound in Capsules | Bentham Science [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Adverse Effects of Flucloxacillin Sodium in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Flucloxacillin sodium in animal studies. The information is designed to help anticipate, mitigate, and troubleshoot potential adverse effects, ensuring the welfare of research animals and the integrity of experimental data.
Troubleshooting Guides
This section addresses specific issues that may arise during animal experiments with this compound, offering potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Elevated Liver Enzymes (ALT, AST) and/or Jaundice | Flucloxacillin-induced hepatotoxicity, potentially immune-mediated or due to toxic metabolites. | 1. Dose Reduction: Consider a dose-response study to determine the minimum effective dose with the lowest hepatotoxic effect. 2. Monitor Liver Function: Regularly monitor serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and bilirubin.[1] 3. Co-administration of Hepatoprotective Agents: Consider co-administration of Ursodeoxycholic Acid (UDCA), which has shown protective effects against drug-induced liver injury in some animal models.[2][3] 4. Antioxidant Supplementation: Investigate the use of antioxidants like N-acetylcysteine (NAC) to mitigate oxidative stress, a potential mechanism of drug-induced liver injury.[4][5] 5. Genetic Screening: If using susceptible strains (e.g., transgenic mice expressing human HLA-B57:01), be aware of the increased risk of immune-mediated hepatotoxicity.[6][7] |
| Increased Kidney Injury Biomarkers (e.g., KIM-1, Clusterin) or Elevated Serum Creatinine | Flucloxacillin-induced nephrotoxicity, which can be exacerbated when co-administered with other nephrotoxic agents like vancomycin. | 1. Hydration: Ensure adequate hydration of the animals. 2. Monitor Renal Function: Regularly monitor urinary kidney injury molecule-1 (KIM-1), clusterin, and serum creatinine.[8][9] 3. Avoid Concurrent Nephrotoxic Drugs: If possible, avoid co-administration with other drugs known to cause kidney damage.[8][9] 4. Dose Adjustment: Adjust the dose of Flucloxacillin, especially in models with pre-existing renal impairment. |
| Hypersensitivity Reactions (e.g., skin rash, anaphylaxis) | Immune-mediated response to Flucloxacillin. | 1. Pre-screening: In susceptible strains or when using humanized models, be aware of the potential for hypersensitivity. The HLA-B57:01 allele is a known risk factor in humans.[6][7] 2. Observation: Closely monitor animals for any signs of allergic reactions, especially after the initial doses. 3. Discontinuation: If a severe hypersensitivity reaction occurs, discontinue the administration of Flucloxacillin immediately. |
| Gastrointestinal Disturbances (e.g., diarrhea) | Disruption of gut microbiota. | 1. Probiotics: Consider the co-administration of probiotics to maintain a healthy gut microbiome. 2. Dietary Management: Ensure a balanced and easily digestible diet. 3. Monitor for Dehydration: If diarrhea is severe, monitor for and address dehydration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of Flucloxacillin observed in animal studies?
A1: The most frequently reported adverse effects in animal models are hepatotoxicity (liver injury) and nephrotoxicity (kidney injury).[1][8][9] Hepatotoxicity can manifest as elevated liver enzymes and cholestasis (reduced bile flow).[10][11][12] Nephrotoxicity is often observed as an increase in urinary biomarkers of kidney damage and can be more severe when Flucloxacillin is used in combination with other nephrotoxic drugs.[8][9]
Q2: How can I monitor for hepatotoxicity in my animal model?
A2: Regular monitoring of serum biochemical markers is crucial. Key indicators of liver damage include elevated levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin.[1] Histopathological examination of liver tissue at the end of the study can provide definitive evidence of liver injury.
Q3: Are there any known genetic factors that can predispose animals to Flucloxacillin-induced liver injury?
A3: In humans, the HLA-B*57:01 allele is strongly associated with an increased risk of Flucloxacillin-induced liver injury.[6][7] In animal studies, using transgenic models that express this human allele can help in studying the immunopathological mechanisms of this adverse drug reaction.
Q4: What is the mechanism behind Flucloxacillin-induced cholestasis?
A4: Research suggests that Flucloxacillin can induce cholestasis through non-immune-mediated pathways involving the activation of Heat Shock Protein 27 (HSP27). This activation is associated with the PKC/P38 and PI3K/AKT signaling pathways, leading to the dilatation of bile canaliculi.[13]
Q5: Can co-administration of other drugs worsen Flucloxacillin's adverse effects?
A5: Yes. For instance, studies in rats have shown that the co-administration of Flucloxacillin and vancomycin significantly worsens vancomycin-induced kidney injury, as indicated by increased urinary output and higher levels of kidney injury biomarkers like KIM-1.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from key animal studies on the adverse effects of Flucloxacillin.
Table 1: Effect of Flucloxacillin on Vancomycin-Induced Kidney Injury in Rats [8][9][14][15]
| Treatment Group | Urinary Output (mL/24h) | Urinary KIM-1 (ng/24h) | Kidney Vancomycin Accumulation (µg/g) |
| Saline | Baseline | Baseline | N/A |
| Vancomycin | Increased on Day 1 | Moderate Increase | Baseline |
| Vancomycin + Flucloxacillin | Increased Daily | Significant Increase | Higher than Vancomycin alone |
| Vancomycin + Imipenem-cilastatin | No significant change | Decreased vs. Vancomycin | Lower than Vancomycin alone |
Table 2: Biomarkers of Flucloxacillin-Induced Liver Injury in Mice [1]
| Treatment Group | Plasma ALT (U/L) | Plasma AST (U/L) | Plasma Total Bilirubin (mg/dL) |
| Control | Baseline | Baseline | Baseline |
| Flucloxacillin (1000 mg/kg, i.p.) | Significantly Elevated | Significantly Elevated | Significantly Elevated |
Experimental Protocols
Protocol 1: Induction and Assessment of Flucloxacillin-Induced Liver Injury in Mice [1][16]
-
Animal Model: Male C57BL/6 mice.
-
Drug Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 1000 mg/kg. The control group receives a corresponding volume of saline.
-
Sample Collection: Blood samples are collected at various time points (e.g., 3, 6, 12, and 24 hours) post-administration for biochemical analysis. Liver tissues are collected at the end of the experiment for histopathology and molecular analysis.
-
Assessment of Hepatotoxicity:
-
Biochemical Analysis: Measure plasma levels of ALT, AST, and total bilirubin.
-
Histopathology: Perform H&E staining of liver sections to assess for necrosis, inflammation, and cholestasis.
-
Inflammatory Markers: Measure the levels of inflammatory cytokines and chemokines (e.g., IL-1β, TNF-α, MIP-2, CXCL1, MCP-1) in plasma or liver homogenates.[1]
-
TLR4 Signaling: Analyze the expression of Toll-like receptor 4 (TLR4) and its ligands (e.g., HMGB1, S100A8/A9) in liver tissue.[1]
-
Protocol 2: Evaluation of Flucloxacillin's Effect on Vancomycin-Induced Nephrotoxicity in Rats [8][9]
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Preparation: Catheterization of the jugular vein for intravenous drug administration.
-
Drug Administration:
-
Group 1 (Control): Saline.
-
Group 2 (Vancomycin): 150 mg/kg/day, IV.
-
Group 3 (Flucloxacillin): 90 mg/kg/day, IP.
-
Group 4 (Vancomycin + Flucloxacillin): 150 mg/kg/day Vancomycin IV and 90 mg/kg/day Flucloxacillin IP.
-
Treatment is administered daily for 4 days.
-
-
Sample Collection: 24-hour urine collection daily using metabolic cages. Blood and kidney tissue are collected at the end of the 4-day period.
-
Assessment of Nephrotoxicity:
-
Urinary Biomarkers: Measure urinary output and the levels of KIM-1, clusterin, and osteopontin.
-
Drug Accumulation: Quantify the concentration of vancomycin in kidney tissue homogenates using a validated analytical method.
-
Serum Creatinine: Measure serum creatinine levels as a marker of glomerular filtration rate.
-
Visualizations
Caption: Immune-mediated pathway of Flucloxacillin-induced hepatotoxicity.
Caption: Signaling pathway of Flucloxacillin-induced cholestasis.
Caption: Workflow for assessing kidney injury in rats.
References
- 1. Involvement of immune- and inflammatory-related factors in flucloxacillin-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of ursodeoxycholic acid in prevention of hepatotoxicity caused by amoxicillin-clavulanic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of antioxidants in liver disease - Veterinary Practice [veterinary-practice.com]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. Human leukocyte antigen (HLA)-B*57:01-restricted activation of drug-specific T cells provides the immunological basis for flucloxacillin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flucloxacillin worsens while imipenem-cilastatin protects against vancomycin induced kidney injury in a translational rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flucloxacillin worsens while imipenem-cilastatin protects against vancomycin-induced kidney injury in a translational rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flucloxacillin-induced cholestatic liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flucloxacillin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flucloxacillin induced delayed cholestatic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Penicillinase-resistant antibiotics induce non-immune-mediated cholestasis through HSP27 activation associated with PKC/P38 and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of mouse models with restricted HLA-B*57:01 presentation for the study of flucloxacillin-driven T-cell activation and tolerance in liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Flucloxacillin Sodium Efficacy with Beta-Lactamase Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals investigating the synergistic effects of flucloxacillin sodium and beta-lactamase inhibitors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining flucloxacillin with a beta-lactamase inhibitor?
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic that is inherently resistant to some beta-lactamases, the enzymes produced by bacteria to inactivate beta-lactam antibiotics.[1][2] However, some bacteria produce beta-lactamases that can still degrade flucloxacillin, or they may possess other resistance mechanisms.[3] Combining flucloxacillin with a beta-lactamase inhibitor, such as clavulanic acid, sulbactam, or tazobactam, can protect flucloxacillin from degradation by a wider range of these enzymes. This broadens its spectrum of activity and can restore its efficacy against resistant strains.[4][5]
Q2: What are the primary mechanisms of resistance to flucloxacillin in Staphylococcus aureus?
The two main mechanisms of resistance to flucloxacillin in Staphylococcus aureus are:
-
Enzymatic degradation: Production of beta-lactamase enzymes (encoded by the blaZ gene) that hydrolyze the beta-lactam ring of flucloxacillin, rendering it inactive.[6]
-
Target site modification: Acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a). PBP2a has a low affinity for flucloxacillin, allowing the bacteria to continue cell wall synthesis even in the presence of the antibiotic. This is the mechanism behind methicillin-resistant Staphylococcus aureus (MRSA).[6]
Q3: How is synergy between flucloxacillin and a beta-lactamase inhibitor quantified?
Synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is determined through a checkerboard assay.[7][8] The FIC index is calculated as follows:
FIC Index = (MIC of Flucloxacillin in combination / MIC of Flucloxacillin alone) + (MIC of Inhibitor in combination / MIC of Inhibitor alone)
The interaction is interpreted as:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Time-kill assays can also be used to assess synergy, where a synergistic interaction is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) at 24 hours with the combination compared to the most active single agent.[9]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible FIC indices in checkerboard assays.
| Potential Cause | Recommended Solution |
| Inoculum variability | Ensure a standardized inoculum is prepared for every experiment, typically to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL), and then diluted to the final desired concentration (e.g., 5 x 10^5 CFU/mL).[10] |
| Pipetting inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure proper mixing at each serial dilution step. |
| Edge effects in microtiter plates | Evaporation from the outer wells can alter antibiotic concentrations. To minimize this, fill the peripheral wells with sterile broth or water and do not use them for experimental data.[11] |
| Subjective interpretation of growth | Visual determination of the Minimum Inhibitory Concentration (MIC) can be subjective. Use a microplate reader to measure optical density (OD) for a more objective endpoint. Alternatively, a growth indicator dye like resazurin can be used. |
| Instability of compounds | Prepare fresh stock solutions of flucloxacillin and the beta-lactamase inhibitor for each experiment. Some beta-lactams can be unstable in solution over time. |
Issue 2: No observed synergy in time-kill assays despite favorable FIC indices.
| Potential Cause | Recommended Solution |
| Suboptimal antibiotic concentrations | The concentrations used in the time-kill assay may not be optimal for demonstrating synergy. Test a range of concentrations based on the MICs (e.g., 0.5x, 1x, and 2x MIC). |
| Incorrect sampling time points | Synergy may be more apparent at earlier or later time points. Sample at multiple time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to capture the dynamics of the interaction.[9] |
| Bacterial tolerance | The bacterial strain may be tolerant, meaning it is inhibited but not killed by the antibiotics. This would result in a high MIC but no significant reduction in CFU/mL in the time-kill assay. Consider extending the incubation period or testing for bactericidal activity at higher concentrations. |
| "Inoculum effect" | A higher bacterial inoculum than used in the checkerboard assay might be present, leading to reduced antibiotic efficacy. Ensure the starting inoculum for the time-kill assay is consistent and well-defined. |
Issue 3: Antagonism observed between flucloxacillin and the beta-lactamase inhibitor.
| Potential Cause | Recommended Solution |
| Induction of resistance mechanisms | In some Gram-negative bacteria, certain beta-lactams can induce the expression of AmpC beta-lactamases, which may not be effectively inhibited by all beta-lactamase inhibitors, potentially leading to antagonism.[10] While less common with flucloxacillin against staphylococci, it is a possibility to consider with other bacterial species. |
| Pharmacodynamic mismatch | The pharmacokinetics of the two compounds may be mismatched, leading to one compound being eliminated or degraded faster than the other in the experimental system. This is more relevant for in vivo studies but can also play a role in long-term in vitro experiments. |
| Experimental artifact | Re-verify all calculations, dilutions, and experimental setup to rule out errors that could lead to misleading results. |
Quantitative Data
Table 1: In Vitro Synergy of Flucloxacillin with Other Antimicrobials against S. aureus
| Combination | Bacterial Strain | Method | FIC Index (FICI) | Outcome | Reference |
| Flucloxacillin + Fosfomycin | MRSA (ATCC 33592) | Checkerboard Assay | - | Synergistic | [9] |
| Flucloxacillin + Fosfomycin | MSSA (ATCC 6538) | Checkerboard Assay | - | Synergistic | [9] |
| Amoxicillin + Flucloxacillin | Amoxycillin-resistant Gram-negative bacilli | MIC determination | - | Synergistic | [12] |
Note: Specific FIC indices for flucloxacillin with classical beta-lactamase inhibitors are not widely reported in the public literature, highlighting a potential area for further research.
Table 2: Pharmacodynamic Parameters of Flucloxacillin against S. aureus
| Parameter | Value | Bacterial Strain | Model | Reference |
| %fT > MIC for 1-log reduction | 15% (median, for 0.25xMIC) | S. aureus | Neutropenic murine thigh infection | [13][14] |
| %fT > MIC for 2-log reduction | 20% (average, for 0.25xMIC) | S. aureus | Neutropenic murine thigh infection | [15] |
| Wild-type MIC cut-off | 1 mg/L | MSSA | - | [13] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
Objective: To determine the in vitro synergistic activity of flucloxacillin and a beta-lactamase inhibitor against a bacterial isolate.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
This compound stock solution
-
Beta-lactamase inhibitor stock solution
-
Bacterial isolate (e.g., S. aureus)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh overnight culture, suspend colonies in sterile saline to match a 0.5 McFarland standard.
-
Dilute this suspension in MHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]
-
-
Antibiotic Dilution:
-
Prepare serial twofold dilutions of flucloxacillin and the beta-lactamase inhibitor in MHB in the 96-well plate in a checkerboard format. The dilutions should span a range above and below the known MICs of the individual drugs.
-
-
Plate Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (bacteria, no antibiotics) and a sterility control (media only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination and FICI Calculation:
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the FIC index for each well showing no growth using the formula provided in the FAQs. The lowest FIC index is reported.
-
Protocol 2: Time-Kill Assay
Objective: To assess the rate and extent of bactericidal activity of flucloxacillin and a beta-lactamase inhibitor, alone and in combination.
Materials:
-
MHB
-
Flucloxacillin and beta-lactamase inhibitor at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Bacterial isolate
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in MHB with a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with MHB containing:
-
No antibiotic (growth control)
-
Flucloxacillin alone
-
Beta-lactamase inhibitor alone
-
Flucloxacillin and beta-lactamase inhibitor in combination
-
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared bacterial suspension and incubate at 37°C with shaking.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of each aliquot and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[9]
-
Visualizations
Caption: Workflow for in vitro antibiotic synergy testing.
Caption: Flucloxacillin resistance signaling in S. aureus.
References
- 1. [PDF] Structural basis of broad-spectrum β-lactam resistance in Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity and synergy, in vitro and in vivo, of a combination of amoxycillin and flucloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Adjusting Flucloxacillin sodium concentrations for different bacterial strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flucloxacillin sodium.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Flucloxacillin?
Flucloxacillin is a narrow-spectrum beta-lactam antibiotic that belongs to the penicillin class.[1] Its bactericidal activity results from the inhibition of bacterial cell wall synthesis.[2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3][4] This disruption of the cell wall structure leads to cell lysis and death.[2][5] Flucloxacillin is resistant to hydrolysis by many bacterial beta-lactamases, making it effective against penicillinase-producing strains of Staphylococcus aureus.[1][4]
Q2: What are the primary mechanisms of resistance to Flucloxacillin?
The most significant mechanism of resistance to flucloxacillin, particularly in Staphylococcus aureus, is the alteration of the target site.[3] Methicillin-resistant Staphylococcus aureus (MRSA) acquires a mobile genetic element, the Staphylococcal Cassette Chromosome mec (SCCmec), which carries the mecA gene.[3][4] This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for flucloxacillin and other beta-lactam antibiotics.[3] This allows the bacterium to continue synthesizing its cell wall even in the presence of the antibiotic.[3] Other resistance mechanisms include enzymatic inactivation by beta-lactamases and the action of efflux pumps.[3]
Q3: What are the typical Minimum Inhibitory Concentrations (MICs) of Flucloxacillin for common bacterial strains?
The Minimum Inhibitory Concentration (MIC) of flucloxacillin can vary depending on the bacterial species and strain. Below is a summary of typical MIC values for susceptible strains.
| Bacterial Species | Median MIC (mg/L) | MIC Range (mg/L) | Notes |
| Staphylococcus aureus (MSSA) | 0.125 - 0.4 | 0.06 - 0.5 | The epidemiological cut-off value (ECOFF) for MSSA is often cited as ≤ 1 mg/L.[6][7][8][9] |
| Streptococcus pyogenes (Group A Strep) | 0.04 - 0.1 | 0.1 | Generally more sensitive to flucloxacillin than S. aureus.[10][11] |
| Streptococcus pneumoniae | 0.25 | [11] |
Troubleshooting Experimental Issues
Q4: My MIC results for a known susceptible strain are consistently high. What could be the cause?
Several factors could contribute to unexpectedly high MIC values:
-
Incorrect Inoculum Density: An inoculum that is too dense can lead to falsely elevated MICs. Ensure you are standardizing your bacterial suspension to the correct McFarland standard (typically 0.5) and diluting it appropriately to achieve the final desired concentration of colony-forming units (CFU) per milliliter.
-
Contamination: Contamination of your bacterial culture, media, or antibiotic stock solutions can interfere with the assay. Always use aseptic techniques and check the purity of your cultures.
-
Antibiotic Degradation: Improper storage of this compound can lead to degradation and reduced activity. Store the antibiotic as recommended by the manufacturer, typically in a cool, dry, and dark place.
-
Media Composition: The composition of the growth medium can influence the activity of some antibiotics. Ensure you are using the recommended medium for susceptibility testing, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.
Q5: I am observing inconsistent results between replicates in my MIC assay. What should I do?
Inconsistent results can arise from:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the antibiotic, media, or bacterial inoculum can lead to variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Inadequate Mixing: Insufficient mixing of the antibiotic dilutions or the bacterial suspension in the wells can result in uneven growth. Mix the contents of the wells thoroughly but gently to avoid cross-contamination.
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the antibiotic and affect bacterial growth. To mitigate this, you can fill the peripheral wells with sterile water or media and not use them for experimental data.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]
Materials:
-
This compound
-
Sterile 96-well microtiter plates[15]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile petri dishes, test tubes, and diluents[15]
-
Spectrophotometer
-
Incubator (37°C)[15]
Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to twice the highest concentration to be tested.[15]
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.[15]
-
Add 100 µL of the 2x concentrated flucloxacillin solution to the first column of wells.[15]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[15] Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[15]
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, pick a few colonies and suspend them in a sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculate the Microplate: Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to column 12.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[12]
-
Determine MIC: The MIC is the lowest concentration of flucloxacillin that completely inhibits visible growth of the bacteria.[12]
Agar Dilution Method for MIC Determination
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[12][16]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Bacterial strain of interest
-
Sterile petri dishes
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Prepare Antibiotic-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of flucloxacillin in a suitable solvent.
-
Melt MHA and cool it to 45-50°C.
-
Add the appropriate volume of each flucloxacillin dilution to the molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.[16]
-
Also, prepare a control plate with no antibiotic.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.[16]
-
-
Inoculate Plates: Spot the bacterial suspensions onto the surface of the agar plates, including the control plate, using a multipoint replicator or a pipette.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[16]
-
Determine MIC: The MIC is the lowest concentration of flucloxacillin that prevents the visible growth of the bacteria on the agar surface.[16]
Visualizations
Caption: Mechanism of action of Flucloxacillin and the PBP2a resistance bypass.
Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Flucloxacillin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. microbiologymatters.com [microbiologymatters.com]
- 5. goldbio.com [goldbio.com]
- 6. Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MIC EUCAST [mic.eucast.org]
- 9. Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aimed.net.au [aimed.net.au]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Agar dilution - Wikipedia [en.wikipedia.org]
Solving issues with Flucloxacillin sodium precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of flucloxacillin sodium precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a narrow-spectrum, beta-lactam antibiotic used to treat infections caused by Gram-positive bacteria, particularly Staphylococcus aureus.[1][2] In cell culture, it is primarily used to prevent or eliminate bacterial contamination, ensuring the growth of uncontaminated eukaryotic cells for research purposes.
Q2: I observed a precipitate in my culture medium after adding this compound. What are the common causes?
Precipitation of this compound in culture media can be attributed to several factors:
-
Concentration Exceeding Solubility: The most common reason is that the final concentration of this compound in the medium exceeds its solubility limit in that specific medium.
-
pH of the Medium: The stability and solubility of β-lactam antibiotics like flucloxacillin are highly pH-dependent.[3] Standard culture media are typically buffered to a pH of 7.2-7.4, but deviations can affect solubility.
-
Temperature: Temperature shifts, such as adding a cold stock solution to warm media, can decrease the solubility of the compound.[4] Conversely, prolonged incubation at 37°C can lead to degradation of flucloxacillin, with some degradation products being insoluble.[5]
-
Interaction with Media Components: Flucloxacillin may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[4]
-
Improper Dissolution of Stock Solution: If the initial stock solution in a solvent like DMSO or water is not fully dissolved, it can lead to immediate precipitation upon dilution in the aqueous culture medium.
Q3: How can I distinguish between flucloxacillin precipitation and microbial contamination?
Cloudiness or turbidity in the culture medium can be indicative of either chemical precipitation or microbial growth. To differentiate between the two, examine a sample of the medium under a microscope. Chemical precipitates often appear as crystalline or amorphous particles, while bacterial contamination will show distinct, often motile, microorganisms, and fungal contamination may appear as filamentous structures.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can cause a rapid change in solvent environment, leading to precipitation. | Perform serial dilutions of the stock solution in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently swirling the medium. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Incomplete Dissolution of Stock | The stock solution was not fully dissolved before being added to the media. | Ensure the stock solution is completely dissolved. Gentle warming or brief vortexing can help. For aqueous stocks, sonication may be beneficial. |
Issue 2: Precipitation Occurs Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds like flucloxacillin.[3] | Ensure the medium is properly buffered for the incubator's CO2 concentration. Consider using a medium with HEPES buffer for additional pH stability. |
| Compound Degradation | Flucloxacillin can degrade at 37°C over time, and its degradation products may be insoluble.[5] | Prepare fresh media with flucloxacillin for long-term experiments or replace the media at regular intervals. Perform a stability study to understand the degradation kinetics in your experimental conditions (see Experimental Protocols). |
| Interaction with Media Components | The compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes over time.[4] | If possible, test the solubility and stability in a different basal media formulation. For serum-containing media, reducing the serum concentration might help if experimentally permissible. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including flucloxacillin, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Freely soluble[1] | Solubility of different polymorphic forms can vary. One form shows a solubility of 0.86 g/mL in phosphate buffer.[3] |
| Methanol | Freely soluble | - |
| Ethanol (96%) | Soluble | - |
| DMSO | ≥ 2.5 mg/mL (5.25 mM)[6] | Saturation point may be higher. |
| Culture Media (e.g., DMEM, RPMI-1640) | Varies | Solubility is dependent on the specific media composition, serum presence, pH, and temperature. It is highly recommended to determine the empirical solubility for your specific experimental conditions. |
Table 2: Stability of this compound at Different Temperatures
| Temperature | Conditions | Stability | Reference |
| 2-8°C (Refrigeration) | In 0.9% sodium chloride | Retained 94% of initial concentration after 6 days. | [5] |
| 33°C | In normal saline for 24 hours | >92% of the initial concentration remained. | [5] |
| 37°C | In normal saline for 24 hours | Concentration decreased to less than 85% of the initial concentration.[5] | [5] |
| 37°C | Unbuffered solutions | Significant degradation (up to 60% loss) and yellowing/cloudiness observed after 24 hours. | [3] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Culture Medium
Objective: To determine the highest concentration of this compound that remains in solution in a specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
Appropriate solvent for stock solution (e.g., sterile water or DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 100 mg/mL stock solution of this compound in sterile water or a suitable solvent. Ensure it is fully dissolved.
-
Serial Dilutions: In a series of sterile microcentrifuge tubes or a 96-well plate, perform serial dilutions of the stock solution into the pre-warmed complete culture medium to achieve a range of final concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL). Include a control well with medium only.
-
Incubation: Incubate the tubes/plate under standard cell culture conditions (37°C, 5% CO2) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At regular intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), visually inspect each concentration for any signs of precipitation (cloudiness, crystals, or film).
-
Microscopic Examination: Confirm the presence or absence of precipitate by examining a small aliquot from each tube/well under a microscope.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Protocol 2: Assessing the Stability of this compound in Culture Medium
Objective: To evaluate the chemical stability of this compound under cell culture conditions over time.
Materials:
-
This compound
-
Complete cell culture medium, pre-warmed to 37°C
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (e.g., HPLC-UV)
-
Sterile tubes for sample collection
Methodology:
-
Prepare Solution: Prepare a solution of this compound in the pre-warmed complete culture medium at the highest concentration intended for use in experiments.
-
Aliquot and Incubate: Aliquot this solution into several sterile tubes, one for each time point. Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube.
-
Analysis: Immediately analyze the concentration of this compound in the sample using a validated analytical method like HPLC-UV.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its degradation rate under your specific cell culture conditions.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Potential involvement of TLR4 signaling in flucloxacillin-induced liver injury.
Caption: Flucloxacillin binding to a key regulator of the MAPK signaling pathway.
References
Technical Support Center: Refinement of Flucloxacillin Sodium Administration in Continuous Infusion Studies
Welcome to the technical support center for the administration of flucloxacillin sodium in continuous infusion studies. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for administering flucloxacillin via continuous infusion?
A1: Continuous infusion of flucloxacillin is employed to optimize its pharmacokinetic/pharmacodynamic (PK/PD) parameters.[1][2] As a time-dependent antibiotic, its efficacy is maximized when the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target organism for a prolonged period.[2] This method can lead to better clinical outcomes, especially in critically ill patients, and offers logistical advantages such as reduced nursing time and minimized risk of missed doses.[2]
Q2: What are the key stability concerns with flucloxacillin in continuous infusion solutions?
A2: The primary stability concern is the degradation of the β-lactam ring in aqueous solutions, which is highly influenced by pH and temperature.[3] Unbuffered solutions of flucloxacillin in standard diluents like 0.9% sodium chloride can be unstable, with significant degradation occurring at room and body temperatures.[4][5] This degradation can lead to a loss of potency and the formation of particulates.
Q3: How can the stability of flucloxacillin solutions for continuous infusion be improved?
A3: The stability of flucloxacillin solutions can be significantly improved by using a buffered diluent.[3][6] Studies have shown that a 0.3% w/v citrate-buffered saline at a neutral pH of around 7.0 can maintain flucloxacillin concentrations above 95% for extended periods, even at temperatures simulating administration conditions (32°C).[1][3][6]
Q4: What are the recommended storage conditions for prepared flucloxacillin infusions?
A4: Prepared citrate-buffered flucloxacillin infusions can be stored for up to 13 days at 2-8°C, followed by a 24-hour administration period at 32°C, while maintaining stability.[3][6] Unbuffered solutions are significantly less stable and should be used promptly after preparation.[4]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in the infusion solution.
-
Possible Cause: this compound has limited solubility and is prone to precipitation, especially at high concentrations and in certain diluents.[4] Incompatibility with other drugs or infusion fluids can also cause precipitation.[7]
-
Troubleshooting Steps:
-
Verify Diluent and Concentration: Ensure the correct diluent and concentration are used as per established protocols. For high concentrations, the use of Sterile Water for Injection (SWFI) may be necessary before further dilution.[4]
-
Check for Incompatibilities: Do not mix flucloxacillin with other drugs unless compatibility has been confirmed. It is incompatible with aminoglycosides, ciprofloxacin, and several other medications.[7][8]
-
Ensure Proper pH: Use a buffered solution to maintain a neutral pH, which can improve solubility and stability.
-
Visual Inspection: Always visually inspect the solution for particles or discoloration before and during administration.[1]
-
Issue 2: Phlebitis or irritation at the infusion site.
-
Possible Cause: Flucloxacillin is known to have phlebitogenic properties, which can be exacerbated by the infusion duration and concentration.[9][10][11]
-
Troubleshooting Steps:
-
Dilution: Ensure adequate dilution of the drug. Higher concentrations are more likely to cause irritation.
-
Catheter Selection and Site: Use an appropriate catheter size and rotate the infusion site regularly. Avoid areas of flexion.
-
Solvent: Studies have shown no significant difference in phlebitis rates when using saline versus sterile water as a solvent.[11][12]
-
Monitor for Signs of Phlebitis: Regularly assess the infusion site for redness, pain, swelling, or a palpable cord. If phlebitis occurs, the catheter should be removed and re-sited.[10]
-
Issue 3: Sub-optimal therapeutic drug monitoring (TDM) levels.
-
Possible Cause: Patient-specific factors such as renal function and serum albumin levels can significantly impact flucloxacillin clearance and unbound drug concentrations.[13][14]
-
Troubleshooting Steps:
-
Assess Renal Function: Dose adjustments are often necessary for patients with renal impairment.[15][16][17] The Cockcroft-Gault equation is recommended for calculating creatinine clearance to guide dosing.[15]
-
Consider Serum Albumin: In critically ill patients with hypoalbuminaemia, the unbound fraction of flucloxacillin can be significantly higher, necessitating dose adjustments based on unbound concentration monitoring.[13][14]
-
Therapeutic Drug Monitoring: Regular TDM of unbound flucloxacillin concentrations is advised, especially in critically ill patients or those with renal impairment, to ensure therapeutic targets are met.[14][18][19]
-
Data Presentation
Table 1: Stability of this compound in Continuous Infusion Solutions
| Concentration | Diluent | Container | Storage Conditions | Duration | Remaining Concentration | Reference |
| 10 mg/mL & 50 mg/mL | 0.3% w/v Citrate-buffered Saline (pH 7) | Accufuser® & INfusor LV® | 13 days at 2-8°C + 24 hours at 32°C | 14 days | >95% | [3][6] |
| 50 g/L (50 mg/mL) | 0.9% Sodium Chloride | Elastomeric infusion devices | 6 days at 2-8°C + 24 hours at 31°C | 7 days | 94% | [5] |
| 50 g/L (50 mg/mL) | 0.9% Sodium Chloride | Elastomeric infusion devices | 6 days at 2-8°C + 17 hours at 31°C + 7 hours at 37°C | 7 days | 87% (unstable) | [5] |
| 5 mg/mL & 60 mg/mL | 0.9% Sodium Chloride (unbuffered) | LV Elastomeric Infusors & Viaflex bags | 6 days at 2-8°C + 24 hours at 37°C | 7 days | High instability | [4] |
| 50 mg/mL | Saline | Pump | 24 hours at 37°C | 24 hours | 81-83% | [20][21] |
Table 2: Recommended Dosing for Continuous Infusion of Flucloxacillin
| Patient Population | Indication | Loading Dose | Maintenance Dose | Total Daily Dose | Reference |
| Adults | Suspected/Confirmed S. aureus Infective Endocarditis | 2000 mg IV over 30 min (if no dose in previous 4h) | < 85 kg: 4 g over 12 hours≥ 85 kg: 6 g over 12 hours | 8 g12 g | [2] |
| Critically Ill Patients | MSSA Infections | Not specified | 6 g/24h continuous infusion | 6 g | [13] |
| Outpatient (HITH) | MSSA Infections | Not specified | 8 g/day continuous infusion | 8 g | [22] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment of Flucloxacillin
This protocol outlines a validated, stability-indicating HPLC method for assessing flucloxacillin concentrations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A suitable mixture of buffers and organic solvents (e.g., phosphate buffer and acetonitrile) to achieve optimal separation.
-
Column: A C18 reverse-phase column is typically used.
-
Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.
-
Detection: UV detection at a wavelength specific for flucloxacillin (e.g., 225 nm).
-
Sample Preparation:
-
Dilute the flucloxacillin infusion samples with the mobile phase to a concentration within the calibration curve range.
-
Filter the samples through a 0.45 µm filter before injection.
-
-
Calibration: Prepare a series of standard solutions of known flucloxacillin concentrations to generate a calibration curve.
-
Analysis: Inject the prepared samples and standards into the HPLC system. The concentration of flucloxacillin in the samples is determined by comparing the peak area with the calibration curve.
-
Validation: The method should be fully validated according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.
Visualizations
Caption: Workflow for Flucloxacillin Stability Testing.
Caption: Troubleshooting Precipitation in Flucloxacillin Infusions.
Caption: Dosing Adjustment Pathway for Flucloxacillin Infusion.
References
- 1. e-opat.com [e-opat.com]
- 2. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 3. ejhp.bmj.com [ejhp.bmj.com]
- 4. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. fresenius-kabi.com [fresenius-kabi.com]
- 8. gicu.sgul.ac.uk [gicu.sgul.ac.uk]
- 9. Phlebitis induced by parenteral treatment with flucloxacillin and cloxacillin: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Phlebitis induced by parenteral treatment with flucloxacillin and cloxacillin: a double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. High unbound flucloxacillin fraction in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of flucloxacillin dosing regimens in critically ill patients using population pharmacokinetic modelling of total and unbound concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flucloxacillin: Dose adjustment for renal impairment - GHNHSFT [gloshospitals.org.uk]
- 16. Critical Care Services STH - Antimicrobial dosing in renal failure [ccs-sth.org]
- 17. Galway Antimicrobial Prescribing Policy / Guidelines (GAPP) - Galway: GAPP [eguides.megsupporttools.com]
- 18. Extremely high unbound flucloxacillin concentrations in a patient with acute septic renal failure during continuous venovenous hemofiltration: Therapeutic drug monitoring to optimize treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 20. An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy [mdpi.com]
- 21. An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating the efficacy of Flucloxacillin sodium against methicillin-susceptible Staphylococcus aureus (MSSA)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Flucloxacillin sodium's efficacy against Methicillin-Susceptible Staphylococcus aureus (MSSA), a common and significant pathogen in both community and hospital settings. The performance of Flucloxacillin is objectively compared with other key anti-staphylococcal β-lactam antibiotics, namely Cefazolin, Nafcillin, and Oxacillin. This document synthesizes in-vitro susceptibility data, clinical efficacy, and safety profiles, supported by detailed experimental methodologies, to inform research and development in infectious diseases.
In-Vitro Activity: A Comparative Overview
The in-vitro efficacy of an antibiotic is a primary indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a crucial metric, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.
Table 1: Comparative In-Vitro Activity against MSSA
| Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Flucloxacillin | 0.06 - 0.25[1] | ~0.125[1] | ~0.25[1] |
| Cefazolin | Varies | ~0.5 | ~2 |
| Nafcillin | Varies | Varies | Varies |
| Oxacillin | Varies | ~0.25 | Varies |
Note: MIC values can vary between studies depending on the specific MSSA isolates and testing methodologies used.
Mechanism of Action: Inhibition of Cell Wall Synthesis
Flucloxacillin, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is critical for the survival of the bacterium, particularly during cell division.
The primary target of Flucloxacillin is a group of enzymes known as Penicillin-Binding Proteins (PBPs).[2][3][4] These enzymes are essential for the final steps of peptidoglycan synthesis, a major component of the Gram-positive bacterial cell wall. By binding to and inactivating PBPs, Flucloxacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[2][3]
Comparative Clinical Performance
While in-vitro data provides a foundational understanding, clinical outcomes are the ultimate measure of an antibiotic's efficacy. Numerous studies have compared Flucloxacillin and its alternatives in the treatment of MSSA infections, particularly bacteremia.
A consistent finding across multiple retrospective studies and meta-analyses is that the clinical efficacy of Flucloxacillin is comparable to that of Cefazolin for the treatment of MSSA bacteremia.[5][6][7][8] One large retrospective cohort study found no significant difference in 30-day mortality between patients treated with flucloxacillin and those treated with cefazolin.[5][7]
Similarly, studies comparing antistaphylococcal penicillins (including nafcillin and oxacillin) with cefazolin have generally shown similar clinical outcomes in terms of mortality.[9][10][11][12][13]
Table 2: Summary of Clinical Outcome Comparisons for MSSA Bacteremia
| Comparison | 30-Day Mortality | Clinical Failure | Recurrence | Reference |
| Flucloxacillin vs. Cefazolin | No significant difference | Not consistently reported | Not consistently reported | [5][7] |
| Nafcillin/Oxacillin vs. Cefazolin | No significant difference in some studies; lower with cefazolin in others | No significant difference | Similar rates | [9][10][14][15][16] |
Safety and Tolerability Profile
A critical aspect of drug performance is its safety profile, as adverse events can lead to treatment discontinuation and impact patient outcomes. In this regard, notable differences emerge between Flucloxacillin and its comparators, particularly Cefazolin.
Multiple studies and a systematic review have indicated that Cefazolin has a more favorable safety profile than antistaphylococcal penicillins, including flucloxacillin, nafcillin, and oxacillin.[8][12][17][18][19][20][21][22][23] Specifically, Cefazolin is associated with a lower incidence of nephrotoxicity and hepatotoxicity.[18][19][20] One study reported that adverse events led to the discontinuation of flucloxacillin in 13% of patients, a scenario not observed in the cefazolin group.[8] Similarly, nafcillin and oxacillin have been associated with higher rates of adverse drug events compared to cefazolin.[14][19][20][21][22][23]
Table 3: Comparative Safety Profile
| Adverse Event | Flucloxacillin | Cefazolin | Nafcillin/Oxacillin |
| Nephrotoxicity | Higher incidence than Cefazolin | Lower incidence | Higher incidence than Cefazolin[19][20] |
| Hepatotoxicity | Higher incidence than Cefazolin | Lower incidence | Higher incidence than Cefazolin[19][20] |
| Treatment Discontinuation due to Adverse Events | Reported to be higher than Cefazolin[8] | Lower incidence | Reported to be higher than Cefazolin[21][23] |
Experimental Protocols
The following are standardized methodologies for key in-vitro experiments to assess the efficacy of anti-staphylococcal agents.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol:
-
Inoculum Preparation: A standardized suspension of the MSSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Antibiotic Dilution: Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Time-Kill Assay
This assay provides information on the rate of bactericidal activity of an antibiotic over time.
Protocol:
-
Inoculum Preparation: A logarithmic phase culture of the MSSA isolate is diluted in CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Antibiotic Addition: The antibiotic is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control tube without antibiotic is also included.
-
Sampling: Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on antibiotic-free agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.
Conclusion
This compound remains an effective therapeutic option for infections caused by MSSA. Its in-vitro potency is well-established, and clinical data supports its efficacy, which is comparable to other standard-of-care agents like Cefazolin, Nafcillin, and Oxacillin for MSSA bacteremia. However, a key differentiator lies in the safety and tolerability profile. A growing body of evidence suggests that Cefazolin is associated with a lower incidence of adverse events, particularly nephrotoxicity and hepatotoxicity, compared to antistaphylococcal penicillins including Flucloxacillin. This improved safety profile may translate to lower rates of treatment discontinuation.
For researchers and drug development professionals, these findings highlight the importance of considering not only the raw efficacy of a compound but also its tolerability in a clinical setting. Future research could focus on prospective, randomized controlled trials to further delineate the comparative effectiveness and safety of these agents, as well as exploring novel derivatives with improved safety profiles without compromising the potent anti-MSSA activity of the isoxazolyl penicillin class.
References
- 1. Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PathWhiz [pathbank.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A large retrospective cohort study of cefazolin compared with flucloxacillin for methicillin-susceptible Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A large retrospective cohort study of cefazolin compared with flucloxacillin for methicillin-susceptible Staphylococcus aureus bacteraemia : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. cdu-portalstaging.elsevierpure.com [cdu-portalstaging.elsevierpure.com]
- 8. Flucloxacillin and cefazolin for treatment of Staphylococcus aureus bloodstream infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Effectiveness of Exclusive Exposure to Nafcillin or Oxacillin, Cefazolin, Piperacillin/Tazobactam, and Fluoroquinolones Among a National Cohort of Veterans With Methicillin-Susceptible Staphylococcus aureus Bloodstream Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Effectiveness of Exclusive Exposure to Nafcillin or Oxacillin, Cefazolin, Piperacillin/Tazobactam, and Fluoroquinolones Among a National Cohort of Veterans With Methicillin-Susceptible Staphylococcus aureus Bloodstream Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cefazolin or nafcillin? —a commentary on the optimal treatment of methicillin-susceptible Staphylococcus aureus bacteraemias: a meta-analysis of cefazolin versus antistaphylococcal penicillins - Lewis - Annals of Infection [aoi.amegroups.org]
- 13. 1067. Comparative Effectiveness of Nafcillin or Oxacillin, Cefazolin, and Piperacillin/Tazobactam in Methicillin-Sensitive Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. idstewardship.com [idstewardship.com]
- 16. Comparison of Cefazolin versus Oxacillin for Treatment of Complicated Bacteremia Caused by Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medrxiv.org [medrxiv.org]
- 18. Systematic Review and Meta-analysis of the Safety of Antistaphylococcal Penicillins Compared to Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A comparison of safety and outcomes with cefazolin versus nafcillin for methicillin-susceptible Staphylococcus aureus bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 23. cdn.amegroups.cn [cdn.amegroups.cn]
A Comparative Guide to Analytical Methods for Flucloxacillin Sodium Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three common analytical methods for the detection and quantification of Flucloxacillin sodium: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Microbiological Assay. The objective is to offer a comparative overview of their performance, enabling informed decisions for quality control and research applications.
Performance Characteristics: A Side-by-Side Comparison
The selection of an analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for each technique, offering a clear comparison of their linearity, accuracy, precision, and sensitivity.
Table 1: Performance Data for RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.02 - 0.12% w/v | 10 - 150 µg/mL | 20 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9988 | > 0.999 | 0.9994[1] |
| Accuracy (% Recovery) | Not Specified | 99.95%[2] | Not Specified |
| Precision (% RSD) | Intra-day: 0.77, Inter-day: 0.91 | Not Specified | 0.9[1] |
| Limit of Detection (LOD) | 0.00437% w/v[3] | Not Specified | 2.98 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.0132% w/v[3] | Not Specified | 9.98 µg/mL[1] |
Table 2: Performance Data for UV-Vis Spectrophotometric Methods
| Parameter | Direct UV Spectrophotometry | Ion-Pair Complexation (BCP) | Charge Transfer Complexation (Iodine) |
| Linearity Range | 50 - 100 µg/mL | 2.47 - 22.23 µg/mL[4] | 1 - 9 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9999[4] | Not Specified |
| Accuracy (% Recovery) | 100.09% | Not Specified | Not Specified |
| Precision (% RSD) | < 2.5% | Intra-day & Inter-day: Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.203 µg/mL[4] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.615 µg/mL[4] | Not Specified |
Table 3: Performance Data for Microbiological Assay (Agar Diffusion)
| Parameter | Cylinder-Plate Method |
| Linearity Range | 1.5 - 6.0 µg/mL |
| Correlation Coefficient (r) | 0.9997 |
| Accuracy (% Recovery) | 98.77% |
| Precision (% RSD) | Repeatability: 1.63, Intermediate Precision: 1.48 |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates this compound from other components in a sample, allowing for precise quantification.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 Column (e.g., Phenomenex® Bondclone 10 C18, 300x3.9 mm, 5µm)[3]
Reagents:
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Sodium Hydroxide (1M)
-
Water (HPLC Grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of 60% Methanol and 40% KH₂PO₄ buffer. Adjust the pH of the buffer to 5 with 1M sodium hydroxide solution.[3]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by serial dilution.
-
Sample Preparation: For capsule dosage forms, the contents of the capsules are dissolved in the mobile phase to achieve a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph. The peak area of this compound is used for quantification.
UV-Visible Spectrophotometry
This method relies on measuring the absorbance of a colored complex or the intrinsic UV absorbance of this compound.
2.2.1. Ion-Pair Complexation with Bromocresol Purple (BCP)
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
This compound Standard
-
Bromocresol Purple (BCP)
-
Chloroform
-
Methanol
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol and dilute with chloroform to make working standards.[4]
-
BCP Solution Preparation: Prepare a solution of BCP in chloroform.
-
Complex Formation: To a series of volumetric flasks containing the standard or sample solutions, add a fixed volume of the BCP solution and dilute to volume with chloroform.[4]
-
Measurement: Measure the absorbance of the resulting yellow ion-pair complex at the wavelength of maximum absorbance (around 408 nm) against a reagent blank.[4]
2.2.2. Direct UV Spectrophotometry
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
This compound Standard
-
Purified Water or 0.1 M HCl
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the standard and sample in purified water or 0.1 M HCl.
-
Measurement: Measure the absorbance at the wavelength of maximum absorption (approximately 274 nm) against the solvent blank.
Microbiological Assay (Cylinder-Plate Method)
This assay determines the potency of this compound by measuring its inhibitory effect on a susceptible microorganism.
Instrumentation:
-
Autoclave
-
Incubator
-
Petri dishes
-
Cylinders (stainless steel)
Materials:
-
This compound Reference Standard
-
Test microorganism: Staphylococcus aureus (e.g., ATCC 6538P)
-
Culture medium (e.g., Nutrient Agar)
-
Phosphate buffer
Procedure:
-
Media and Inoculum Preparation: Prepare the culture medium and inoculate it with a standardized suspension of the test microorganism.
-
Plate Preparation: Pour the inoculated medium into petri dishes to form a uniform layer and allow it to solidify. Place sterile cylinders onto the surface of the agar.
-
Standard and Sample Preparation: Prepare a series of dilutions of the this compound standard and the sample in phosphate buffer.
-
Assay: Fill the cylinders with the different concentrations of the standard and sample solutions.
-
Incubation: Incubate the plates at a specified temperature (e.g., 32-35°C) for a defined period (e.g., 16-18 hours).
-
Measurement: Measure the diameter of the zones of inhibition around each cylinder. The potency of the sample is calculated by comparing the size of its inhibition zone to those of the standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for RP-HPLC analysis of this compound.
Caption: Workflow for UV-Vis spectrophotometric analysis.
Caption: Workflow for the microbiological cylinder-plate assay.
References
- 1. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
Navigating the Choice: Flucloxacillin Sodium vs. Benzylpenicillin for Penicillin-Susceptible S. aureus Infections
A Comparative Guide for Researchers and Drug Development Professionals
The treatment of penicillin-susceptible Staphylococcus aureus (PSSA) infections presents a critical choice between two key beta-lactam antibiotics: flucloxacillin sodium and benzylpenicillin. While flucloxacillin, a penicillinase-resistant penicillin, is often favored due to concerns about the reliability of penicillin susceptibility testing, recent evidence suggests that benzylpenicillin may offer superior outcomes in confirmed PSSA cases. This guide provides an objective comparison of their performance, supported by clinical data and detailed experimental protocols, to inform research and development in this area.
Clinical Efficacy and Outcomes: A Data-Driven Comparison
Retrospective studies have investigated the clinical outcomes of patients treated with flucloxacillin versus benzylpenicillin for PSSA bloodstream infections (BSI), revealing important differences in mortality rates.
A large retrospective cohort study conducted in Australia and New Zealand provides compelling evidence in this comparison. The study included 915 patients with PSSA BSI and found that treatment with flucloxacillin was associated with a higher 30-day mortality compared to benzylpenicillin.[1][2][3] The overall mortality rate in the study was 12.9%, with 10.5% in the benzylpenicillin group and 14.2% in the flucloxacillin group.[1][2][3] After adjusting for various factors in a multivariate analysis, the odds of 30-day mortality were higher for patients treated with flucloxacillin.[1][2][3]
In contrast, another retrospective cohort study involving 121 patients with PSSA bacteremia did not find a significant difference in the primary outcome of overall treatment failure (a composite of 30-day all-cause mortality and 90-day relapse) between patients receiving intravenous benzylpenicillin and those receiving non-benzylpenicillin antibiotics, which included cloxacillin and cefazolin.[4][5] In this study, treatment failure occurred in 12.3% of the benzylpenicillin group and 18.8% of the non-benzylpenicillin group.[4][5]
The ongoing Staphylococcus aureus Network Adaptive Platform (SNAP) trial is a significant international effort that aims to definitively answer questions about the optimal treatment for S. aureus bacteremia, including the comparison of benzylpenicillin and flucloxacillin for PSSA infections.[6]
Table 1: Comparative Clinical Outcomes in Penicillin-Susceptible S. aureus Bloodstream Infections
| Outcome Metric | Benzylpenicillin | Flucloxacillin | Study Details |
| 30-Day Mortality | 10.5% (33/315) | 14.2% (85/600) | Large retrospective cohort (n=915)[1][2][3] |
| Multivariate Adjusted Odds Ratio for 30-Day Mortality | Reference | 1.6 (95% CI 1.0–2.5) | Large retrospective cohort (n=915)[1][2][3] |
| Propensity Score Adjusted Odds Ratio for 30-Day Mortality | Reference | 1.06 (95% CI 1.01–1.1) | Large retrospective cohort (n=915)[1][2] |
| Overall Treatment Failure (30-day mortality or 90-day relapse) | 12.3% (7/57) | 16.2% (6/37, cloxacillin/cefazolin) | Retrospective cohort (n=121)[4][5] |
Theoretical Advantages and Pharmacokinetic Considerations
The potential superiority of benzylpenicillin for treating PSSA infections is supported by theoretical and pharmacokinetic advantages. Benzylpenicillin is suggested to have a lower minimum inhibitory concentration (MIC) distribution against PSSA compared to anti-staphylococcal penicillins like flucloxacillin.[7] Additionally, it is associated with higher levels of free, non-protein-bound drug in the plasma, which is the pharmacologically active form of the antibiotic.[7]
Experimental Protocols
The findings presented are primarily from large-scale retrospective cohort studies. The methodologies employed in these key investigations are crucial for interpreting the results.
Key Retrospective Cohort Study Protocol (Australia and New Zealand)
-
Study Design: A large, multicenter, retrospective cohort study utilizing a prospectively collected dataset.[1][2]
-
Patient Population: The study included 915 patients with penicillin-susceptible Staphylococcus aureus bloodstream infections.[1][2][3]
-
Data Collection: Data was sourced from the Australia and New Zealand Co-operative Outcomes of Staphylococcal Sepsis (ANZCOSS) study, which collected information on consecutive S. aureus bacteremia episodes from 27 hospitals between 2007 and 2013.[2]
-
Treatment Groups: Patients were categorized based on the definitive antibiotic therapy they received: benzylpenicillin or flucloxacillin.[1][2]
-
Primary Outcome: The primary outcome measured was 30-day all-cause mortality.[1][2]
-
Statistical Analysis: A logistic regression model and a propensity score treatment analysis using inverse probability of treatment weighting were employed to compare the outcomes between the two treatment groups and adjust for potential confounding variables.[1][2]
Visualizing the Clinical Pathway
The decision-making process for treating a suspected S. aureus infection, from initial identification to definitive therapy for PSSA, can be illustrated as follows:
The Penicillinase Conundrum
A significant factor influencing the choice of flucloxacillin over benzylpenicillin is the concern about the reliability of laboratory tests to detect penicillinase production by S. aureus.[2] The presence of the blaZ gene, which encodes for penicillinase, can lead to clinical failure with penicillin even if the isolate tests as susceptible in vitro.[4] Some experts express concern that approximately 10% of S. aureus isolates that test as susceptible to penicillin may still harbor the blaZ gene.[2] This has led some clinical groups to recommend treating PSSA and methicillin-susceptible S. aureus (MSSA) infections similarly, often with a penicillinase-resistant penicillin like flucloxacillin.[2]
Conclusion
The decision between this compound and benzylpenicillin for the treatment of confirmed penicillin-susceptible S. aureus infections is nuanced. While historical practice and concerns over penicillinase detection have favored flucloxacillin, a growing body of evidence, particularly from large retrospective studies, suggests a potential mortality benefit with benzylpenicillin.[1][2][3] This is further supported by the theoretical pharmacokinetic advantages of benzylpenicillin.[7] For researchers and drug development professionals, these findings highlight the need for prospective, randomized controlled trials to definitively establish the optimal therapeutic agent for PSSA infections. The results of ongoing studies, such as the SNAP trial, are eagerly awaited to provide clearer guidance and potentially reshape clinical practice.[6]
References
- 1. Benzylpenicillin versus flucloxacillin for penicillin-susceptible Staphylococcus aureus bloodstream infections from a large retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.qimrberghofer.edu.au [publications.qimrberghofer.edu.au]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Treatment outcomes with benzylpenicillin and non-benzylpenicillin antibiotics, and the performance of the penicillin zone-edge test versus molecular detection of blaZ in penicillin-susceptible Staphylococcus aureus (PSSA) bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. International study investigating the best treatment for Staphylococcus aureus bacteremia open at Radboudumc - Radboudumc [radboudumc.nl]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling Synergistic Power: Flucloxacillin Sodium in Combination Antimicrobial Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of Flucloxacillin sodium with other antimicrobials. The following sections detail experimental data, protocols, and visual workflows to support further research and development in combating antimicrobial resistance.
Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, is a cornerstone in treating infections caused by penicillinase-producing staphylococci.[1] However, the rise of antimicrobial resistance, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates innovative therapeutic strategies.[1] Combination therapy, leveraging the synergistic interactions between flucloxacillin and other antimicrobial agents, presents a promising approach to enhance bactericidal activity, curb the development of resistance, and improve clinical outcomes.[1] This guide explores the synergistic potential of flucloxacillin with various antimicrobials, supported by in vitro and in vivo experimental data.
Quantitative Data Summary: In Vitro and In Vivo Synergy
The synergistic efficacy of flucloxacillin in combination with other antimicrobials has been quantified using various methods, including checkerboard assays, time-kill curves, and animal infection models. The Fractional Inhibitory Concentration Index (FICI) is a common metric from checkerboard assays, where a value of ≤ 0.5 typically indicates synergy.[2] Time-kill assays define synergy as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.[1]
Flucloxacillin and Fosfomycin
The combination of flucloxacillin and fosfomycin has demonstrated significant synergistic activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA.[1][3][4][5] This combination can lead to a substantial reduction in the minimum inhibitory concentration (MIC) of both drugs.[3][4]
| Bacterial Strain | Method | FIC Index (FICI) | Outcome |
| MRSA (ATCC 33592) | Checkerboard Assay | Synergistic | Increased susceptibility to both agents.[1] |
| MSSA (ATCC 6538) | Checkerboard Assay | Synergistic | Enhanced bacterial killing.[1] |
| MRSA (ATCC 33592) | Time-Kill Curve | Synergistic | Significant reduction in bacterial count compared to monotherapy.[1] |
| MSSA (ATCC 6538) | Time-Kill Curve | Synergistic | Enhanced rate and extent of bacterial killing.[1] |
| MRSA (ATCC 33592) | Galleria mellonella Survival Assay | Synergistic | 70% survival with combination vs. 21-24% with monotherapy.[3][4] |
| MSSA (ATCC 6538) | Galleria mellonella Survival Assay | Synergistic | 85% survival with combination therapy.[3][4] |
Flucloxacillin and Rifampicin
The combination of flucloxacillin and rifampicin is particularly relevant for treating deep-seated S. aureus infections, including those involving biofilms.[1] While in vitro synergy can be variable, in vivo studies have shown improved efficacy.
| Model | Organism | Outcome |
| Rat Implant-Associated Infection | S. aureus | Combination therapy achieved a highly significant decrease in microbial counts in bone, soft tissue, and biofilm.[6] |
| Human Patients (Bone and Soft Tissue Infections) | S. aureus | Combination with rifampicin significantly increased flucloxacillin serum levels.[7][8][9] |
Flucloxacillin and Vancomycin
The combination of flucloxacillin and vancomycin has been investigated for the treatment of MRSA bacteremia, with the hypothesis that the beta-lactam enhances the activity of vancomycin.[1]
| Study Type | Participants | Key Finding |
| Pilot Randomized Controlled Trial | Adults with MRSA bacteremia | Mean duration of bacteremia was 1.94 days with combination therapy versus 3.00 days with vancomycin alone (p=0.06).[1][10] |
Flucloxacillin and Aminoglycosides
The synergistic effect between penicillins and aminoglycosides is a well-established principle in antimicrobial therapy.[11] The inhibition of peptidoglycan synthesis by flucloxacillin is believed to facilitate the entry of aminoglycosides into the bacterial cell.[11]
| Combination | Organism | Observation |
| Flucloxacillin + Gentamicin | S. aureus | Combination inhibits toxic shock syndrome toxin 1 (TSST-1) production and demonstrates bactericidal activity.[12] |
| Flucloxacillin + Plectasin (an antimicrobial peptide) with Aminoglycosides (gentamicin, neomycin, or amikacin) | MSSA & MRSA | Synergistic effects observed in 76-78% of isolates.[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergistic effects. Below are protocols for two common in vitro synergy testing methods.
Protocol 1: Checkerboard Assay
This method determines the FICI to quantify the interaction between two antimicrobials.[2][15][16]
Objective: To assess the in vitro interaction (synergistic, additive, indifferent, or antagonistic) between this compound and a second antimicrobial agent.
Materials:
-
96-well microtiter plates
-
This compound and the second antimicrobial agent
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each antimicrobial agent at a concentration significantly higher than their respective MICs. Create serial twofold dilutions of each agent in CAMHB.
-
Plate Setup:
-
Along the x-axis of the microtiter plate, dispense decreasing concentrations of this compound.
-
Along the y-axis, dispense decreasing concentrations of the second antimicrobial agent.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include control wells with each drug alone, and a growth control well without any antimicrobials.
-
-
Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL). Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring absorbance with a microplate reader.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference/Additive; > 4 = Antagonism.
-
Protocol 2: Time-Kill Curve Assay
This dynamic method assesses the rate of bacterial killing by antimicrobial agents alone and in combination over time.[17][18][19]
Objective: To evaluate the bactericidal activity of this compound in combination with a second antimicrobial agent over a 24-hour period.
Materials:
-
Flasks or tubes for culture
-
This compound and the second antimicrobial agent
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Shaking incubator
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Preparation of Cultures: Grow the test organism in CAMHB to the logarithmic phase.
-
Inoculation: Dilute the bacterial culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing:
-
Drug-free medium (growth control)
-
This compound alone (at a specific concentration, e.g., 0.5x MIC)
-
The second antimicrobial agent alone (at a specific concentration)
-
The combination of both agents at the same concentrations.
-
-
Incubation and Sampling: Incubate the flasks in a shaking incubator at 37°C. Collect samples at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Bacterial Quantification: Perform serial dilutions of each sample and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in the bacterial count by the combination at 24 hours compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in the initial inoculum.
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental processes and the proposed mechanism of action for synergistic combinations.
Caption: Workflow for the Checkerboard Synergy Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Synergistic activity of fosfomycin and flucloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus: in vitro and in vivo assessment | springermedizin.de [springermedizin.de]
- 4. Synergistic activity of fosfomycin and flucloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus: in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic activity of fosfomycin and flucloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus: in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. In vivo interactions of continuous flucloxacillin infusion and high-dose oral rifampicin in the serum of 15 patients with bone and soft tissue infections due to Staphylococcus aureus - a methodological and pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo interactions of continuous flucloxacillin infusion and high-dose oral rifampicin in the serum of 15 patients with bone and soft tissue infections due to Staphylococcus aureus - a methodological and pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Penicillin - Wikipedia [en.wikipedia.org]
- 12. Combination of flucloxacillin and gentamicin inhibits toxic shock syndrome toxin 1 production by Staphylococcus aureus in both logarithmic and stationary phases of growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combinations of β-lactam or aminoglycoside antibiotics with plectasin are synergistic against methicillin-sensitive and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combinations of β-Lactam or Aminoglycoside Antibiotics with Plectasin Are Synergistic against Methicillin-Sensitive and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. journals.asm.org [journals.asm.org]
- 18. iosrjournals.org [iosrjournals.org]
- 19. journals.asm.org [journals.asm.org]
Head-to-Head In Vitro Comparison: Flucloxacillin Sodium vs. Dicloxacillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of flucloxacillin sodium and dicloxacillin, two closely related isoxazolyl penicillin antibiotics. The information presented is intended to assist researchers and drug development professionals in understanding the subtle yet important differences in the in vitro performance of these two antimicrobial agents. Both flucloxacillin and dicloxacillin are staples in the treatment of infections caused by penicillinase-producing staphylococci, and a detailed understanding of their in vitro characteristics is crucial for informed research and development.
In Vitro Activity and Physicochemical Properties
Flucloxacillin and dicloxacillin exhibit a similar spectrum of activity, primarily targeting Gram-positive bacteria, especially Staphylococcus aureus.[1] While their overall efficacy is often considered interchangeable, in vitro studies reveal nuanced differences in their antibacterial potency and protein binding characteristics.[1][2]
| Parameter | This compound | Dicloxacillin | Citation(s) |
| Median MIC for MSSA (µg/mL) | 0.25 | 0.4 | [3][4] |
| MIC Range for MSSA (µg/mL) | 0.125 - 0.5 | Not explicitly stated in a comparative study | [3] |
| Protein Binding (%) | 94.7 - 96.2 | 96.4 - 97.2 | [2] |
Note: The Minimum Inhibitory Concentration (MIC) data presented is compiled from different studies and may not represent a direct head-to-head comparison against the same panel of isolates.
Mechanism of Action
Both flucloxacillin and dicloxacillin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] They specifically target penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, they block the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis. Their isoxazolyl side chain provides stability against hydrolysis by staphylococcal penicillinases.
Caption: Mechanism of action of isoxazolyl penicillins.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of flucloxacillin and dicloxacillin against Staphylococcus aureus using the broth microdilution method, following general principles from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Antimicrobial Stock Solutions: Prepare stock solutions of this compound and dicloxacillin sodium in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum: Prepare a suspension of the S. aureus isolate in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plates: Sterile 96-well U-bottom microtiter plates.
2. Assay Procedure:
-
Serial Dilutions: Dispense 50 µL of CAMHB into wells 2 through 12 of a microtiter plate. Add 100 µL of the antimicrobial stock solution to well 1. Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay
This protocol describes a time-kill assay to evaluate the bactericidal activity of flucloxacillin and dicloxacillin over time.
1. Preparation of Materials:
-
Antimicrobial Solutions: Prepare solutions of flucloxacillin and dicloxacillin in CAMHB at desired multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Bacterial Culture: Prepare a logarithmic phase culture of S. aureus in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Culture Tubes: Sterile glass or plastic tubes.
-
Agar Plates: Tryptic Soy Agar (TSA) or other suitable non-selective agar.
2. Assay Procedure:
-
Inoculation: Add the standardized bacterial inoculum to tubes containing the different concentrations of the antibiotics and a growth control tube (no antibiotic).
-
Incubation: Incubate all tubes at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
Caption: Workflow for a time-kill kinetic assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Dicloxacillin and flucloxacillin: pharmacokinetics, protein binding and serum bactericidal titers in healthy subjects after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of dicloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus-aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flucloxacillin Sodium Dosing Regimens for Optimal Clinical Effectiveness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different Flucloxacillin sodium dosing regimens, focusing on their clinical effectiveness, pharmacokinetic profiles, and safety. The information is intended to support research, clinical trial design, and the development of optimized antibiotic therapies.
Introduction
Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, is a cornerstone in the treatment of infections caused by methicillin-sensitive Staphylococcus aureus (MSSA). Its efficacy is primarily dependent on the duration for which the free drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting organism (%fT>MIC). This pharmacokinetic/pharmacodynamic (PK/PD) principle underpins the ongoing debate and research into the most effective dosing strategies. This guide will compare intermittent intravenous infusions, continuous intravenous infusions, and oral dosing regimens.
Data Presentation: A Comparative Analysis of Dosing Regimens
The following tables summarize the quantitative data from various clinical studies, offering a side-by-side comparison of different flucloxacillin dosing regimens.
Table 1: Clinical and Microbiological Outcomes of Different Intravenous Dosing Regimens
| Dosing Regimen | Patient Population | Infection Type | Clinical Cure Rate | Microbiological Eradication Rate | Reference |
| Continuous Infusion (8-12 g/day ) | 20 patients with serious MSSA sepsis | Endocarditis, Osteomyelitis, Deep Abscess | 82% (14/17 patients who completed therapy) | Not specified | [1][2] |
| Continuous Infusion (8-12 g/day ) | 39 patients in an Outpatient Parenteral Antimicrobial Therapy (OPAT) setting | Complicated MSSA infections | 74% (29/39) 'Treatment aim attained uncomplicated' | Not specified | [3][4] |
| Intermittent Dosing (2g q4-6h) | 50 patients with MSSA bloodstream infection | Bacteraemia | Not specified | Not specified | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Different Dosing Regimens
| Dosing Regimen | Administration Route | Key Pharmacokinetic/Pharmacodynamic Parameters | Key Findings | Reference |
| 500 mg and 1,000 mg | 5-min intravenous infusions | Linear pharmacokinetics | Clearance and volume of distribution were similar for both doses. | [6] |
| 6 g/day (Continuous or Prolonged Infusion) | Intravenous | Robust (≥90%) probability of target attainment (PTA) for MICs up to 0.75-1 mg/L for near-maximal killing. | More effective at achieving PK/PD targets than short-term infusions of the same daily dose. | [6] |
| 6 g/day (Short-term Infusion q6h) | Intravenous | Lower breakpoint of 0.25-0.375 mg/L for near-maximal killing. | A daily dose of 12g would be needed to reach a breakpoint of 0.5 mg/L. | [6] |
| 1g q6h and 2g q4h | Intravenous (in critically ill patients) | PTA (target of 100%fT>MIC) of 91% for 1g q6h in patients with eGFR of 33 mL/min, and 87% for 2g q4h in patients with eGFR of 96 mL/min. | Dose adjustments based on unbound concentrations are advised in critically ill patients due to non-linear protein binding and potential for hypoalbuminemia. | [7] |
| 1000 mg Flucloxacillin + 500 mg Probenecid (q8h) | Oral | Substantially improved PK/PD target attainment compared to flucloxacillin alone. | Probenecid reduces flucloxacillin clearance. Patients with higher fat-free mass and eGFR may require 6-hourly dosing. | [8][9] |
Table 3: Adverse Events Associated with Flucloxacillin
| Adverse Event Category | Specific Events | Frequency | Notes | Reference |
| Common | Nausea, Diarrhoea, Bloating, Indigestion | More than 1 in 100 people | Generally mild and self-limiting. | [10] |
| Rare | Cholestatic hepatitis, C. difficile colitis, Interstitial nephritis, Neutropenia, Thrombocytopenia | Less than 1 in 10,000 people | Cholestatic hepatitis can be delayed and is more common in patients with the HLA-B5701 allele. | [11] |
| Serious (requiring immediate medical attention) | Anaphylaxis, Severe skin reactions (e.g., Stevens-Johnson syndrome), Severe bloody diarrhoea, Jaundice | Rare | Signs of a serious allergic reaction include swelling of the face, lips, throat or tongue, and difficulty breathing. | [10][12] |
| High-Dose Related | Hypokalaemia, Neurotoxicity (in patients with renal failure) | Not specified | Regular monitoring of potassium levels is recommended with high-dose therapy. | [13][14] |
Experimental Protocols
A summary of the key experimental methodologies cited in the reviewed literature is provided below.
Pharmacokinetic Studies in Healthy Volunteers
-
Study Design: Typically a randomized, open-label, two-way crossover design is employed to compare different doses (e.g., 500 mg vs. 1000 mg) or formulations.[6]
-
Drug Administration: Flucloxacillin is administered as a short intravenous infusion (e.g., 5 minutes).
-
Sample Collection: Serial blood and urine samples are collected at predefined time points post-infusion.
-
Drug Concentration Analysis: Flucloxacillin concentrations in plasma and urine are determined using a validated high-pressure liquid chromatography (HPLC) method.[15]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life. Population pharmacokinetic modeling (e.g., using NONMEM) is often used to simulate different dosing regimens and calculate the probability of target attainment (PTA).[6]
Pharmacokinetic/Pharmacodynamic Studies in Critically Ill Patients
-
Study Design: Prospective observational studies are common in this population.[7]
-
Patient Population: Adult patients admitted to the intensive care unit (ICU) receiving intravenous flucloxacillin for a documented or suspected infection.
-
Data Collection: In addition to blood samples for drug concentration measurement, patient data such as age, weight, serum albumin levels, and renal function (e.g., estimated glomerular filtration rate - eGFR) are collected.[7]
-
Measurement of Unbound Flucloxacillin: As flucloxacillin is highly protein-bound, measuring the unbound (free) concentration is crucial for assessing its antimicrobial activity. This is typically done by separating the unbound fraction from plasma using ultrafiltration followed by quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]
-
Population PK Modeling: A population pharmacokinetic model is developed to describe the relationship between flucloxacillin concentrations and patient characteristics. This allows for simulations to optimize dosing regimens for different patient profiles.[7]
Clinical Outcome Studies
-
Study Design: Retrospective or prospective cohort studies are often used to evaluate the clinical effectiveness of different dosing regimens in real-world settings.[1][3]
-
Patient Population: Patients with confirmed MSSA infections, such as bacteraemia, endocarditis, or osteomyelitis.
-
Outcome Measures: The primary outcome is typically clinical cure, defined by the resolution of signs and symptoms of infection. Microbiological eradication, determined by follow-up cultures, is another important outcome.[1][2]
-
Data Analysis: Clinical cure rates and the incidence of adverse events are compared between different dosing groups.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the clinical use of flucloxacillin.
Caption: PK/PD of Flucloxacillin.
Caption: MSSA Infection Management.
References
- 1. academic.oup.com [academic.oup.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Clinical Effectiveness of Continuous Infusion Flucloxacillin in the Outpatient Parenteral Antimicrobial Therapy (OPAT) Setting in a UK Hospital: A Service Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Effectiveness of Continuous Infusion Flucloxacillin in the Outpatient Parenteral Antimicrobial Therapy (OPAT) Setting in a UK Hospital: A Service Evaluation (2024) | Annette Margaret Clarkson | 2 Citations [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Optimization of flucloxacillin dosing regimens in critically ill patients using population pharmacokinetic modelling of total and unbound concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. research.monash.edu [research.monash.edu]
- 10. Side effects of flucloxacillin - NHS [nhs.uk]
- 11. Flucloxacillin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. medicines.org.uk [medicines.org.uk]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. medicines.org.uk [medicines.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. Total flucloxacillin plasma concentrations poorly reflect unbound concentrations in hospitalized patients with Staphylococcus aureus bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of flucloxacillin and cloxacillin in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Flucloxacillin Sodium on Gut Flora: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The intricate ecosystem of the human gut microbiome is a critical component of overall health, playing a vital role in metabolism, immunity, and protection against pathogens. The administration of antibiotics, while essential for treating bacterial infections, can significantly disrupt this delicate balance, leading to a state of dysbiosis. This guide provides a comparative analysis of the impact of Flucloxacillin sodium, a narrow-spectrum beta-lactam antibiotic, on the gut flora, juxtaposed with other commonly used antibiotics. The information presented herein is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Comparative Impact of Antibiotics on Gut Flora: A Tabular Summary
The following table summarizes the quantitative changes observed in gut microbial composition following the administration of Flucloxacillin and other comparator antibiotics. The data is collated from various studies employing 16S rRNA and shotgun metagenomic sequencing.
| Antibiotic Class | Specific Antibiotic | Dosage & Duration | Key Changes in Gut Microbiota | Supporting Evidence |
| Penicillins | Flucloxacillin | Not specified | - Associated with altered abundance of 189 microbial species.[1]- Primarily affects bacteria belonging to the Bacillota A phylum (Gram-positive).[1]- Increased numbers of Klebsiella spp. in feces compared to amoxicillin with clavulanic acid.[2]- Long-term associations with altered abundance of 10-14% of studied microbial species even 4-8 years after use.[1] | [1][2] |
| Amoxicillin with Clavulanic Acid | Ten-day course | - Higher colonization rates of oropharynx with Enterobacteriaceae compared to flucloxacillin.[2]- Higher incidence of gut colonization with yeast (50%) compared to flucloxacillin (18%).[2] | [2] | |
| Beta-Lactams (General) | Ampicillin/Sulbactam, Cephalosporins | Not specified | - Decrease in Firmicutes and an increase in Bacteroidetes.[3][4]- Mean increase in Proteobacteria from 0.65% to 15% (at the DNA level).[3][4]- Associated with an increase in Enterobacter and Enterococcus lacti.[3][4] | [3][4] |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Not specified | - Did not cause a decrease in Firmicutes.[3][4]- Associated with an increase in Blautia, Subdoligranulum, Adlercreutzia, Clostridium, and Ruminococcus.[3][4] | [3][4] |
| Lincosamides | Clindamycin | Not specified | - Associated with altered abundance of 326 microbial species (<1 year after use).[1]- Primarily targets anaerobic bacteria.[5]- Can lead to an overgrowth of Clostridioides difficile.[5] | [1][5] |
Experimental Protocols
The analysis of antibiotic impact on gut flora predominantly relies on high-throughput sequencing of the bacterial 16S ribosomal RNA (rRNA) gene or shotgun metagenomics. Below is a detailed methodology for a typical 16S rRNA gene sequencing experiment.
Protocol: 16S rRNA Gene Amplicon Sequencing for Gut Microbiota Analysis
1. Fecal Sample Collection and Storage:
-
Fecal samples are collected from subjects before, during, and after antibiotic administration.
-
Samples are immediately stored at -80°C to preserve microbial DNA integrity.[6]
2. DNA Extraction:
-
Total microbial DNA is extracted from a weighed amount of fecal matter using a commercially available kit, such as the QIAamp DNA Stool Mini Kit, often preceded by a bead-beating step to ensure lysis of all bacterial cells.[7][8]
3. PCR Amplification of the 16S rRNA Gene:
-
The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers.[7]
-
A two-step PCR process is often employed. The first PCR amplifies the target region, and the second PCR adds sequencing adapters and barcodes for sample multiplexing.[8]
-
PCR reaction conditions typically involve an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[9]
4. Library Preparation and Sequencing:
-
The amplified PCR products (amplicons) are purified, typically using magnetic beads.[8]
-
The concentration of the purified amplicons is quantified.
-
The pooled and barcoded libraries are sequenced on a high-throughput sequencing platform, such as the Illumina MiSeq, generating paired-end reads.[7]
5. Bioinformatic Analysis:
-
Raw sequencing reads are quality-filtered to remove low-quality sequences and adapters.
-
Paired-end reads are merged to reconstruct the full amplified region.
-
Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.[7]
-
Taxonomic classification is performed by aligning the representative sequences against a reference database (e.g., Greengenes, SILVA).[7]
-
Downstream analyses include alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance testing to identify specific taxa affected by the antibiotic treatment.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in studying and understanding the impact of antibiotics on gut flora, the following diagrams are provided.
Conclusion
The available data indicates that this compound, despite being a narrow-spectrum antibiotic, has a significant and long-lasting impact on the gut microbiota, particularly affecting the abundance of numerous bacterial species within the Bacillota A phylum.[1] Its effects, such as the promotion of Klebsiella spp., differ from those of other beta-lactams like amoxicillin with clavulanic acid.[2] Broad-spectrum antibiotics, including other beta-lactams and fluoroquinolones, generally lead to more pronounced shifts in the gut microbial community structure, such as a decrease in the Firmicutes to Bacteroidetes ratio and an increase in Proteobacteria.[3][4]
Understanding these differential impacts is crucial for the development of new therapeutic strategies that can mitigate the collateral damage to the gut microbiome. Future research should focus on more direct, large-scale comparative studies to further elucidate the specific and long-term consequences of various antibiotics on the gut flora and subsequent host health. The use of standardized experimental and bioinformatic protocols will be paramount in generating robust and comparable datasets.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of flucloxacillin and amoxicillin with clavulanic acid on the aerobic flora of the alimentary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of β-Lactam Antibiotics and Fluoroquinolones on Human Gut Microbiota in Relation to Clostridium difficile Associated Diarrhea | PLOS One [journals.plos.org]
- 4. Effects of β-Lactam Antibiotics and Fluoroquinolones on Human Gut Microbiota in Relation to Clostridium difficile Associated Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The varying effects of antibiotics on gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 7. 2.7. Gut Microbiota Analysis with 16S rRNA Gene Sequencing [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Flucloxacillin Sodium: A Comparative Guide for Empirical Therapy of Staphylococcus aureus Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of flucloxacillin sodium with alternative therapies for the empirical treatment of Staphylococcus aureus infections. The information presented is intended to support research and development by offering a consolidated view of efficacy data, experimental protocols, and mechanisms of action.
Executive Summary
Flucloxacillin, a penicillinase-resistant penicillin, remains a cornerstone for the empirical treatment of suspected methicillin-susceptible Staphylococcus aureus (MSSA) infections. Its efficacy against MSSA is well-established, demonstrating potent bactericidal activity. However, the emergence of methicillin-resistant S. aureus (MRSA) necessitates a careful consideration of alternative agents in settings with a high prevalence of resistance. This guide evaluates flucloxacillin's performance against key comparators—cefazolin, vancomycin, daptomycin, linezolid, and clindamycin—for both MSSA and MRSA, presenting in vitro susceptibility data and clinical outcomes from various studies.
In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following tables summarize the MIC50 and MIC90 values for flucloxacillin and its comparators against MSSA and MRSA. These values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Antibiotic | MIC50 | MIC90 |
| Flucloxacillin | 0.25[1][2] | 0.39[1][2] |
| Cefazolin | 0.5[3] | 2[3] |
| Vancomycin | 1 | 1.5[4] |
| Daptomycin | 0.25[5] | 0.5[5] |
| Linezolid | 1-2[6] | 2-4[6] |
| Clindamycin | <0.5 | 0.12[7] |
| Dicloxacillin | 0.03 | 0.125[8] |
| Nafcillin | N/A | N/A |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC50 | MIC90 |
| Flucloxacillin | >32 | >32 |
| Cefazolin | 64[9] | >64 |
| Vancomycin | 1[10][11] | 2[10][11] |
| Daptomycin | 0.5[10][12] | 1[10][12] |
| Linezolid | 2 | 4[6] |
| Clindamycin | 0.016 | 0.230 |
| Dicloxacillin | N/A | N/A |
| Nafcillin | 256[13] | 512[13] |
Clinical Efficacy and Outcomes
Clinical trials and observational studies provide essential data on the in vivo performance of antibiotics. The following table summarizes key clinical outcome measures for flucloxacillin and its alternatives in the treatment of MSSA bacteremia. It is important to note that for MRSA infections, flucloxacillin and other beta-lactams are not effective.
Table 3: Comparative Clinical Outcomes in MSSA Bacteremia
| Antibiotic | 30-Day Mortality | Clinical Failure/Success | Duration of Bacteremia (Days) |
| Flucloxacillin | 8% - 11.2%[5][14] | N/A | 1.0[14] |
| Cefazolin | 10.7%[5] | N/A | 1.0[14] |
| Vancomycin | 16% (90-day mortality) | Higher treatment failure vs. cefazolin | Longer duration vs. beta-lactams |
| Daptomycin | No significant difference vs. beta-lactams | Comparable to anti-staphylococcal beta-lactams | No significant difference vs. beta-lactams |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of antibiotic efficacy. Below are detailed protocols for key in vitro and in vivo experiments.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method (According to CLSI Guidelines)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the antibiotic at a known concentration.
-
Preparation of Microdilution Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the antibiotic across the wells of the plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Select several colonies of the S. aureus isolate from an 18- to 24-hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium (e.g., CAMHB) to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antimicrobial Agent: Add the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to the bacterial suspension. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates.
-
Data Analysis: After incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Mechanisms of Action and Resistance
Understanding the molecular interactions between antibiotics and bacteria is fundamental to drug development.
Mechanism of Action of Beta-Lactam Antibiotics
Beta-lactam antibiotics, including flucloxacillin, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the cell wall.[15][16][17]
Caption: Mechanism of action of flucloxacillin.
Mechanism of Methicillin Resistance in S. aureus
The primary mechanism of resistance to methicillin and other beta-lactam antibiotics in S. aureus is the acquisition of the mecA gene.[11][18] This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for beta-lactam antibiotics.[13][19] Consequently, PBP2a can continue to catalyze the essential transpeptidation reactions for cell wall synthesis even in the presence of the antibiotic, rendering the bacterium resistant.[11][19]
Caption: Mechanism of methicillin resistance in S. aureus.
Experimental Workflow: Phase 3 Clinical Trial for Complicated S. aureus Bacteremia
The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating a new antibiotic for complicated S. aureus bacteremia.
Caption: Workflow of a Phase 3 clinical trial for S. aureus bacteremia.
Conclusion
This compound remains a first-line empirical therapy for suspected MSSA infections, supported by its potent in vitro activity and clinical efficacy. However, in regions with a significant prevalence of MRSA, empirical treatment should be guided by local antibiograms, and alternative agents such as vancomycin, daptomycin, or linezolid should be considered. The data presented in this guide provide a foundation for further research and development of novel therapeutic strategies to combat the evolving challenge of Staphylococcus aureus infections.
References
- 1. Synergistic activity of fosfomycin and flucloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus: in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cefazolin high-inoculum effect in methicillin-susceptible Staphylococcus aureus from South American hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decrease in vancomycin MICs and prevalence of hGISA in MRSA and MSSA isolates from a German pediatric tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Activity of clindamycin against Staphylococcus aureus and Staphylococcus epidermidis from four UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining optimal dosing regimen of oral administration of dicloxacillin using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cefazolin potency against methicillin-resistant Staphylococcus aureus: a microbiologic assessment in support of a novel drug delivery system for skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vancomycin and daptomycin minimum inhibitory concentration distribution and occurrence of heteroresistance among methicillin-resistant Staphylococcus aureus blood isolates in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MIC and serum bactericidal activity of clindamycin against methicillin-resistant and -sensitive staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Flucloxacillin Sodium: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of flucloxacillin sodium, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and respiratory exposure.
-
Gloves: Wear impervious, chemical-resistant gloves (e.g., Viton™, Nitrile).[1]
-
Eye Protection: Use tightly fitting safety goggles or glasses with side-shields.[1][2]
-
Lab Coat: A lab coat or fire/flame resistant impervious clothing should be worn.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator or ensure work is conducted in a fume hood or a well-ventilated area with local exhaust ventilation.[3][4]
Accidental Spill and Release Protocol
Immediate and correct response to a spill is the first step in proper disposal and containment.
For Minor Spills (Dry Powder):
-
Remove Ignition Sources: Eliminate any potential ignition sources from the area.[3]
-
Clean Up Immediately: Use dry clean-up procedures to avoid generating dust.[3] Do not use high-pressure water streams.[1]
-
Contain Spill: Sweep or scoop the material into a suitable, clearly labeled container for waste disposal.[3][5]
-
Decontaminate: Clean the spill area thoroughly.
For Major Spills:
-
Alert Personnel: Immediately caution personnel in the vicinity and evacuate the area if necessary.[3]
-
Notify Emergency Responders: Inform your institution's safety officer or emergency response team about the location and nature of the hazard.[3]
-
Ensure Ventilation: Work in a well-ventilated area.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][6] Avoid allowing the substance to enter drains or water courses.[6][7]
-
Clean-up: Mechanically take up the material and place it in appropriate, labeled containers for disposal.[1] If the spill is a solution, absorb it with an inert, liquid-binding material such as diatomite or universal binders.[6]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[6] Dispose of all contaminated materials as hazardous waste.
Standard Disposal Procedure for Unused this compound
The disposal of pharmaceutical waste is regulated by federal and local authorities, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Never flush this compound down the toilet or drain .[9][10][11]
Step-by-Step Disposal Guide:
-
Characterize the Waste: Determine if the this compound waste is classified as hazardous waste according to local, state, and federal regulations. While not always listed, certain characteristics or concentrations may require it to be handled as such.
-
Segregate the Waste:
-
Place pure, unused this compound powder and materials heavily contaminated with it into a designated, clearly labeled hazardous waste container.[1][3] Per EPA guidelines, hazardous pharmaceutical waste is typically collected in black containers .[9]
-
Place non-hazardous pharmaceutical waste into a blue container .[9]
-
Contaminated PPE (gloves, coats, etc.) should be placed in a separate, labeled container for hazardous waste.
-
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials, particularly oxidizing agents.[3]
-
Engage a Licensed Disposal Company: Arrange for pick-up and disposal by a licensed hazardous material or medical waste disposal company.[2] This is the recommended method for ensuring compliance.
-
Manifesting: Ensure a hazardous waste manifest (EPA Form 8700-22) is completed to track the waste from your facility to its final disposal location.[10]
-
Final Disposal Method: The most common final disposal method for pharmaceutical waste is high-temperature incineration in a permitted facility equipped with afterburners and scrubbers.[2]
Data Presentation: Disposal Summary
| Waste Type | Recommended Container | Disposal Method |
| Unused/Expired this compound (Solid) | Black, sealed, and labeled hazardous waste container | Collection by a licensed hazardous waste vendor for incineration.[2] |
| Contaminated Labware (e.g., glassware, vials) | Black, sealed, and labeled hazardous waste container | Collection by a licensed hazardous waste vendor for incineration. |
| Contaminated Personal Protective Equipment (PPE) | Labeled hazardous waste container | Collection by a licensed hazardous waste vendor for incineration. |
| Aqueous Solutions of this compound | Absorb with inert material, then place in a black, sealed, and labeled hazardous waste container | Collection by a licensed hazardous waste vendor for incineration. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Flucloxacillin Sodium
For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Flucloxacillin sodium, a synthetic penicillin. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
This compound is considered a hazardous substance and can cause allergic skin reactions, as well as allergy or asthma-like symptoms if inhaled.[1][2] It is harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, stringent adherence to safety protocols is necessary.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for supplementary protection.[4] |
| Hand Protection | Protective gloves | Nitrile, PVC, or Viton™ gloves are recommended.[4][5] Double gloving should be considered.[4] Gloves must comply with EC Directive 89/686/EEC and the related standard EN374.[5] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or in case of inadequate ventilation.[5][6] |
| Protective Clothing | Laboratory coat or coveralls | For quantities up to 500 grams, a laboratory coat may be suitable. For larger quantities, a disposable laboratory coat or coverall of low permeability is recommended.[4] Impervious clothing and protective shoe covers should also be considered.[3][4] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is crucial to maintaining a safe workflow.
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is well-ventilated.[1][3] An accessible safety shower and eye wash station are mandatory.[3]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Handling the Compound: Avoid generating dust.[1][4] Do not get the substance in the eyes, on the skin, or on clothing.[1] Avoid ingestion and inhalation.[1]
-
Post-Handling: Wash hands thoroughly after handling.[3][5] Remove and wash contaminated clothing before reuse.[3][5]
Spill Management:
-
Minor Spills: Remove all ignition sources. Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Place the spilled material in a suitable, labeled container for waste disposal.[4]
-
Major Spills: Alert personnel in the area and emergency responders. Evacuate the area. Wear appropriate protective clothing and avoid all personal contact, including inhalation.[4]
Disposal Plan: All waste must be handled in accordance with local, state, and federal regulations.[4] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] Alternatively, consult the manufacturer or local waste management authority for disposal options.[4] Do not dispose of via wastewater or household waste.[7]
Experimental Workflow for Safe Handling
To visualize the procedural steps for safely handling this compound, the following workflow diagram has been created.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
